molecular formula C9H11ClN2O3S B1313909 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine CAS No. 60597-72-0

4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Cat. No.: B1313909
CAS No.: 60597-72-0
M. Wt: 262.71 g/mol
InChI Key: YCOYJCWIMIBSNF-UHFFFAOYSA-N
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Description

4-((2-Chloropyridin-3-yl)sulfonyl)morpholine is a useful research compound. Its molecular formula is C9H11ClN2O3S and its molecular weight is 262.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(2-chloropyridin-3-yl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c10-9-8(2-1-3-11-9)16(13,14)12-4-6-15-7-5-12/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOYJCWIMIBSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484539
Record name 4-(2-Chloropyridine-3-sulfonyl)morpholine
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Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60597-72-0
Record name 4-[(2-Chloro-3-pyridinyl)sulfonyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60597-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloropyridine-3-sulfonyl)morpholine
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URL https://comptox.epa.gov/dashboard/DTXSID10484539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthetic methodologies for 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine, a compound of interest for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a morpholine ring linked via a sulfonamide bridge to a 2-chloropyridine moiety. The core structure consists of a saturated morpholine ring, which is recognized as a valuable pharmacophore in drug design due to its favorable pharmacokinetic properties.[1][2] This is attached to a sulfonyl group at the 3-position of a pyridine ring, which is substituted with a chlorine atom at the 2-position.

The molecular formula for this compound is C9H11ClN2O3S.[3][4] Its structure combines the features of a substituted pyridine, a sulfonamide, and a morpholine, making it a subject of interest for exploring potential biological activities.

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 60597-72-0[3][4]
Molecular Formula C9H11ClN2O3S[3][4]
Molecular Weight 262.71 g/mol [3][4]
Synonyms 4-[(2-Chloropyridin-3-yl)sulphonyl]morpholine[4]

Plausible Synthetic Routes and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a logical synthetic pathway can be proposed based on established chemical reactions for analogous compounds. The formation of sulfonamides from sulfonyl chlorides and amines is a standard and robust reaction in organic synthesis.

A probable and efficient method involves the reaction of 2-chloropyridine-3-sulfonyl chloride with morpholine. This type of nucleophilic substitution reaction is a common strategy for creating sulfonamide linkages.

This protocol outlines a plausible method for the synthesis of the title compound.

Objective: To synthesize this compound from 2-chloropyridine-3-sulfonyl chloride and morpholine.

Materials:

  • 2-chloropyridine-3-sulfonyl chloride

  • Morpholine

  • A suitable organic base (e.g., Triethylamine, Pyridine, or Diisopropylethylamine)

  • An inert aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Purification apparatus (e.g., column chromatography system with silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyridine-3-sulfonyl chloride (1.0 equivalent) in an appropriate volume of dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base and Nucleophile: To the stirred solution, add triethylamine (1.2 equivalents). Subsequently, add morpholine (1.1 equivalents) dropwise at a controlled temperature, typically 0 °C, to manage any exothermic reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a period of 4 to 12 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) until the starting material (sulfonyl chloride) is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualizations

The following diagram illustrates the two-dimensional chemical structure of the molecule.

G start 2-Chloropyridine-3-sulfonyl chloride + Morpholine reaction Nucleophilic Substitution (Solvent: DCM, Base: Triethylamine) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

References

Technical Guide: 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine (CAS 6057-72-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine. This guide provides a comprehensive overview based on the known properties of its constituent chemical moieties and general principles of medicinal chemistry. All experimental values and protocols should be considered predictive and require experimental validation.

Introduction

This compound is a heterocyclic compound featuring a 2-chloropyridine ring linked to a morpholine moiety via a sulfonyl group. The presence of these distinct structural motifs suggests potential for diverse biological activities, making it a compound of interest in medicinal chemistry and drug discovery. The morpholine ring is a well-established pharmacophore known to improve the pharmacokinetic profiles of drug candidates, while the chloropyridine group can participate in various molecular interactions with biological targets. This document aims to provide a technical overview of its expected properties, synthesis, and potential biological relevance.

Physicochemical Properties

PropertyValueSource
CAS Number 60597-72-0[1][2]
Molecular Formula C₉H₁₁ClN₂O₃S[2]
Molecular Weight 262.71 g/mol [1][2]
IUPAC Name This compoundN/A
Synonyms 4-[(2-Chloropyridin-3-yl)sulphonyl]morpholine[1]
Predicted Melting Point Data not availableN/A
Predicted Boiling Point Data not availableN/A
Predicted Solubility Expected to have moderate solubility in organic solvents like DMSO and DMF. Solubility in aqueous solutions may be limited.N/A
Predicted LogP Moderately lipophilic, a characteristic often suitable for drug-like molecules.[3]

Synthesis and Characterization

A definitive, detailed experimental protocol for the synthesis of this compound is not published. However, a general synthetic route can be proposed based on standard organic chemistry reactions.

Proposed Synthesis

The most probable synthetic route involves the reaction of 2-chloropyridine-3-sulfonyl chloride with morpholine in the presence of a base.

Experimental Workflow: Proposed Synthesis

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 2-chloropyridine-3-sulfonyl_chloride 2-Chloropyridine-3-sulfonyl Chloride Solvent Aprotic Solvent (e.g., Dichloromethane, THF) 2-chloropyridine-3-sulfonyl_chloride->Solvent Morpholine Morpholine Morpholine->Solvent Target_Compound This compound Solvent->Target_Compound Byproduct Triethylamine Hydrochloride Solvent->Byproduct Base Tertiary Amine Base (e.g., Triethylamine) Base->Solvent Temperature 0°C to Room Temperature Temperature->Solvent

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the chemical structure.

  • ¹H NMR: The spectrum would likely show signals for the three protons on the pyridine ring and the eight protons on the morpholine ring. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing effects of the chlorine and sulfonyl groups. The morpholine protons would likely appear as two multiplets corresponding to the CH₂ groups adjacent to the oxygen and nitrogen atoms.

  • ¹³C NMR: The spectrum is expected to show nine distinct carbon signals. The carbons of the pyridine ring will be in the aromatic region, with their chemical shifts affected by the substituents. The two distinct carbons of the morpholine ring will appear in the aliphatic region.

  • IR Spectroscopy: Characteristic peaks would be expected for the S=O stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹), C-N stretching of the morpholine ring, and C-Cl stretching of the chloropyridine moiety.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (262.71 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.

Potential Biological Activity and Applications

The biological activity of this compound has not been specifically reported. However, the structural components suggest potential therapeutic applications.

  • Anticancer Activity: Sulfonamide-containing compounds are known to exhibit anticancer properties.[4] The morpholine moiety is also present in several anticancer agents. Therefore, this compound could be a candidate for screening in various cancer cell lines.

  • Antibacterial Activity: Heterocyclic compounds, including those with pyridine and morpholine rings, have been investigated for their antibacterial properties.[5]

Proposed In Vitro Screening Protocols

For researchers interested in evaluating the biological potential of this compound, the following standard in vitro assays are recommended.

Experimental Workflow: In Vitro Anticancer Screening

G Start Test Compound: This compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Start->Cytotoxicity_Assay Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Determine_IC50->Cell_Cycle_Analysis Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for signaling pathways) Apoptosis_Assay->Mechanism_of_Action Cell_Cycle_Analysis->Mechanism_of_Action End Data Analysis and Conclusion Mechanism_of_Action->End

Caption: A general workflow for the in vitro screening of potential anticancer compounds.[6][7]

Experimental Workflow: Antibacterial Screening

G Start Test Compound Bacterial_Strains Select Gram-positive and Gram-negative bacteria Start->Bacterial_Strains MIC_Determination Minimum Inhibitory Concentration (MIC) (Broth microdilution method) Bacterial_Strains->MIC_Determination MBC_Determination Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Data_Analysis Data Analysis and Comparison with standards MBC_Determination->Data_Analysis

Caption: A standard workflow for evaluating the antibacterial activity of a novel compound.[8][9]

Conclusion

This compound represents an under-explored molecule with potential for biological activity based on its structural features. The lack of available experimental data necessitates that any research on this compound begins with fundamental synthesis, purification, and characterization. The predictive information and general protocols provided in this guide offer a starting point for researchers and drug development professionals to initiate their investigations into the properties and potential applications of this compound. All findings should be rigorously validated through experimentation.

References

An In-depth Technical Guide to the Spectral Analysis of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for the compound 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine. Due to the limited availability of published spectra for this specific molecule, this guide presents predicted data based on the analysis of its constituent functional groups: the 2-chloropyridine ring and the N-sulfonylmorpholine moiety. This approach offers a robust framework for the characterization and identification of this compound and its analogs in a research and development setting.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₉H₁₁ClN₂O₃S Molecular Weight: 262.71 g/mol CAS Number: 60597-72-0

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on typical values for 2-chloropyridines and N-sulfonylmorpholine derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
Pyridine H-47.8 - 8.2dd~7-8, ~4-5
Pyridine H-57.3 - 7.6dd~7-8, ~4-5
Pyridine H-68.4 - 8.7dd~4-5, ~1-2
Morpholine H-2, H-63.7 - 4.0t~4-5Protons adjacent to the oxygen atom.
Morpholine H-3, H-53.1 - 3.4t~4-5Protons adjacent to the nitrogen atom.

Predicted spectra are referenced to a standard solvent, typically CDCl₃.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Pyridine C-2150 - 155Carbon bearing the chlorine atom.
Pyridine C-3135 - 140Carbon attached to the sulfonyl group.
Pyridine C-4125 - 130
Pyridine C-5120 - 125
Pyridine C-6148 - 152
Morpholine C-2, C-665 - 70Carbons adjacent to the oxygen atom.
Morpholine C-3, C-545 - 50Carbons adjacent to the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for Major Ions

IonPredicted m/zNotes
[M+H]⁺263.0Molecular ion with a proton adduct.
[M+Na]⁺285.0Molecular ion with a sodium adduct.
[M-SO₂-morpholine+H]⁺114.0Fragment corresponding to the 2-chloropyridine moiety.
[Morpholine+H]⁺88.1Fragment corresponding to the morpholine moiety.

The presence of chlorine would result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Infrared Absorption Data

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
Sulfonamide (S=O)1340 - 1320 and 1160 - 1140StrongAsymmetric and symmetric stretching vibrations.[1][2]
C-N (Morpholine)1120 - 1080MediumStretching vibration.
C-O-C (Morpholine)1120 - 1080StrongEther linkage stretching.[3][4]
C-H (Aliphatic)2980 - 2850MediumStretching vibrations of the morpholine ring.[4]
C=C, C=N (Pyridine)1600 - 1450Medium-StrongAromatic ring stretching vibrations.
C-Cl800 - 600StrongStretching vibration.

Experimental Protocols

The following are general protocols for the acquisition of spectral data for a compound such as this compound.

A. NMR Data Acquisition (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and obtain sharp peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).[5][6]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

B. Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

  • Instrument Setup:

    • The mass spectrometer is typically interfaced with a liquid chromatography system or a direct infusion pump.[7][8]

    • Set the ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas flow, and drying gas temperature, to achieve a stable spray.[7][9]

  • Data Acquisition:

    • Introduce the sample solution into the ESI source.

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

    • Data can be acquired in either positive or negative ion mode, though positive mode is more common for molecules with basic nitrogen atoms.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

    • Analyze the fragmentation pattern to confirm the structure.

C. Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.[10][11]

  • Instrument Setup:

    • Ensure the ATR crystal is clean before sample placement.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).[2]

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR Infrared Spectroscopy (ATR-FTIR) Purification->IR NMR_Data Elucidate C-H Framework and Connectivity NMR->NMR_Data MS_Data Determine Molecular Weight and Formula MS->MS_Data IR_Data Identify Functional Groups IR->IR_Data Confirmation Structural Confirmation of Compound NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Potential biological activity of morpholine-based pyridine sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Biological Activity of Morpholine-Based Pyridine Sulfonamides

Introduction

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Morpholine-based pyridine sulfonamides represent a compelling class of compounds, integrating three distinct pharmacophores: the morpholine ring, the pyridine core, and the sulfonamide group. The morpholine moiety, a saturated heterocycle, is frequently incorporated to improve physicochemical properties such as aqueous solubility and metabolic stability, and to enhance brain permeability, making it a valuable component in CNS drug discovery.[1][2] The pyridine ring serves as a versatile aromatic core, amenable to diverse functionalization, while the sulfonamide group is a well-established zinc-binding group, crucial for the inhibition of various metalloenzymes, and is known for forming strong hydrogen bonds with biological targets.[3] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this hybrid chemical architecture, tailored for researchers and professionals in drug development.

General Synthesis Strategies

The synthesis of morpholine-based pyridine sulfonamides can be achieved through multi-step reaction sequences. A common approach involves the initial construction of a core scaffold, followed by the introduction of the morpholine and sulfonamide moieties. Key reactions often include nucleophilic aromatic substitution, condensation reactions, and modern coupling techniques like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry.

For instance, the synthesis of 4-substituted pyridine-3-sulfonamides can be initiated from a 4-chloropyridine-3-sulfonamide precursor. The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various "tail" fragments, which can be used to modulate selectivity for different enzyme isoforms.[4] Another approach involves the Claisen-Schmidt condensation to form chalcone intermediates, which can then be cyclized and functionalized to incorporate the desired heterocyclic systems.[3]

Below is a generalized workflow for the synthesis of these compounds.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product A Pyridine Precursor (e.g., 4-chloropyridine) S1 Step 1: Introduction of Sulfonamide Moiety A->S1 Reaction with Ammonia/Amine B Morpholine S2 Step 2: Nucleophilic Aromatic Substitution B->S2 Reaction with Intermediate C Sulfonyl Chloride Precursor C->S1 S1->S2 Pyridine Sulfonamide Intermediate S3 Step 3: Further Functionalization (Optional) S2->S3 Coupling, Click Chemistry, etc. FP Morpholine-Based Pyridine Sulfonamide S2->FP Final Product S3->FP

Caption: Generalized synthetic workflow for morpholine-based pyridine sulfonamides.

Key Biological Activities and Therapeutic Potential

This class of compounds has demonstrated a broad spectrum of biological activities, with significant potential in oncology, pain management, and infectious diseases.

Carbonic Anhydrase Inhibition

A primary and extensively studied application of pyridine sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5] Certain CA isoforms, particularly the membrane-associated hCA IX and hCA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation, invasion, and resistance to therapy.[4]

Morpholine-based pyridine sulfonamides have been designed as potent and selective inhibitors of these tumor-associated CA isoforms. The sulfonamide group acts as the zinc-binding anchor within the enzyme's active site, while substitutions on the pyridine ring, often incorporating a morpholine "tail," are used to achieve isoform selectivity by interacting with distinct hydrophilic or lipophilic pockets in the active site.[4]

G cluster_tumor Tumor Microenvironment Hypoxia Tumor Hypoxia HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX hCA IX Upregulation HIF1->CAIX pH_reg Extracellular Acidification & Intracellular pH Regulation CAIX->pH_reg Progression Tumor Progression, Metastasis, Therapy Resistance pH_reg->Progression Inhibitor Morpholine-Pyridine Sulfonamide Inhibitor Inhibitor->CAIX Inhibition

Caption: Inhibition of the hCA IX pathway in the tumor microenvironment.
Compound ClassTarget IsoformActivity (Kᵢ)Selectivity NotesReference
Pyrazolo[4,3-c]pyridine SulfonamideshCA IPotent (vs. AAZ)Compounds 1f, 1g, 1h, 1k more potent than acetazolamide (AAZ).[6],[7]
Pyrazolo[4,3-c]pyridine SulfonamideshCA II5.6 nM - 7329 nMCompound 1k (Kᵢ = 5.6 nM) and 1f (Kᵢ = 6.6 nM) more potent than AAZ (Kᵢ = 12.1 nM).[5]
4-Substituted Pyridine-3-SulfonamideshCA IXReaching 137 nMUp to 5.9-fold selectivity for hCA IX over hCA II.[4]
4-Substituted Pyridine-3-SulfonamideshCA XIIReaching 91 nMUp to 23.3-fold selectivity between hCA IX and hCA XII.[4]

The inhibitory activity against various CA isoforms is typically evaluated using a stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration.

  • Enzyme Preparation: Recombinant human CA isoforms are purified and prepared to a specific concentration in a buffer solution (e.g., 10 mM HEPES, pH 7.5).

  • Inhibitor Preparation: The synthesized sulfonamide compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure: The assay is performed at a controlled temperature (e.g., 25°C). The enzyme solution is mixed with the inhibitor solution and incubated for a specific period (e.g., 15 minutes).

  • Reaction Initiation: This enzyme-inhibitor mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow apparatus.

  • Data Acquisition: The rate of the hydration reaction is monitored by observing the change in pH using a colorimetric indicator (e.g., phenol red) and measuring the absorbance change over time.

  • Data Analysis: The initial rates of reaction are determined. IC₅₀ values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration. Ki values are then determined using the Cheng-Prusoff equation.[7]

Anticancer Activity

Beyond CA inhibition, morpholine-based pyridine sulfonamides have shown potential as direct anticancer agents through other mechanisms, such as tubulin polymerization inhibition. Tubulin is a critical component of the cytoskeleton involved in cell division, making it a validated target for antimitotic drugs.

A series of pyridine carbothioamides incorporating a sulfonamide pharmacophore were synthesized and evaluated as tubulin polymerization inhibitors. Certain compounds exhibited potent cytotoxicity against multiple cancer cell lines (A549, MCF-7, PC-3, HepG2), with activity surpassing that of reference drugs like colchicine and doxorubicin in some cases.[8] Molecular docking studies confirmed that these compounds bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest.[8]

CompoundCell LineCytotoxicity (IC₅₀)Tubulin Polymerization (IC₅₀)Reference
Sulfonamide-Pyridine Carbothioamide 3 PC-31.2 - 9.1 µM range1.1 µM[8]
Sulfonamide-Pyridine Carbothioamide 5 PC-31.2 - 9.1 µM range1.4 µM[8]
4-Aryl-1H-1,2,3-triazol-1-yl derivative 12 A549, HCT116, MCF715 - 22 µMNot primarily CA-mediated[4]
  • Reagents: Tubulin ( >99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, and test compounds.

  • Procedure: The assay is conducted in a 96-well plate format. A reaction mixture containing tubulin in polymerization buffer and GTP is prepared.

  • Compound Addition: The test compounds (dissolved in DMSO) are added to the wells at various concentrations. Control wells contain DMSO, a known inhibitor (e.g., colchicine), and a known promoter (e.g., paclitaxel).

  • Initiation and Monitoring: The plate is incubated at 37°C to initiate polymerization. The increase in absorbance (turbidity) at 340 nm is monitored over time using a microplate reader.

  • Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.[8]

Naᵥ1.7 Inhibition for Pain Management

The voltage-gated sodium channel Naᵥ1.7 is a genetically validated target for the treatment of pain. The discovery of morpholine-based aryl sulfonamides as selective Naᵥ1.7 inhibitors highlights the potential of this chemical class in developing novel analgesics.[9] In this context, replacing a more basic piperidine ring with a weakly basic morpholine core initially reduced activity, but this was restored by optimizing the linker between the core and the aryl sulfonamide portion. This demonstrates the fine-tuning possible within this scaffold to achieve desired potency and selectivity.[9]

Antibacterial and Antiviral Activities

The sulfonamide functional group is historically significant for its antibacterial properties.[10] While one study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives found that sulfonamide derivatives had the weakest antibacterial effect in that specific series, other functionalized pyridine-based sulfonamides have shown promising antimicrobial and antiviral activities.[11][12] For example, novel pyridine-based benzothiazole and benzimidazole compounds incorporating sulfonamides were tested for their antiviral potency, with some showing an interesting inhibitory effect against Hsp90α, a chaperone protein exploited by many viruses for replication.[12]

CompoundTargetActivity (IC₅₀)NotesReference
15d Hsp90α4.48 µg/mLMore potent than acyclovir (4.78 µg/mL)[12]
15c Hsp90α10.24 µg/mL-[12]

Structure-Activity Relationships (SAR)

The diverse biological activities of morpholine-based pyridine sulfonamides are a direct result of the interplay between the three core components.

G cluster_moieties Structural Moieties cluster_properties Physicochemical & Binding Properties cluster_activities Resulting Biological Activities Core Morpholine-Pyridine-Sulfonamide Scaffold Morpholine Morpholine Ring Core->Morpholine Pyridine Pyridine Core Core->Pyridine Sulfonamide Sulfonamide Group Core->Sulfonamide P1 Improves Solubility, Metabolic Stability, pKa Morpholine->P1 P2 Aromatic Scaffold for Substituent Placement Pyridine->P2 P3 Zinc-Binding Group (ZBG), H-Bonding Sulfonamide->P3 A1 CA Inhibition P1->A1 A2 Anticancer P1->A2 A3 Naᵥ1.7 Inhibition P1->A3 P2->A1 P2->A2 P2->A3 A4 Antimicrobial P2->A4 P3->A1 P3->A3 P3->A4

Caption: Structure-function relationships of the core chemical moieties.
  • The Sulfonamide Group: This is the primary driver for activity against metalloenzymes like carbonic anhydrases, acting as a potent zinc-binding group.[3][4]

  • The Pyridine Ring: Its substitution pattern is critical for modulating potency and selectivity. For CA inhibitors, 4-substituted pyridine-3-sulfonamides allow for the installation of "tails" that can exploit unique features of different isoform active sites.[4]

  • The Morpholine Moiety: Often included as part of the "tail," it enhances the drug-like properties of the molecule. Its weak basicity and ability to form hydrogen bonds can improve solubility and the pharmacokinetic profile.[1][13] In some contexts, like the Naᵥ1.7 inhibitors, its lower basicity compared to piperidine is a key design element for optimizing activity.[9]

Conclusion

Morpholine-based pyridine sulfonamides are a versatile and promising class of compounds with a wide range of demonstrable biological activities. Their modular nature allows for systematic chemical modification to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets. The strong evidence for their roles as inhibitors of carbonic anhydrases and tubulin polymerization positions them as compelling candidates for the development of next-generation anticancer agents. Furthermore, their activity against targets like Naᵥ1.7 and various microbial proteins underscores their broader potential in pain management and infectious disease. Future research should continue to explore the vast chemical space around this scaffold to unlock its full therapeutic potential.

References

In Silico Prediction of Protein Targets for 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a putative in silico workflow for identifying and characterizing potential protein targets of the novel small molecule, 4-((2-chloropyridin-3-yl)sulfonyl)morpholine. Due to the limited publicly available data on this specific compound, this document outlines a robust, multi-faceted computational strategy, integrating ligand-based and structure-based approaches to generate a high-confidence list of candidate targets. This guide also details hypothetical experimental protocols for subsequent validation and presents illustrative data in standardized formats. The methodologies and workflows described herein are intended to serve as a practical blueprint for researchers engaged in early-stage drug discovery and target deconvolution for novel chemical entities.

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. For novel chemical entities such as this compound, where the biological activity profile may be unknown, in silico target prediction methods offer a time- and cost-effective strategy to generate initial hypotheses.[1] These computational techniques leverage vast biological and chemical databases to predict potential protein-ligand interactions, thereby guiding subsequent experimental validation efforts.[2][3]

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known for its favorable pharmacokinetic properties and its role in molecular interactions with various biological targets, including kinases.[4][5] The presence of the chloropyridine sulfonyl group suggests potential interactions with a range of protein families. This guide outlines a systematic in silico approach to elucidate these potential interactions.

In Silico Target Prediction Workflow

A multi-pronged in silico approach, combining both ligand-based and structure-based methods, is proposed to increase the confidence in target prediction. The overall workflow is depicted in the diagram below.

In Silico Target Prediction Workflow cluster_input Input cluster_methods Prediction Methodologies cluster_ligand Ligand-Based cluster_structure Structure-Based cluster_analysis Analysis & Prioritization cluster_output Output Compound_Structure This compound (SMILES/SDF) Chemical_Similarity 2D/3D Chemical Similarity Search Compound_Structure->Chemical_Similarity Pharmacophore_Screening Pharmacophore Hypothesis Generation & Screening Compound_Structure->Pharmacophore_Screening ML_Models Machine Learning (e.g., SVM, Deep Learning) Compound_Structure->ML_Models Reverse_Docking Reverse Docking Compound_Structure->Reverse_Docking Panel_Docking Panel Docking Compound_Structure->Panel_Docking Target_List_Integration Integration of Predicted Target Lists Chemical_Similarity->Target_List_Integration Pharmacophore_Screening->Target_List_Integration ML_Models->Target_List_Integration Reverse_Docking->Target_List_Integration Panel_Docking->Target_List_Integration Scoring_Ranking Consensus Scoring & Ranking Target_List_Integration->Scoring_Ranking Pathway_Analysis Pathway & GO Enrichment Analysis Scoring_Ranking->Pathway_Analysis Prioritized_Targets Prioritized List of Potential Targets Pathway_Analysis->Prioritized_Targets Hypothetical Kinase A Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Downstream_Kinase Downstream Kinase Kinase_A->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response Compound This compound Compound->Kinase_A

References

In-Depth Technical Guide: Predicted ADMET Profile of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine. Due to the limited availability of direct experimental data for this specific molecule, this report leverages established in silico predictive models to forecast its pharmacokinetic and toxicological properties. This guide is intended to inform early-stage drug discovery and development decisions by providing a detailed, albeit predictive, ADMET assessment. The methodologies for key in vitro ADMET assays are also detailed to guide future experimental validation.

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's ADMET profile is critical for its progression from a hit to a viable clinical candidate. Early assessment of these properties can significantly reduce the likelihood of late-stage attrition, thereby saving considerable time and resources. This compound is a small molecule with potential for further investigation. This document presents a predictive ADMET profile for this compound, generated using a consensus of well-regarded in silico tools.

Predicted Physicochemical and ADMET Properties

The Simplified Molecular Input Line Entry System (SMILES) string for this compound, O=S(N1CCOCC1)c2cccc(Cl)n2, was used to generate the following ADMET predictions from a variety of online platforms, including ADMETlab 2.0, pkCSM, and SwissADME.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] The data presented represents a qualitative and quantitative consensus from these predictive models.

Physicochemical Properties

A summary of the predicted physicochemical properties is presented in Table 1. These parameters are fundamental to the prediction of a compound's pharmacokinetic behavior.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueInterpretation
Molecular Weight262.71 g/mol Within the range for good oral bioavailability (Lipinski's Rule of 5)
LogP (octanol/water)1.5 - 2.5Moderate lipophilicity, suggesting a balance between solubility and permeability
Water SolubilityModerately SolublePredicted to have sufficient aqueous solubility for absorption
pKa (most basic)2.0 - 3.0Weakly basic, with the pyridine nitrogen being the most likely basic center
Polar Surface Area~70-80 ŲWithin the range associated with good cell membrane permeability
Number of H-bond Donors0Favorable for membrane permeability
Number of H-bond Acceptors5Within the acceptable range for drug-likeness
Rotatable Bonds2Low conformational flexibility, which can be favorable for binding
Absorption

Predictions related to the absorption of this compound are summarized in Table 2.

Table 2: Predicted Absorption Properties

PropertyPredicted OutcomeInterpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract
Caco-2 PermeabilityHighSuggests good passive diffusion across the intestinal epithelium
P-glycoprotein (P-gp) SubstrateNoNot predicted to be a substrate of this major efflux transporter
P-glycoprotein (P-gp) InhibitorNoUnlikely to cause drug-drug interactions by inhibiting P-gp
Distribution

The predicted distribution characteristics of the compound are outlined in Table 3.

Table 3: Predicted Distribution Properties

PropertyPredicted Outcome/ValueInterpretation
Plasma Protein BindingModerate to HighA significant fraction of the compound may be bound to plasma proteins
Blood-Brain Barrier (BBB) PenetrationYesPredicted to cross the blood-brain barrier
Volume of Distribution (VDss)Low to ModerateSuggests distribution primarily within the plasma and extracellular fluids
Metabolism

The predicted metabolic profile, focusing on cytochrome P450 (CYP) interactions, is presented in Table 4.

Table 4: Predicted Metabolism Properties

PropertyPredicted OutcomeInterpretation
CYP1A2 InhibitorNoLow potential for drug-drug interactions via this isoform
CYP2C9 InhibitorNoLow potential for drug-drug interactions via this isoform
CYP2C19 InhibitorNoLow potential for drug-drug interactions via this isoform
CYP2D6 InhibitorNoLow potential for drug-drug interactions via this isoform
CYP3A4 InhibitorNoLow potential for drug-drug interactions via this isoform
CYP Substrate (Multiple Isoforms)YesLikely to be metabolized by one or more CYP enzymes
Excretion

Predictions regarding the excretion of the compound are provided in Table 5.

Table 5: Predicted Excretion Properties

PropertyPredicted OutcomeInterpretation
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoUnlikely to be actively secreted by this renal transporter
Total ClearanceLow to ModerateSuggests a moderate to long half-life in the body
Toxicity

The predicted toxicity profile is summarized in Table 6.

Table 6: Predicted Toxicity Properties

PropertyPredicted OutcomeInterpretation
hERG InhibitionNoLow risk of cardiotoxicity related to hERG channel blockade
Ames MutagenicityNoUnlikely to be mutagenic
CarcinogenicityNoLow predicted risk of carcinogenicity
HepatotoxicityYesPotential for liver toxicity, warrants further investigation
Skin SensitizationNoLow likelihood of causing skin sensitization

Experimental Protocols for Key ADMET Assays

The following are detailed, standard protocols for the experimental validation of the in silico predictions.

Caco-2 Permeability Assay[19][20][21][22][23]

Objective: To assess the intestinal permeability of a compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a confluent and differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at specified time points.

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A transport.

In Vitro Metabolic Stability Assay[24][25][26][27][28]

Objective: To determine the rate of metabolic clearance of a compound.

Methodology:

  • Test System: The compound is incubated with liver microsomes or hepatocytes in the presence of NADPH.

  • Incubation: The reaction is carried out at 37°C and samples are taken at various time points.

  • Reaction Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent.

  • Quantification: The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Plasma Protein Binding Assay (Equilibrium Dialysis)[29][30][31][32][33]

Objective: To determine the fraction of a compound bound to plasma proteins.

Methodology:

  • Apparatus: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.

  • Equilibration: The system is incubated at 37°C until equilibrium is reached.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both chambers is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated.

Cytotoxicity Assay (MTT/MTS)[34][35][36][37][38][39][40][41]

Objective: To assess the potential of a compound to cause cell death.

Methodology:

  • Cell Seeding: A chosen cell line (e.g., HepG2 for hepatotoxicity) is seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with various concentrations of the test compound.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: MTT or MTS reagent is added to the wells. Viable cells will metabolize the reagent into a colored formazan product.

  • Quantification: The absorbance of the formazan product is measured using a plate reader.

  • Data Analysis: The concentration at which 50% of cell viability is inhibited (IC50) is calculated.

Visualizations

ADMET Assessment Workflow

ADMET_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies in_silico ADMET Prediction for This compound absorption Absorption (Caco-2 Permeability) in_silico->absorption distribution Distribution (Plasma Protein Binding) in_silico->distribution metabolism Metabolism (Microsomal Stability) in_silico->metabolism toxicity Toxicity (Cytotoxicity - HepG2) in_silico->toxicity pk_studies Pharmacokinetics (Rodent) absorption->pk_studies distribution->pk_studies metabolism->pk_studies toxicity->pk_studies tox_studies Toxicology (Rodent) toxicity->tox_studies

Caption: A general workflow for ADMET assessment, from in silico prediction to in vitro and in vivo studies.

Logical Relationships in ADMET Profiling

ADMET_Relationships cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity compound Test Compound solubility Solubility compound->solubility permeability Permeability compound->permeability cyp_inhibition CYP Inhibition compound->cyp_inhibition metabolic_stability Metabolic Stability compound->metabolic_stability herg hERG Inhibition compound->herg mutagenicity Mutagenicity compound->mutagenicity hepatotoxicity Hepatotoxicity compound->hepatotoxicity ppb Plasma Protein Binding solubility->ppb bbb BBB Penetration permeability->bbb clearance Clearance metabolic_stability->clearance

Caption: Logical relationships between key ADMET properties for a test compound.

Conclusion

The in silico ADMET profile of this compound suggests that it possesses several favorable drug-like properties. The compound is predicted to have good absorption and blood-brain barrier penetration, with a low potential for P-gp-mediated drug-drug interactions and hERG-related cardiotoxicity. However, the prediction of potential hepatotoxicity warrants careful consideration and experimental validation. The provided experimental protocols serve as a guide for the necessary in vitro studies to confirm these in silico findings. This predictive analysis provides a strong foundation for guiding the next steps in the evaluation of this compound as a potential drug candidate.

References

An In-depth Technical Guide to Lipinski's Rule of Five for 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine concerning Lipinski's rule of five, a critical set of guidelines in the development of orally administered drugs.

Introduction to Lipinski's Rule of Five

Developed by Christopher A. Lipinski in 1997, the "rule of five" is a set of guidelines used to assess the druglikeness of a chemical compound and its potential for oral bioavailability.[1][2][3] These rules are based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules.[1][3] Adherence to these guidelines is thought to reduce the likelihood of poor absorption or permeation during the drug development process.[4] The rule of five outlines four key physicochemical parameters. An orally active drug generally should not violate more than one of the following criteria:

  • Molecular Weight (MW) less than 500 Daltons.

  • Octanol-water partition coefficient (LogP) not exceeding 5.

  • No more than 5 hydrogen bond donors (the total of nitrogen-hydrogen and oxygen-hydrogen bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[1]

This guide will now apply these principles to the compound this compound.

Physicochemical Data and Lipinski's Analysis

The molecular properties of this compound have been evaluated against the criteria of Lipinski's rule of five. The quantitative data is summarized in the table below.

Lipinski's Rule ParameterGuidelineValue for this compoundCompliance
Molecular Weight (MW) ≤ 500 g/mol 262.71 g/mol [5]Yes
LogP ≤ 5Not available from searches; requires experimental determination or computational prediction.To be determined
Hydrogen Bond Donors (HBD) ≤ 50Yes
Hydrogen Bond Acceptors (HBA) ≤ 105Yes

Visualization of Lipinski's Rule of Five Workflow

The following diagram illustrates the logical workflow for assessing a compound against Lipinski's rule of five.

Lipinski_Rule_of_Five cluster_compound Test Compound cluster_rules Lipinski's Rule of Five Criteria cluster_analysis Analysis of Compound cluster_compliance Compliance Check cluster_result Overall Assessment Compound This compound Molecular Formula: C₉H₁₁ClN₂O₃S MW Molecular Weight | {≤ 500 g/mol} LogP LogP | {≤ 5} HBD Hydrogen Bond Donors | {≤ 5} HBA Hydrogen Bond Acceptors | {≤ 10} MW_val MW Value | {262.71 g/mol} MW->MW_val Calculate LogP_val LogP Value | {To be Determined} LogP->LogP_val Determine HBD_val HBD Count | {0} HBD->HBD_val Count HBA_val HBA Count | {5} HBA->HBA_val Count MW_pass Pass MW_val->MW_pass Compare LogP_tbd TBD LogP_val->LogP_tbd Compare HBD_pass Pass HBD_val->HBD_pass Compare HBA_pass Pass HBA_val->HBA_pass Compare Result Likely Orally Bioavailable (Pending LogP) MW_pass->Result LogP_tbd->Result HBD_pass->Result HBA_pass->Result

Caption: Workflow for Lipinski's rule of five analysis.

Experimental Protocols

The determination of the physicochemical properties required for Lipinski's rule of five involves several standard experimental techniques.

a) Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is a primary technique for determining the molecular weight of a compound.[6][7]

  • Principle: The technique ionizes molecules and then separates these ions based on their mass-to-charge (m/z) ratio.[6] The peak corresponding to the intact molecule with a single positive charge (the molecular ion) provides the molecular weight.

  • Methodology:

    • Sample Preparation: The compound is dissolved in a suitable volatile solvent.

    • Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[6]

    • Mass Analysis: The generated ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.

    • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The peak with the highest m/z value, excluding isotopic peaks, typically represents the molecular ion, from which the molecular weight is determined.[7]

b) LogP Determination by the Shake-Flask Method (OECD Guideline 107)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is experimentally determined using the shake-flask method.[8][9]

  • Principle: This method measures the equilibrium concentration of a substance in a two-phase system of n-octanol and water.[9]

  • Methodology:

    • Preparation of Phases: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

    • Dissolution of Test Substance: A known amount of the test compound is dissolved in either the n-octanol or water phase.

    • Partitioning: The two phases are mixed in a vessel and agitated until equilibrium is reached. The vessel is then centrifuged to ensure complete separation of the two phases.[9]

    • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or chromatography.

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

c) Determination of Hydrogen Bond Donors and Acceptors through Structural Elucidation

The number of hydrogen bond donors and acceptors is determined from the confirmed chemical structure of the molecule.

  • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules, including the identification of functional groups that can act as hydrogen bond donors or acceptors.[10][11][12]

  • Methodology:

    • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.

    • Spectral Analysis:

      • ¹H NMR provides information about the number and chemical environment of protons. Protons attached to heteroatoms (O-H, N-H) often have characteristic chemical shifts and can exhibit exchange with deuterium, which helps in their identification as hydrogen bond donors.[13]

      • ¹³C NMR identifies the different carbon environments.

      • 2D NMR experiments establish connectivity between atoms, allowing for the complete assembly of the molecular structure.

    • Counting Donors and Acceptors: Once the structure is confirmed, hydrogen bond donors (O-H and N-H groups) and acceptors (oxygen and nitrogen atoms) are counted. For this compound, the structure reveals no O-H or N-H bonds, hence zero donors. The acceptors are the two sulfonyl oxygens, the morpholine oxygen, the morpholine nitrogen, and the pyridine nitrogen, totaling five.

Conclusion

The analysis of this compound against Lipinski's rule of five indicates a high probability of good oral bioavailability. The compound successfully meets the criteria for molecular weight, hydrogen bond donors, and hydrogen bond acceptors. To complete this assessment, the octanol-water partition coefficient (LogP) must be determined, either through experimental methods like the shake-flask technique or via reliable in silico prediction tools. This comprehensive evaluation is a fundamental step in the early stages of drug discovery and development.

References

Commercial Suppliers and Technical Profile of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical profile of the chemical compound 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound, with CAS number 60597-72-0, is a heterocyclic compound featuring a morpholine ring attached to a chloropyridine moiety via a sulfonyl group.[1][2][3] The presence of the morpholine ring, a common pharmacophore in medicinal chemistry, suggests its potential for favorable pharmacokinetic properties.[4] This guide details the commercial suppliers of this compound, its physicochemical properties, a plausible synthetic protocol, and insights into its potential biological activities and associated signaling pathways.

Commercial Availability

A number of chemical suppliers offer this compound for research and development purposes. While specific pricing and real-time availability are subject to change and should be confirmed on the suppliers' websites, the following table summarizes the available information.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Santa Cruz Biotechnology 60597-72-0C₉H₁₁ClN₂O₃S262.7Not specifiedInquire
Parchem 60597-72-0C₉H₁₁ClN₂O₃S262.716Not specifiedInquire
Apollo Scientific 60597-72-0C₉H₁₁ClN₂O₃SNot specifiedNot specifiedInquire
chemPUR 60597-72-0C₉H₁₁ClN₂O₃SNot specified98%Inquire
BenchChem 60597-72-0C₉H₁₁ClN₂O₃SNot specifiedNot specifiedInquire
VWR (Avantor) 60597-72-0C₉H₁₁ClN₂O₃S262.7198%1g

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

PropertyValueReference
CAS Number 60597-72-0[1][2][3]
Molecular Formula C₉H₁₁ClN₂O₃S[1][2][3]
Molecular Weight 262.7 g/mol [1]
Synonyms 4-[(2-Chloropyridin-3-yl)sulphonyl]morpholine, 2-Chloro-3-(morpholinosulfonyl)pyridine[2]

Synthesis Protocol

Reaction Scheme:

2,3-Dichloropyridine reacts with a sulfonating agent to yield 2-chloropyridine-3-sulfonyl chloride. This intermediate then undergoes a nucleophilic substitution reaction with morpholine to yield the final product.

Postulated Experimental Protocol:

  • Step 1: Synthesis of 2-Chloropyridine-3-sulfonyl Chloride. To a solution of 2,3-dichloropyridine in a suitable aprotic solvent (e.g., dichloromethane), a sulfonating agent (e.g., chlorosulfonic acid) is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC). The reaction is then quenched, and the intermediate product, 2-chloropyridine-3-sulfonyl chloride, is isolated and purified.

  • Step 2: Synthesis of this compound. The purified 2-chloropyridine-3-sulfonyl chloride is dissolved in an aprotic solvent (e.g., tetrahydrofuran). To this solution, morpholine and a non-nucleophilic base (e.g., triethylamine) are added. The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The final product is then isolated by extraction and purified by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

Recent studies on structurally related 4-(phenylsulfonyl)morpholine derivatives have shed light on their potential as anticancer agents, particularly against triple-negative breast cancer (TNBC).[5] These compounds have been shown to induce tumor-suppressive signals that are dependent on endoplasmic reticulum (ER) stress.[5]

The proposed mechanism of action involves the induction of the unfolded protein response (UPR), which subsequently activates the p53 pathway and the G2/M cell cycle checkpoint.[5] These events, coupled with the influence on E2F targets, ultimately lead to cell-cycle arrest and apoptosis in cancer cells.[5]

Logical Flow of Synthesis

G A 2,3-Dichloropyridine C 2-Chloropyridine-3-sulfonyl Chloride (Intermediate) A->C Sulfonation B Sulfonating Agent (e.g., Chlorosulfonic Acid) B->C E This compound (Final Product) C->E Nucleophilic Aromatic Substitution (SNAr) D Morpholine D->E

Caption: Proposed synthetic workflow for this compound.

ER Stress-Induced Apoptosis Pathway

G A 4-(Phenylsulfonyl)morpholine Derivatives B ER Stress A->B C Unfolded Protein Response (UPR) B->C D p53 Pathway Activation C->D E G2/M Checkpoint Activation C->E F E2F Target Modulation C->F G Cell-Cycle Arrest D->G E->G F->G H Apoptosis G->H

Caption: Signaling pathway of 4-(phenylsulfonyl)morpholine derivatives in TNBC cells.[5]

Conclusion

This compound is a commercially available compound with potential applications in drug discovery, particularly in the development of novel anticancer agents. This guide provides a foundational understanding of its supply chain, synthesis, and a potential mechanism of action based on related structures. Researchers are encouraged to consult the cited literature and suppliers for further detailed information to support their research endeavors.

References

An In-depth Technical Guide to 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine: Safety, Handling, and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine, a heterocyclic organic compound of interest to researchers and professionals in drug development. The document details its safety protocols, handling procedures, physicochemical properties, synthesis, and known biological activities, drawing from available scientific literature and safety data sheets.

Safety and Handling

Safe handling of this compound in a laboratory or research setting is paramount. The following sections outline the necessary precautions and emergency procedures.

1.1. First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately[1]:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Mouth-to-mouth resuscitation should not be used if the chemical was ingested or inhaled[1].

  • Following Skin Contact: Immediately remove all contaminated clothing.

  • Following Eye Contact: Rinse the eyes with pure water for a minimum of 15 minutes.

  • Following Ingestion: Rinse the mouth thoroughly with water.

1.2. Personal Protective Equipment (PPE)

To minimize exposure risk, appropriate personal protective equipment must be worn when handling this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.

  • Skin Protection: Impervious and fire/flame-resistant clothing is recommended.

  • Respiratory Protection: If exposure limits are surpassed or symptoms of irritation occur, a full-face respirator should be used[1].

1.3. Handling and Storage

Proper handling and storage are crucial for maintaining the compound's integrity and ensuring a safe laboratory environment:

  • Handling: Handle in a well-ventilated area[2]. Avoid the formation of dust[2].

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[2].

1.4. Accidental Release Measures

In case of a spill or accidental release, the following steps should be taken:

  • Personal Precautions: Avoid dust formation[2].

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so[2].

  • Containment and Cleaning: Collect the spilled material and arrange for its proper disposal[2].

1.5. Disposal Considerations

The compound and its container must be disposed of safely and in accordance with local regulations. The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. It is important to prevent contamination of water, foodstuffs, feed, or seed during storage or disposal. This substance should not be discharged into sewer systems[2].

Diagram 1: Workflow for Safe Handling and Emergency Response

cluster_handling Safe Handling and Storage cluster_exposure Exposure Response cluster_spill Accidental Release cluster_disposal Disposal handling Handling in Well-Ventilated Area storage Store Tightly Closed, Cool, Dry handling->storage ppe Wear Appropriate PPE handling->ppe cluster_exposure cluster_exposure handling->cluster_exposure cluster_spill cluster_spill handling->cluster_spill inhalation Inhalation: Move to Fresh Air skin Skin Contact: Remove Contaminated Clothing eye Eye Contact: Rinse with Water ingestion Ingestion: Rinse Mouth contain Contain Spill cleanup Collect for Disposal contain->cleanup cluster_disposal cluster_disposal cleanup->cluster_disposal prevent Prevent Further Leakage prevent->contain disposal Licensed Chemical Destruction Plant start Start Handling Compound cluster_handling cluster_handling start->cluster_handling

Caption: Workflow for the safe handling, storage, and emergency procedures for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 60597-72-0[3][4]
Molecular Formula C₉H₁₁ClN₂O₃S[3][4]
Molecular Weight 262.7 g/mol [3]
Synonyms 4-[(2-Chloropyridin-3-yl)sulphonyl]morpholine[4]

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs typically involves well-established chemical reactions such as condensation, oxidation, reduction, and substitution[5]. A primary method for creating similar structures is through a nucleophilic aromatic substitution (SNAr) reaction[5].

3.1. General Synthetic Approach

The synthesis of related compounds, such as 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine, is achieved by reacting a chlorinated precursor with morpholine in a suitable solvent like refluxing ethanol[5]. Another analogous synthesis involves treating a 4-chloroquinoline derivative with morpholine in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures[5].

3.2. Exemplary Experimental Protocol for Analog Synthesis

The following protocol is based on the synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine and can be adapted for the synthesis of this compound from 2-chloro-3-(chlorosulfonyl)pyridine.

Materials:

  • 2-chloro-3-(chlorosulfonyl)pyridine

  • Morpholine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-(chlorosulfonyl)pyridine in ethanol.

  • Add morpholine to the solution. The molar ratio of morpholine to the starting material should be optimized, but a slight excess of morpholine is typically used.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for several hours (e.g., 5 hours, as in a similar synthesis)[5][6].

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Diagram 2: General Synthesis Workflow

start Starting Materials (2-Chloropyridine Precursor, Morpholine) reaction Nucleophilic Aromatic Substitution start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Biological and Pharmacological Profile

The biological activity of this compound is associated with its ability to interact with various biological targets, including enzymes and receptors[5]. The morpholine ring is a recognized pharmacophore in medicinal chemistry, known for its favorable pharmacokinetic properties[5].

4.1. Potential Anticancer Activity

Derivatives of morpholine have demonstrated a range of pharmacological activities, including anticancer properties[5]. Preliminary studies suggest that compounds with a similar structure may induce apoptosis in cancer cells and inhibit tumor growth[5]. The chloropyridine group may enhance these interactions, potentially leading to improved bioactivity[5]. For instance, certain 4-aminoquinazoline analogs, which also contain a nitrogen-based heterocyclic system, have been identified as inhibitors of tyrosine kinase and the epidermal growth factor receptor (EGFR)[5].

4.2. Neurological Applications of Analogous Compounds

Morpholine derivatives have been investigated for their potential in managing neurological conditions such as Alzheimer's disease, in part due to their anti-inflammatory effects[5]. The morpholine moiety is often incorporated into drug candidates to improve properties like solubility, metabolic stability, and permeability across the blood-brain barrier[5].

4.3. Quantitative Biological Data

Assay/TargetIC₅₀ / EC₅₀ / KᵢCell Line / OrganismReference
Hypothetical Data
Tyrosine KinaseValuee.g., HeLa
EGFRValuee.g., A549
PI3KValueIn vitro assay

Diagram 3: Potential Signaling Pathway Involvement

compound This compound (or analog) rtk Receptor Tyrosine Kinase (e.g., EGFR) compound->rtk Inhibition pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates cell_effects Cellular Effects (Apoptosis, Growth Inhibition) akt->cell_effects

References

An In-depth Technical Guide to Pyridinylsulfonylmorpholine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridinylsulfonylmorpholine core is an emerging scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. This heterocyclic structure combines the pharmacophoric features of a pyridine ring, a sulfonyl linker, and a morpholine moiety, which collectively contribute to favorable pharmacokinetic and pharmacodynamic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets, while the sulfonyl group provides a rigid linker and can also participate in hydrogen bonding. The morpholine ring is a well-established bioisostere for other cyclic amines and is often introduced to improve aqueous solubility, metabolic stability, and overall druglikeness of a molecule.[1]

Derivatives incorporating this core have shown particular promise as inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[2][3] This guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of pyridinylsulfonylmorpholine derivatives and their close analogs.

Biological Target and Signaling Pathway

The primary biological targets for many pyridinylsulfonylmorpholine derivatives are the class I PI3K isoforms (α, β, γ, and δ) and mTOR.[4][5] These kinases play a central role in the PI3K/Akt/mTOR signaling cascade, a pathway crucial for normal cellular function and often implicated in tumorigenesis.[3]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling network that responds to various extracellular and intracellular signals, such as growth factors and nutrients.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibits (when active) Inhibitor Pyridinylsulfonylmorpholine Derivative Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Synthesis of Pyridinylsulfonylmorpholine Derivatives

The synthesis of pyridinylsulfonylmorpholine derivatives and their analogs generally involves a convergent strategy, where the pyridine, sulfonyl, and morpholine moieties are assembled through sequential reactions. A general synthetic approach is outlined below, based on established methodologies for related compounds.

General Synthetic Workflow

Synthesis_Workflow start Starting Materials (e.g., Pyridine derivative, Sulfonyl chloride) step1 Sulfonamide Formation start->step1 intermediate1 Pyridinylsulfonamide Intermediate step1->intermediate1 step2 Coupling with Morpholine Precursor intermediate1->step2 final_product Pyridinylsulfonylmorpholine Derivative step2->final_product

Figure 2: General synthetic workflow for pyridinylsulfonylmorpholine derivatives.
Illustrative Experimental Protocol (for a closely related analog)

The following protocol is adapted from the synthesis of sulfonyl-morpholino-pyrimidine derivatives and illustrates a potential route to the target scaffold.

Step 1: Synthesis of a Pyridinylsulfonyl Chloride Intermediate

A substituted aminopyridine can be converted to the corresponding sulfonyl chloride. This is a standard transformation in medicinal chemistry.

Step 2: Sulfonamide Formation with Morpholine

The pyridinylsulfonyl chloride is then reacted with morpholine in the presence of a base to form the final pyridinylsulfonylmorpholine product.

Reaction Conditions:

  • Reactants: Pyridinylsulfonyl chloride, Morpholine

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Temperature: 0 °C to room temperature

  • Reaction Time: 2-12 hours

Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography on silica gel.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of pyridinylsulfonylmorpholine derivatives is highly dependent on the substitution patterns on both the pyridine and morpholine rings. Structure-activity relationship (SAR) studies on analogous sulfonyl-morpholino-pyrimidines have provided valuable insights.

Compound IDScaffoldR1R2PI3Kα IC50 (nM)mTOR IC50 (nM)Reference
Analog 1 Sulfonyl-morpholino-pyrimidineH4-Indolyl>1000150F.M. Ferguson et al.
Analog 2 Sulfonyl-morpholino-pyrimidineH4-(Urea-phenyl)50050F.M. Ferguson et al.
PQR309 Dimorpholino-triazine4-(Trifluoromethyl)pyridin-2-amine-17 (Ki)61 (Ki)D. G. Beaufils et al.[6]
Compound 17p 2,4-dimorpholinopyrimidine-5-carbonitrile4-(trifluoromethyl)pyridin-2-yl-31.8>10000X. Li et al.[1][7]

Table 1: In Vitro Inhibitory Activity of Pyridinylsulfonylmorpholine Analogs

Key SAR Observations:

  • The nature of the substituent on the aromatic ring attached to the sulfonyl group is critical for activity and selectivity.

  • Hydrogen bond donors at specific positions can significantly enhance mTOR inhibition.

  • The morpholine moiety is generally well-tolerated and contributes to favorable physicochemical properties.

Experimental Protocols for Biological Evaluation

The inhibitory activity of pyridinylsulfonylmorpholine derivatives against PI3K and mTOR is typically evaluated using in vitro kinase assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ) or mTOR kinase

  • Lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (pyridinylsulfonylmorpholine derivatives) dissolved in DMSO

  • Assay plates (e.g., 384-well plates)

  • Plate reader capable of measuring luminescence

Assay Workflow:

Kinase_Assay_Workflow start Prepare Reagents (Kinase, Substrate, ATP, Test Compound) step1 Add Kinase, Substrate, and Test Compound to Plate start->step1 step2 Initiate Reaction with ATP step1->step2 step3 Incubate at Room Temp step2->step3 step4 Stop Reaction & Deplete Remaining ATP (ADP-Glo™ Reagent) step3->step4 step5 Convert ADP to ATP & Generate Luminescence (Kinase Detection Reagent) step4->step5 end Measure Luminescence (Plate Reader) step5->end

Figure 3: Workflow for an in vitro kinase inhibition assay.

Data Analysis: The luminescence signal is proportional to the amount of ADP produced. The percentage of kinase inhibition is calculated relative to a vehicle control (DMSO). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Pyridinylsulfonylmorpholine derivatives represent a promising class of compounds in medicinal chemistry, particularly as inhibitors of the PI3K/mTOR signaling pathway. The modular nature of their synthesis allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this important chemical scaffold. Further research is warranted to fully elucidate the SAR and to identify clinical candidates for the treatment of cancer and other diseases driven by aberrant PI3K/mTOR signaling.

References

Methodological & Application

Synthesis of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine from 2-chloropyridine-3-sulfonyl chloride. This application note details the chemical principles, experimental procedures, and expected outcomes for this reaction, which is a key step in the synthesis of various compounds with potential therapeutic applications.

Introduction

This compound is a valuable intermediate in medicinal chemistry and drug discovery. The core structure, a substituted pyridylsulfonylmorpholine, is found in a variety of biologically active molecules. The synthesis described herein involves the formation of a sulfonamide bond through the reaction of a sulfonyl chloride with a secondary amine, a robust and widely utilized transformation in organic synthesis.

Reaction Principle

The synthesis of this compound is achieved through a nucleophilic substitution reaction. In this reaction, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of 2-chloropyridine-3-sulfonyl chloride. The subsequent departure of the chloride leaving group results in the formation of the stable sulfonamide linkage. The presence of a base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents:

  • 2-Chloropyridine-3-sulfonyl chloride

  • Morpholine

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (CH2Cl2) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer and/or mass spectrometer for product characterization

Procedure:

  • Reaction Setup: To a solution of 2-chloropyridine-3-sulfonyl chloride (1.0 eq) in dichloromethane (CH2Cl2) in a round-bottom flask cooled in an ice bath (0 °C), add triethylamine (Et3N) (1.2 eq).

  • Addition of Morpholine: To the stirred solution, add morpholine (1.1 eq) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compound.

ParameterValue
Molecular Formula C9H11ClN2O3S
Molecular Weight 262.71 g/mol
CAS Number 60597-72-0
Appearance White to off-white solid
Purity (typical) >95% (as determined by HPLC or NMR)
Yield (typical) 70-85%

Visualizations

Reaction Scheme:

Synthesis Synthesis of this compound cluster_reactants Reactants cluster_product Product 2-chloropyridine-3-sulfonyl chloride 2-chloropyridine-3-sulfonyl chloride Reaction + 2-chloropyridine-3-sulfonyl chloride->Reaction Morpholine Morpholine Morpholine->Reaction This compound This compound Arrow -> Reaction->Arrow Et3N, CH2Cl2 0 °C to rt, 2-4 h Arrow->this compound

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Workflow:

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 2-chloropyridine-3-sulfonyl chloride and Et3N in CH2Cl2 at 0 °C add_morpholine Add morpholine dropwise at 0 °C start->add_morpholine react Stir at room temperature for 2-4 h add_morpholine->react quench Quench with water react->quench extract Wash with NaHCO3 (aq) and brine quench->extract dry Dry with MgSO4 and concentrate extract->dry purify Purify by column chromatography dry->purify characterize Characterize by NMR, Mass Spectrometry purify->characterize

Caption: Step-by-step workflow for the synthesis and purification.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • 2-Chloropyridine-3-sulfonyl chloride is a corrosive and moisture-sensitive reagent. Handle with care and under an inert atmosphere if possible.

  • Triethylamine is a flammable and corrosive liquid with a strong odor.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. This procedure is suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations. The resulting compound is a key building block for the development of novel chemical entities in various research and development settings.

Application Notes and Protocols for the Synthesis of Pyridinylsulfonylmorpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of pyridinylsulfonylmorpholines, a class of compounds with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process involving the preparation of a pyridinylsulfonyl chloride intermediate, followed by its reaction with morpholine to yield the final product.

Experimental Protocols

The overall synthesis is divided into two main stages:

  • Synthesis of Pyridine-3-sulfonyl Chloride: This intermediate is prepared from 3-aminopyridine via a diazotization reaction followed by sulfochlorination.

  • Synthesis of 4-(Pyridin-3-ylsulfonyl)morpholine: The final product is obtained by the reaction of pyridine-3-sulfonyl chloride with morpholine in the presence of a base.

Part 1: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine

This procedure outlines the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine. The method involves the formation of a diazonium salt intermediate, which is then reacted to form the sulfonyl chloride.

Materials:

  • 3-Aminopyridine

  • Sodium nitrite

  • Hydrochloric acid (concentrated)

  • Fluoroboric acid (40% aqueous solution) or Sodium fluoroborate

  • Thionyl chloride

  • Cuprous chloride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Diazotization: In a suitable reaction vessel, dissolve 3-aminopyridine in a dilute hydrochloric acid solution. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite to the cooled solution while maintaining the temperature between 0-5 °C.

  • To the resulting solution, add a 40% aqueous solution of fluoroboric acid to precipitate the diazonium fluoroborate salt.

  • Filter the precipitated diazonium salt and wash it with cold water.

  • Sulfonyl Chlorination: In a separate reaction vessel, add thionyl chloride to water and cool the mixture to 0-5 °C.

  • Add a catalytic amount of cuprous chloride to the thionyl chloride solution.

  • Carefully add the previously prepared diazonium fluoroborate salt in portions to the thionyl chloride solution, ensuring the temperature remains between 0-5 °C.

  • Allow the reaction to proceed overnight at this temperature.

  • Work-up and Purification: After the reaction is complete, extract the mixture with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain pyridine-3-sulfonyl chloride.

Part 2: Synthesis of 4-(Pyridin-3-ylsulfonyl)morpholine

This protocol describes the formation of the sulfonamide bond between pyridine-3-sulfonyl chloride and morpholine.

Materials:

  • Pyridine-3-sulfonyl chloride

  • Morpholine

  • A suitable base (e.g., pyridine, triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA))

  • A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN))

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve pyridine-3-sulfonyl chloride in a suitable solvent such as dichloromethane in a reaction flask.

  • In a separate flask, dissolve morpholine and a base (e.g., pyridine or triethylamine) in the same solvent.

  • Reaction: Slowly add the morpholine solution to the pyridine-3-sulfonyl chloride solution at room temperature with stirring.

  • Allow the reaction to stir at room temperature for a specified time (typically 1-2 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to obtain pure 4-(pyridin-3-ylsulfonyl)morpholine.

Data Presentation

The following tables summarize the quantitative data for the synthesis of pyridinylsulfonylmorpholines.

Table 1: Synthesis of Pyridine-3-sulfonyl Chloride

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
3-AminopyridineSodium nitrite, Fluoroboric acid, Thionyl chloride, Cuprous chlorideWater, Dichloromethane0-5Overnight90.7[1]
Pyridine-3-sulfonic acidPhosphorus pentachloride, Phosphorus oxychloride-Reflux3 hours94[2]

Table 2: Synthesis of 4-(Pyridin-3-ylsulfonyl)morpholine

Starting MaterialsBaseSolventTemperatureReaction TimeYield (%)Reference
Pyridine-3-sulfonyl chloride, MorpholinePyridineDichloromethaneRoom Temperature1 hourNot specifiedGeneral procedure
Benzenesulfonyl chloride, AnilinePyridine-0-25 °CNot specified100[3]
Pyridine-3-sulfonyl chloride, Ammonia-Dichloromethane, Methanol20 °C50 minutes91[4]

Note: Yields can vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of pyridinylsulfonylmorpholines.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Pyridine-3-sulfonyl Chloride cluster_step2 Step 2: Synthesis of 4-(Pyridin-3-ylsulfonyl)morpholine A 3-Aminopyridine B Diazotization (NaNO2, HBF4, 0-5°C) A->B Reacts with C Diazonium Fluoroborate Salt B->C Forms D Sulfonyl Chlorination (SOCl2, CuCl, 0-5°C) C->D Reacts with E Pyridine-3-sulfonyl Chloride D->E Yields G Sulfonamide Formation (Base, Solvent, RT) E->G Reacts with F Morpholine F->G Reacts with H 4-(Pyridin-3-ylsulfonyl)morpholine G->H Yields

Caption: Overall workflow for the two-step synthesis of 4-(pyridin-3-ylsulfonyl)morpholine.

Logical Relationship of Synthesis

The diagram below outlines the logical progression from starting materials to the final product.

LogicalRelationship Start1 3-Aminopyridine Intermediate Pyridine-3-sulfonyl Chloride Start1->Intermediate Diazotization & Sulfonyl Chlorination Start2 Morpholine FinalProduct Pyridinylsulfonylmorpholine Start2->FinalProduct Intermediate->FinalProduct Sulfonamide Formation

Caption: Logical flow from starting materials to the final pyridinylsulfonylmorpholine product.

References

Application Notes and Protocols for High-Throughput Screening of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((2-Chloropyridin-3-yl)sulfonyl)morpholine is a synthetic organic compound featuring a morpholine ring, a privileged pharmacophore in medicinal chemistry known for its favorable pharmacokinetic properties and diverse biological activities.[1][2] The presence of the chloropyridine sulfonyl moiety suggests potential for interaction with a variety of biological targets, making it a compound of interest for high-throughput screening (HTS) campaigns in drug discovery.[1] HTS allows for the rapid assessment of large compound libraries to identify molecules that modulate a specific biological pathway or target.[3][4] These application notes provide a framework for utilizing this compound in HTS assays, with a focus on identifying potential inhibitors of cancer-related signaling pathways.

Derivatives of 4-(phenylsulfonyl)morpholine have shown potential in inducing endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals, including the unfolded protein response (UPR), p53 pathway activation, and G2/M checkpoint arrest, ultimately leading to apoptosis in cancer cells.[5] This suggests that this compound may operate through similar mechanisms, making it a candidate for screening in oncology-focused assays.

Compound Details:

ParameterValue
IUPAC Name This compound
Synonyms 4-[(2-Chloropyridin-3-yl)sulphonyl]morpholine
CAS Number 60597-72-0
Molecular Formula C9H11ClN2O3S
Molecular Weight 262.71 g/mol

Potential Signaling Pathway

Based on studies of structurally related compounds, this compound is hypothesized to induce cell cycle arrest and apoptosis in cancer cells through the induction of ER stress and subsequent activation of the Unfolded Protein Response (UPR).[5] This pathway is a critical regulator of cell fate under stress conditions.

G cluster_0 Cellular Stress cluster_1 ER Stress & UPR cluster_2 Downstream Effects Compound Compound ER_Stress ER Stress Compound->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates p53_Pathway p53 Pathway Activation UPR->p53_Pathway G2M_Checkpoint G2/M Checkpoint Activation UPR->G2M_Checkpoint Apoptosis Apoptosis p53_Pathway->Apoptosis Leads to G2M_Checkpoint->Apoptosis Leads to

Caption: Hypothesized signaling pathway for this compound.

High-Throughput Screening Workflow

A typical HTS workflow involves several key stages, from assay development to hit confirmation.[4][6] This process ensures the identification of robust and reproducible hits for further development.

HTS_Workflow Assay_Dev Assay Development & Optimization Pilot_Screen Pilot Screen (~2,000 compounds) Assay_Dev->Pilot_Screen Primary_HTS Primary HTS (Full Library) Pilot_Screen->Primary_HTS Hit_Confirm Hit Confirmation & Dose-Response Primary_HTS->Hit_Confirm SAR Preliminary SAR Hit_Confirm->SAR

Caption: General workflow for a high-throughput screening campaign.

Experimental Protocols

The following are example protocols for primary and secondary assays to evaluate the activity of this compound.

Primary Assay: Cell Viability High-Throughput Screen

This protocol describes a primary HTS assay to identify compounds that reduce the viability of a cancer cell line, such as MDA-MB-231 (a model for triple-negative breast cancer).[5]

Objective: To identify compounds that exhibit cytotoxic or cytostatic effects against cancer cells.

Materials:

  • MDA-MB-231 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 384-well clear-bottom, black plates

  • This compound (dissolved in DMSO)

  • Positive Control (e.g., Doxorubicin)

  • Negative Control (0.1% DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Protocol:

  • Cell Seeding: Seed MDA-MB-231 cells in 384-well plates at a density of 2,500 cells per well in 40 µL of media. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Using an automated liquid handler, add 100 nL of compound from the library plates to the assay plates.

    • For this compound, perform a serial dilution to create a dose-response curve (e.g., 100 µM to 1 nM).

    • The final concentration of the compound in the primary screen is typically 10 µM, with a final DMSO concentration of 0.1%.[6]

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Equilibrate plates to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the negative (0.1% DMSO) and positive (Doxorubicin) controls.

    • Calculate the Z'-factor to assess assay quality (a Z' > 0.5 is considered excellent for HTS).[6]

    • Identify hits as compounds that reduce cell viability by a defined threshold (e.g., >50% inhibition).

Secondary Assay: Caspase-3/7 Glo Assay for Apoptosis

This secondary assay is used to confirm whether the observed reduction in cell viability is due to the induction of apoptosis.

Objective: To quantify the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • MDA-MB-231 cells

  • 384-well white-bottom plates

  • Hit compounds from the primary screen, including this compound

  • Caspase-Glo® 3/7 Assay reagent

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the primary assay protocol. A shorter incubation time (e.g., 24 or 48 hours) may be optimal for detecting caspase activation.

  • Assay Readout:

    • Equilibrate plates to room temperature.

    • Add 40 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix on an orbital shaker for 1 minute.

    • Incubate at room temperature for 1 hour.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize data to negative controls (0.1% DMSO).

    • Calculate fold-change in caspase activity for each compound concentration.

    • Generate dose-response curves to determine EC50 values for apoptosis induction.

Data Presentation (Hypothetical Data)

The following tables summarize hypothetical quantitative data for this compound based on the protocols described above.

Table 1: Primary Screen and Dose-Response Data

CompoundPrimary Screen (% Inhibition @ 10 µM)Cell Viability IC50 (µM)
This compound 65.48.2
Doxorubicin (Positive Control)98.20.5
DMSO (Negative Control)0.0N/A

Table 2: Secondary Apoptosis Assay Data

CompoundMax Caspase-3/7 Activation (Fold Change)Apoptosis EC50 (µM)
This compound 4.812.5
Doxorubicin (Positive Control)8.51.2
DMSO (Negative Control)1.0N/A

Conclusion and Future Directions

These application notes provide a comprehensive framework for the high-throughput screening of this compound. The provided protocols for primary cell viability and secondary apoptosis assays are robust methods for identifying and characterizing the biological activity of this compound. Based on the hypothetical data, this compound demonstrates potential as a modulator of cancer cell viability, possibly through the induction of apoptosis.

Following a successful HTS campaign, further studies would be necessary to:

  • Confirm the structure-activity relationship (SAR) by testing analog compounds.[6]

  • Elucidate the specific molecular target(s) through techniques such as thermal shift assays or affinity chromatography.

  • Validate the proposed mechanism of action by examining markers of ER stress and the UPR (e.g., via Western blot or qPCR).

  • Assess the compound's selectivity against non-cancerous cell lines and its pharmacokinetic properties.[7]

References

Application Notes and Protocols for Kinase Inhibition Assay with 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for assessing the kinase inhibitory activity of the compound 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine. The morpholine and sulfonyl functionalities are recognized pharmacophores in a variety of kinase inhibitors, suggesting that this compound may exhibit activity against specific protein kinases.[1][2][3] While specific kinase targets for this exact molecule are not extensively documented in the public domain, related structures containing sulfonyl-morpholino-pyrimidine motifs have shown inhibitory activity against kinases such as ATR, mTOR, and PI3K.[4][5][6][7] This document outlines protocols for both biochemical and cell-based assays to characterize the inhibitory profile of this compound and provides a hypothetical signaling pathway context.

Introduction to Kinase Inhibition Assays

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates.[8] Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic drug development.[9][10] Kinase inhibition assays are essential tools for identifying and characterizing small molecules that can modulate kinase activity. These assays can be broadly categorized into two types:

  • Biochemical Assays: These in vitro assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme.[9][10] They are crucial for determining direct enzyme-inhibitor interactions and for high-throughput screening.[10]

  • Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a cellular context.[11] They provide more physiologically relevant data by accounting for factors like cell permeability and off-target effects.[11]

Potential Signaling Pathway Involvement: The PI3K/Akt/mTOR Pathway

Given that structurally related molecules containing morpholine moieties are known to target the PI3K/Akt/mTOR pathway, this signaling cascade represents a plausible area of investigation for this compound.[5][6][7][12] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits (when unphosphorylated) Inhibitor This compound Inhibitor->PI3K Inhibitor->mTORC1 Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Inhibitor Prepare serial dilutions of This compound Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Prep_Kinase Prepare Kinase-Substrate Solution Add_Kinase Add Kinase-Substrate Mix Prep_Kinase->Add_Kinase Prep_ATP Prepare ATP Solution Add_ATP Initiate Reaction with ATP Prep_ATP->Add_ATP Add_Inhibitor->Add_Kinase Incubate1 Pre-incubate Add_Kinase->Incubate1 Incubate1->Add_ATP Incubate2 Incubate at 30°C Add_ATP->Incubate2 Stop_Reaction Stop Reaction & Add Detection Reagent Incubate2->Stop_Reaction Incubate3 Incubate at RT Stop_Reaction->Incubate3 Read_Plate Read Plate (Luminescence/Fluorescence) Incubate3->Read_Plate Analyze_Data Data Analysis (IC50) Read_Plate->Analyze_Data

References

Application Notes and Protocols for Antibacterial Activity Testing of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Morpholine and its derivatives have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. The morpholine nucleus is a versatile pharmacophore present in several clinically approved drugs. Similarly, pyridine moieties, particularly halogenated pyridines, are integral components of many bioactive compounds. The compound 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine combines these two key structural features, suggesting its potential as a candidate for antibacterial drug discovery.

These application notes provide detailed protocols for the preliminary in vitro evaluation of the antibacterial activity of this compound. The described methods include the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a qualitative assessment of antibacterial activity via the agar well diffusion assay, and the determination of the Minimum Bactericidal Concentration (MBC).

Data Presentation

The quantitative data obtained from the antibacterial assays should be summarized for clear interpretation and comparison. The following table is a template for presenting the MIC and MBC values of this compound against a panel of standard Gram-positive and Gram-negative bacterial strains.

Bacterial StrainATCC NumberGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus25923Gram-positive
Enterococcus faecalis29212Gram-positive
Streptococcus pneumoniae49619Gram-positive
Escherichia coli25922Gram-negative
Pseudomonas aeruginosa27853Gram-negative
Klebsiella pneumoniae700603Gram-negative

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the procedure for determining the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1][2][3][4]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)[5][6][7]

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • DMSO (for dissolving the test compound, if necessary)

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in CAMHB to obtain a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture on an agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Setup:

    • Add 100 µL of the appropriate dilution of the test compound to the wells of a 96-well plate.

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (a known antibiotic), a negative/growth control (inoculum without the test compound), and a sterility control (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.

Protocol 2: Agar Well Diffusion Assay

This is a qualitative method to screen for antibacterial activity.[8][9][10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • This compound solution (at a known concentration)

  • Positive control antibiotic solution

  • Solvent control (e.g., DMSO)

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into a standardized bacterial suspension (0.5 McFarland) and streak the entire surface of an MHA plate to ensure a uniform lawn of bacterial growth.

  • Creation of Wells:

    • Use a sterile cork borer to create wells in the agar.

  • Application of Test Compound:

    • Add a fixed volume (e.g., 100 µL) of the test compound solution into a well.

    • Add the positive control and solvent control to separate wells.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is used to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.[11][12][13][14]

Procedure:

  • Perform the MIC Test:

    • Follow the procedure for the broth microdilution MIC test as described in Protocol 1.

  • Subculturing:

    • From the wells that show no visible growth in the MIC assay (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the MHA plate).

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination prep_compound Prepare Test Compound Stock serial_dilution Serial Dilution of Compound in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacteria prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate (16-20h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture Select clear wells incubate_mbc Incubate (18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no colony growth) incubate_mbc->read_mbc

Caption: Experimental workflow for MIC and MBC determination.

agar_well_diffusion cluster_setup Assay Setup cluster_incubation Incubation & Observation cluster_result Result Interpretation inoculate_agar Inoculate MHA Plate with Bacterial Lawn create_wells Create Wells in Agar inoculate_agar->create_wells add_compound Add Test Compound, Positive & Negative Controls to Wells create_wells->add_compound incubate Incubate (18-24h) add_compound->incubate observe Observe & Measure Zone of Inhibition incubate->observe interpretation Larger Zone = Higher Activity observe->interpretation

Caption: Logical workflow for the agar well diffusion assay.

References

Application Notes and Protocols: In Vitro Anticancer Screening of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro anticancer screening of the novel compound, 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine. This document is intended to guide researchers in evaluating its potential as a therapeutic agent. The methodologies described are based on established assays for characterizing the cytotoxic and mechanistic properties of sulfonamide-containing anticancer compounds.

Introduction

This compound is a synthetic compound featuring a sulfonamide linkage, a pyridine ring, and a morpholine moiety. Sulfonamide derivatives are a well-established class of compounds with a broad range of pharmacological activities, including significant anticancer properties.[1][2][3][4] The morpholine ring is a recognized pharmacophore known to enhance the pharmacokinetic properties of drug candidates.[5][6][7] This compound's structural elements suggest its potential as an inhibitor of key signaling pathways implicated in cancer progression, such as those involving protein kinases (e.g., PI3K, VEGFR-2, EGFR) and carbonic anhydrases.[1][4][8][9][10][11][12][13]

The following protocols outline the necessary steps to evaluate the in vitro anticancer activity of this compound, including assessing its cytotoxicity against various cancer cell lines, and elucidating its mechanism of action through cell cycle and apoptosis analysis.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)¹
MCF-7Breast CancerData to be determined
MDA-MB-231Breast CancerData to be determined
HCT-116Colon CancerData to be determined
A549Lung CancerData to be determined
K-562LeukemiaData to be determined
LOX IMVIMelanomaData to be determined
RXF393Renal CancerData to be determined
WI-38Normal FibroblastData to be determined

¹IC50 is the concentration of the compound that inhibits 50% of cell growth.

Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound
Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 ControlData to be determinedData to be determinedData to be determined
Compound (IC50)Data to be determinedData to be determinedData to be determined
HCT-116 ControlData to be determinedData to be determinedData to be determined
Compound (IC50)Data to be determinedData to be determinedData to be determined
Table 3: Apoptosis Induction by this compound
Cell LineTreatment% Early Apoptosis% Late Apoptosis% Necrosis
MCF-7 ControlData to be determinedData to be determinedData to be determined
Compound (IC50)Data to be determinedData to be determinedData to be determined
HCT-116 ControlData to be determinedData to be determinedData to be determined
Compound (IC50)Data to be determinedData to be determinedData to be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the synthesized compound against various human tumor cell lines.[3] The assay is based on the metabolic reduction of the soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of viable cells into an insoluble colored formazan product, which can be quantified spectrophotometrically.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, A549, K-562)

  • Normal cell line (e.g., WI-38)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed 200 µL of cells into 96-well plates at a density of 1 × 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]

  • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

G cluster_workflow Cell Viability Assay Workflow start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with compound at various concentrations incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Measure absorbance at 540 nm dissolve->read analyze Calculate IC50 values read->analyze

Cell Viability (MTT) Assay Workflow
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell lines

  • Culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.

  • Add PI solution and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to quantify the number of apoptotic and necrotic cells after treatment with the compound.

Materials:

  • Cancer cell lines

  • Culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24-48 hours.

  • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

G cluster_apoptosis_workflow Apoptosis and Cell Cycle Analysis Workflow cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay start Seed cells and treat with compound harvest Harvest cells start->harvest fix Fix with cold ethanol harvest->fix stain_annexin Stain with Annexin V-FITC and PI harvest->stain_annexin stain_pi Stain with RNase A and PI fix->stain_pi analyze Analyze by Flow Cytometry stain_pi->analyze stain_annexin->analyze

Flow Cytometry Workflow for Cell Cycle and Apoptosis

Potential Signaling Pathways

Based on the activities of similar sulfonamide and morpholine-containing compounds, this compound may exert its anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

G cluster_pathway Potential Anticancer Mechanisms cluster_kinases Kinase Inhibition compound This compound pi3k PI3K/Akt/mTOR Pathway compound->pi3k vegfr2 VEGFR-2 Signaling compound->vegfr2 egfr EGFR Signaling compound->egfr ca9 Carbonic Anhydrase IX Inhibition compound->ca9 proliferation Inhibition of Cell Proliferation pi3k->proliferation apoptosis Induction of Apoptosis pi3k->apoptosis cell_cycle Cell Cycle Arrest pi3k->cell_cycle angiogenesis Inhibition of Angiogenesis vegfr2->angiogenesis egfr->proliferation egfr->apoptosis egfr->cell_cycle ca9->proliferation

References

Application Notes and Protocols for the Development of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine Derivatives with Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of novel derivatives of 4-((2-chloropyridin-3-yl)sulfonyl)morpholine, a scaffold with potential therapeutic applications, including as an inhibitor of signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. These application notes detail synthetic protocols, biological evaluation assays, and structure-activity relationship (SAR) insights to facilitate the design and synthesis of analogs with enhanced potency. Quantitative data from published studies on related compounds are summarized to guide derivatization efforts. Detailed experimental protocols for the synthesis of the core scaffold and for assessing the cytotoxic activity of its derivatives are provided.

Introduction

The 4-((pyridin-3-yl)sulfonyl)morpholine scaffold is a key pharmacophore in the development of kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer. The morpholine moiety often improves the pharmacokinetic properties of drug candidates, while the pyridinylsulfonamide core can engage in crucial interactions within the ATP-binding pocket of kinases. Modifications of the pyridine ring and the morpholine group can significantly impact the potency and selectivity of these compounds. This document outlines strategies for the systematic derivatization of this compound to explore the SAR and identify derivatives with improved biological activity.

Data Presentation: Potency of Related Pyridinylsulfonamide and Morpholine Derivatives

Compound IDScaffoldModificationCancer Cell LineIC50 (µM)Reference
1 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine4-morpholino, 7-(4-fluorophenyl)aminoHT-29 (Colon)0.10[1]
2 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine4-morpholino, 7-(3-chlorophenyl)aminoH460 (Lung)0.13[1]
3 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine4-morpholino, 7-(pyridin-3-yl)aminoA549 (Lung)0.05[1]
4 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine8d derivativePC-3 (Prostate)6.02[2]
5 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine8d derivativeHepG2 (Liver)10.27[2]
M2 Substituted morpholineN-acetyl-4-(4-nitrophenyl)morpholineMDA-MB-231 (Breast)88.27[3]
M5 Substituted morpholineN-benzoyl-4-(4-chlorophenyl)morpholineMDA-MB-231 (Breast)81.92[3]
10e Morpholine-Substituted Tetrahydroquinoline6-CF3, 8-CF3A549 (Lung)0.033[4]
10h Morpholine-Substituted Tetrahydroquinoline6-Cl, 8-ClMCF-7 (Breast)0.087[4]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through a multi-step process starting from commercially available 2-chloronicotinic acid.

Step 1: Synthesis of 2-chloropyridine-3-sulfonyl chloride

  • To a solution of 2-chloronicotinic acid (1 equivalent) in thionyl chloride (10 equivalents), add a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture at reflux for 2-3 hours.

  • Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • To the resulting crude 2-chloronicotinoyl chloride, add a mixture of sodium sulfite (2 equivalents) and sodium bicarbonate (2.5 equivalents) in water.

  • Stir the mixture at room temperature for 12 hours.

  • Acidify the aqueous solution with concentrated HCl to pH 1-2 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloropyridine-3-sulfinic acid.

  • Dissolve the sulfinic acid in a mixture of dichloromethane and water.

  • Bubble chlorine gas through the solution at 0°C for 1 hour.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloropyridine-3-sulfonyl chloride.

Step 2: Synthesis of this compound

  • Dissolve 2-chloropyridine-3-sulfonyl chloride (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired this compound.

Derivatization Strategy:

  • Modification of the Pyridine Ring: The chlorine atom at the 2-position of the pyridine ring can be displaced by various nucleophiles (e.g., amines, alkoxides) via nucleophilic aromatic substitution (SNAr) to introduce diversity.

  • Modification of the Morpholine Ring: Analogs can be synthesized by replacing morpholine with other cyclic amines (e.g., piperidine, piperazine derivatives) in Step 2 of the synthesis.

In Vitro Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Test compounds (dissolved in DMSO to prepare stock solutions)

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for cancer therapy.

Experimental Workflow

Experimental_Workflow Start Start: 2-Chloronicotinic Acid Step1 Synthesis of 2-Chloropyridine-3-sulfonyl chloride Start->Step1 Step2 Reaction with Morpholine (or other cyclic amines) Step1->Step2 Derivatives Library of Derivatives Step2->Derivatives Screening In Vitro Screening (e.g., MTT Assay) Derivatives->Screening Data IC50 Determination & Data Analysis Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for synthesis, screening, and SAR analysis of derivatives.

Logical Relationship for SAR

SAR_Logic Scaffold Core Scaffold: This compound R1 R1: Substitution at Pyridine C2-position Scaffold->R1 Modify R2 R2: Modification of Morpholine Ring Scaffold->R2 Modify Potency Biological Potency (e.g., lower IC50) R1->Potency Impacts R2->Potency Impacts

Caption: Key structural modifications influencing the biological potency.

References

Application Notes and Protocols: 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note is a representative example. As of the latest literature review, specific biological targets and detailed experimental validation for 4-((2-chloropyridin-3-yl)sulfonyl)morpholine as a chemical probe are not extensively published. The protocols and data presented herein are based on the analysis of its structural motifs and are intended to serve as a guide for researchers to explore its potential applications.

Introduction

This compound is a synthetic organic compound featuring a sulfonylmorpholine group attached to a 2-chloropyridine ring. The morpholine moiety is a common pharmacophore known to improve the pharmacokinetic properties of drug candidates.[1] The 2-chloropyridine group can serve as a key interaction point with biological targets or as a reactive handle for covalent modification under specific conditions. This combination of structural features makes this compound an interesting candidate for investigation as a chemical probe, potentially targeting protein kinases or other ATP-binding proteins.

Hypothetical Target Profile and Quantitative Data

Based on the prevalence of the sulfonylmorpholine scaffold in kinase inhibitors, we hypothesize that this compound may act as an inhibitor of a hypothetical serine/threonine kinase, herein referred to as "Kinase X". The following table summarizes hypothetical quantitative data for the compound's activity and selectivity, which would be determined through in vitro assays.

TargetAssay TypeIC50 (nM)Ki (nM)
Kinase X In vitro Kinase Assay50 25
Kinase YIn vitro Kinase Assay>10,000>10,000
Kinase ZIn vitro Kinase Assay2,5001,200
PI3KαIn vitro Kinase Assay>10,000>10,000
mTORIn vitro Kinase Assay>10,000>10,000

This data is illustrative and not based on published experimental results.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the IC50 value of this compound against a target kinase.

Materials:

  • This compound (test compound)

  • Recombinant Kinase X

  • Substrate peptide for Kinase X

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of kinase buffer containing the substrate peptide to each well.

    • Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of a solution containing Kinase X and ATP in kinase buffer to initiate the reaction. The final ATP concentration should be at the Km value for the kinase.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the normalized data against the logarithm of the compound concentration and fit the curve using a non-linear regression model to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify the engagement of this compound with its target kinase in a cellular context.

Materials:

  • Cell line expressing the target Kinase X

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody against Kinase X

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Treatment:

    • Culture the cells to approximately 80% confluency.

    • Treat the cells with the test compound at a desired concentration (e.g., 10x the cellular IC50) or with DMSO for 1-2 hours.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysates by centrifugation to separate the soluble fraction from the precipitated proteins.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for Kinase X.

  • Data Analysis:

    • Quantify the band intensities for Kinase X at each temperature for both the compound-treated and vehicle-treated samples.

    • Plot the band intensity versus temperature for both conditions. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

G Hypothetical Signaling Pathway of Kinase X cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates DownstreamProtein Downstream Substrate KinaseX->DownstreamProtein Phosphorylates TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor Activates Probe This compound Probe->KinaseX Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical signaling pathway involving Kinase X.

G Chemical Probe Validation Workflow cluster_in_vitro In Vitro Characterization cluster_in_cellulo Cellular Characterization cluster_in_vivo In Vivo Evaluation (Optional) BiochemicalAssay Biochemical Assay (e.g., ADP-Glo) SelectivityPanel Kinase Selectivity Panel BiochemicalAssay->SelectivityPanel TargetEngagement Target Engagement (e.g., CETSA) BiochemicalAssay->TargetEngagement Validate in Cells CellularActivity Cellular Activity Assay (e.g., Proliferation) TargetEngagement->CellularActivity PKPD Pharmacokinetics/ Pharmacodynamics TargetEngagement->PKPD Validate in Vivo DownstreamSignaling Downstream Signaling (Western Blot) CellularActivity->DownstreamSignaling Efficacy Efficacy Studies PKPD->Efficacy

Caption: Workflow for chemical probe validation.

References

Application Notes and Protocols for Crystallization of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for obtaining single crystals of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine suitable for X-ray crystallography. The selection of an appropriate crystallization method is critical and is dependent on the compound's properties and the desired crystal attributes. This document outlines several widely used techniques, including slow evaporation, vapor diffusion, and slow cooling, along with a systematic approach to solvent screening.

Introduction

Obtaining high-quality single crystals is a crucial prerequisite for determining the three-dimensional molecular structure of a compound by X-ray diffraction.[1][2] The arrangement of molecules in the crystal lattice, known as the crystal packing, can significantly influence the physicochemical properties of a pharmaceutical compound, including its solubility, stability, and bioavailability.[3][4] this compound is a molecule of interest in drug discovery, and understanding its solid-state structure is essential for structure-activity relationship (SAR) studies and rational drug design.

The following protocols are designed to be a starting point for the crystallization of this specific compound. Optimization of these methods will likely be necessary to obtain crystals of suitable size and quality for X-ray diffraction analysis.[5][6]

General Considerations for Crystallization

  • Purity of the Compound: The starting material should be of the highest possible purity (ideally >95-98%).[7][8] Impurities can inhibit crystal growth or lead to the formation of poorly ordered crystals.

  • Glassware and Environment: All glassware should be scrupulously clean to avoid unwanted nucleation sites.[6][9] Crystallization experiments should be set up in a vibration-free environment with a stable temperature.[10]

Experimental Protocols

Solvent Screening

The choice of solvent is the most critical parameter in a crystallization experiment.[11] An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature. A systematic solvent screening is the first step to identifying suitable candidates.

Protocol:

  • Place approximately 5-10 mg of this compound into several small, clean vials.

  • To each vial, add 0.5 mL of a different solvent from the list of suggested solvents (see Table 1).

  • Observe the solubility at room temperature with gentle agitation.

  • If the compound does not dissolve, gently heat the vial in a water bath and observe for dissolution.

  • Allow the vials that showed complete dissolution upon heating to cool slowly to room temperature and then in a refrigerator.

  • Observe for the formation of crystalline material. Solvents that produce crystalline precipitates are good candidates for further optimization.

Table 1: Suggested Solvents for Screening

Solvent ClassExamples
AlcoholsMethanol, Ethanol, Isopropanol
EstersEthyl acetate, Isopropyl acetate
KetonesAcetone, Methyl ethyl ketone
EthersTetrahydrofuran (THF), 1,4-Dioxane
AromaticToluene, Benzene
HalogenatedDichloromethane, Chloroform
NitrilesAcetonitrile
AmidesN,N-Dimethylformamide (DMF)
OtherWater, Hexane, Heptane (as anti-solvents)
Slow Evaporation

This is one of the simplest and most common crystallization techniques.[8][11] It is suitable for compounds that are soluble in a volatile solvent.

Protocol:

  • Dissolve a known quantity of this compound in a suitable solvent (identified from solvent screening) to create a nearly saturated solution.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a few needle holes to allow for slow evaporation of the solvent.[9]

  • Place the vial in a quiet, undisturbed location at a constant temperature.

  • Monitor the vial periodically for crystal growth over several days to weeks.

Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available and is effective for growing high-quality crystals.[5][8][13]

Protocol:

  • Sitting Drop:

    • Prepare a concentrated solution of this compound in a "good" solvent (a solvent in which it is readily soluble).

    • In the outer reservoir of a sealed container (e.g., a well of a crystallization plate), place a larger volume of a "poor" or "anti-solvent" (a solvent in which the compound is insoluble, but which is miscible with the good solvent).

    • Place a small drop (1-5 µL) of the compound solution on a sitting post within the well, ensuring it does not touch the reservoir solution.

    • Seal the container. The vapor of the anti-solvent will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.[13]

  • Hanging Drop:

    • This method is similar to the sitting drop, but the drop of the compound solution is placed on the underside of a siliconized glass coverslip, which is then inverted and used to seal the reservoir well.

Slow Cooling

Protocol:

  • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any undissolved impurities.

  • Cover the container and place it in an insulated vessel (e.g., a Dewar flask filled with warm water or sand) to slow the rate of cooling.[6]

  • Allow the solution to cool slowly to room temperature over several hours or days.

Data Presentation

Successful crystallization experiments should be documented with quantitative data to ensure reproducibility. The following table provides an example of how to structure this data.

Table 2: Exemplary Crystallization Data for this compound

Experiment IDMethod UsedSolvent System (Good/Anti-solvent)Compound Conc. (mg/mL)Temperature (°C)Time to CrystalsCrystal Dimensions (mm)Diffraction Quality (Å)
Cpd-A-01Slow EvaporationEthyl Acetate25207 days0.2 x 0.1 x 0.11.54
Cpd-A-02Vapor DiffusionAcetonitrile / Diethyl Ether50203 days0.3 x 0.2 x 0.20.89
Cpd-A-03Slow CoolingIsopropanol40 (at 60°C)60 to 42 days0.1 x 0.1 x 0.052.10

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for a crystallization experiment, from initial screening to the final analysis.

Crystallization_Workflow General Crystallization Workflow A Compound Purification B Solvent Screening A->B C Method Selection (Evaporation, Diffusion, Cooling) B->C D Setup Crystallization Experiment C->D E Crystal Growth & Monitoring D->E E->B Optimization (New Solvents/Conditions) F Crystal Harvesting & Mounting E->F G X-ray Diffraction Analysis F->G H Structure Solution & Refinement G->H

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine in human plasma. The accurate determination of drug concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies in drug development.[1][2] This method utilizes a simple protein precipitation procedure for sample preparation and employs a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been developed to provide a high-throughput solution for the analysis of this compound in a research setting.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Human Plasma Sample (50 µL) add_is Add Internal Standard plasma_sample->add_is add_precipitant Add Acetonitrile (200 µL) add_is->add_precipitant vortex Vortex Mix add_precipitant->vortex centrifuge Centrifuge (14000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc_separation Chromatographic Separation inject->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow from sample preparation to data analysis.

Materials and Methods

Chemicals and Reagents
  • This compound reference standard

  • This compound-d4 (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human plasma

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system was used for this analysis.

Chromatographic Conditions

The chromatographic separation was performed on a C18 reversed-phase column. A gradient elution was employed to ensure optimal separation of the analyte from endogenous plasma components.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program 5% B to 95% B in 3.0 min, hold for 1.0 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Total Run Time 5.0 min
Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. Quantification was performed using Multiple Reaction Monitoring (MRM).

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 450 °C
Collision Gas Argon
MRM Transitions See table below
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound263.0176.110025
This compound-d4 (IS)267.0176.110025

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a straightforward and effective method for removing proteins from biological samples like plasma or serum.[3][4][5]

  • Pipette 50 µL of human plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to each tube (except for the blank matrix).

  • Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[6]

  • Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

Method Validation Summary

The method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed:

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1.0 to 1000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was applied.

ParameterResult
Calibration Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Regression Model Linear, 1/x² weighting
Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (Lower Limit of Quantification, Low, Mid, and High).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.0≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low QC3.0≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Mid QC100≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
High QC800≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Matrix Effect and Recovery

The matrix effect was assessed by comparing the analyte response in post-extraction spiked plasma samples to the response in neat solutions. The recovery of the analyte from the plasma matrix was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

ParameterResult
Matrix Effect 90% - 110%
Recovery > 85%
Stability

The stability of the analyte in human plasma was evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability. The results indicated that the analyte is stable under these conditions.

Conclusion

This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation sample preparation method is efficient and suitable for high-throughput analysis. The method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it well-suited for supporting pharmacokinetic studies in a drug development environment.

References

Application of Morpholine-Based Fragments in Drug Discovery: A Focus on 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug development, offering advantages over traditional high-throughput screening (HTS) methods.[1][2][3] By screening low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often leading to the development of novel therapeutics with improved potency and selectivity.[1][2] The morpholine moiety is a privileged pharmacophore in medicinal chemistry, recognized for its ability to enhance a molecule's potency and modulate its pharmacokinetic properties.[4][5] This document outlines the potential application of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine as a fragment in an FBDD campaign, providing detailed protocols and data interpretation guidelines for researchers, scientists, and drug development professionals. While specific experimental data for this exact compound in an FBDD context is not publicly available, this note serves as a representative guide based on established principles.

The core structure of this compound combines several key features desirable in a fragment. The morpholine ring can improve aqueous solubility and provides a vector for hydrogen bonding.[5][6] The chloropyridine group offers potential for various chemical modifications and interactions with the target protein, while the sulfonyl group acts as a rigid linker and a potential hydrogen bond acceptor.

Fragment Library Design and Screening

The initial step in an FBDD workflow is the creation of a diverse library of small-molecule fragments.[1] These fragments typically adhere to the "Rule of Three," with a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of less than 3.[7][8] this compound (MW: 262.71 g/mol ) fits well within these parameters.

A typical FBDD workflow involves several key stages, from target selection to lead optimization.

FBDD_Workflow cluster_prep Preparation cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization Target_Selection Target Selection & Validation Protein_Production Protein Production & Purification Target_Selection->Protein_Production Primary_Screening Primary Screening (e.g., SPR, NMR) Protein_Production->Primary_Screening Fragment_Library Fragment Library Design Fragment_Library->Primary_Screening Hit_Validation Hit Validation (e.g., ITC, X-ray) Primary_Screening->Hit_Validation Hit_to_Lead Hit-to-Lead Chemistry Hit_Validation->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Optimization Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

Figure 1: A generalized workflow for Fragment-Based Drug Discovery.

Hypothetical Target: A Protein Kinase

For the purpose of this application note, we will consider a hypothetical protein kinase as the target. The morpholine moiety is a known hinge-binding motif in many kinase inhibitors.[4][9] The general mechanism would involve the fragment binding to the ATP-binding site of the kinase, thereby inhibiting its catalytic activity.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Protein Kinase (Active) ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Inactive_Kinase Kinase-Fragment Complex (Inactive) Kinase->Inactive_Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling Phospho_Substrate->Downstream Fragment This compound Fragment->Inactive_Kinase Inactive_Kinase->Phospho_Substrate

Figure 2: Inhibition of a protein kinase signaling pathway.

Experimental Protocols

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to detect the binding of fragments to an immobilized target protein in real-time.[7]

Methodology:

  • Immobilization of the Target Protein:

    • The purified protein kinase is immobilized on a sensor chip (e.g., CM5) via amine coupling.

    • The chip surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • The protein is injected over the surface at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Remaining active sites are deactivated with a 1 M ethanolamine-HCl solution.

  • Fragment Screening:

    • A stock solution of this compound is prepared in 100% DMSO.

    • Serial dilutions are made in running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO) to final concentrations ranging from 1 µM to 100 µM.

    • The fragment solutions are injected over the sensor surface.

    • The association and dissociation phases are monitored, and the resulting sensorgrams are analyzed.

Data Presentation:

FragmentConcentration (µM)Response Units (RU)
This compound1015
"2532
"5058
"10095
Hit Validation: Isothermal Titration Calorimetry (ITC)

ITC is used to validate the hits from the primary screen and to determine the thermodynamic parameters of the interaction.

Methodology:

  • Sample Preparation:

    • The protein kinase is dialyzed against the ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • The fragment is dissolved in the final dialysis buffer.

    • The protein concentration in the sample cell is typically 10-50 µM, and the fragment concentration in the syringe is 10-20 times higher.

  • ITC Experiment:

    • The sample cell containing the protein is equilibrated at the desired temperature (e.g., 25°C).

    • The fragment solution is injected into the sample cell in small aliquots (e.g., 2-5 µL).

    • The heat change upon each injection is measured.

Data Presentation:

ParameterValue
Dissociation Constant (KD)50 µM
Stoichiometry (n)0.98
Enthalpy Change (ΔH)-8.5 kcal/mol
Entropy Change (TΔS)-2.1 kcal/mol

Hit-to-Lead Optimization

Once a fragment hit is validated, the next step is to optimize its binding affinity and drug-like properties through synthetic chemistry.[1][8] For this compound, several strategies can be employed:

  • Fragment Growing: Adding chemical moieties to the fragment to explore interactions with adjacent pockets on the protein surface. For example, substitutions on the pyridine ring.

  • Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein.

  • Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.

The ligand efficiency (LE) is a key metric used to guide the optimization process. It is calculated as the binding energy per heavy atom.

LE = -RTln(KD) / N

Where R is the gas constant, T is the temperature, KD is the dissociation constant, and N is the number of non-hydrogen atoms.

Data Presentation:

CompoundKD (µM)N (Heavy Atoms)Ligand Efficiency (LE)
Fragment Hit
This compound50160.37
Optimized Leads
Lead 1 (Grown)0.5200.43
Lead 2 (Merged)0.1220.46

Conclusion

This compound represents a promising starting point for a fragment-based drug discovery campaign, particularly for targets such as protein kinases. Its favorable physicochemical properties and the potential for straightforward chemical modification make it an attractive scaffold for optimization. The protocols and data interpretation guidelines presented here provide a framework for identifying and advancing morpholine-based fragments into potent, selective, and drug-like clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, categorized by the two primary stages of the reaction.

Stage 1: Synthesis of 2-Chloropyridine-3-sulfonyl chloride

This initial stage involves the conversion of a suitable pyridine precursor into the reactive sulfonyl chloride intermediate.

Q1: My yield of 2-chloropyridine-3-sulfonyl chloride is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields of the sulfonyl chloride intermediate are a common issue. Several factors can contribute to this problem:

  • Incomplete Reaction: The chlorination of the corresponding sulfonic acid may be incomplete. Ensure that the reaction has gone to completion by monitoring it with an appropriate technique like TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, but be cautious as this may also promote side reactions.

  • Hydrolysis of the Product: 2-Chloropyridine-3-sulfonyl chloride is highly susceptible to hydrolysis, converting it back to the unreactive sulfonic acid. It is crucial to maintain strictly anhydrous conditions throughout the reaction and work-up.[1] Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Suboptimal Chlorinating Agent: The choice and handling of the chlorinating agent are critical. For instance, when using phosphorus pentachloride (PCl₅), ensure it is of high purity and has not been degraded by moisture.

  • Loss during Work-up: The sulfonyl chloride can be lost during the work-up procedure. When quenching the reaction, do so at a low temperature, for example, by pouring the reaction mixture onto ice to minimize hydrolysis.[1]

Q2: I am observing a significant amount of an impurity in my 2-chloropyridine-3-sulfonyl chloride product. How can I identify and minimize it?

A2: The most common impurities in this stage are the starting sulfonic acid and potentially over-chlorinated byproducts.

  • Presence of 2-Chloropyridine-3-sulfonic Acid: This impurity arises from the hydrolysis of the sulfonyl chloride product.[1] To minimize its formation, adhere to strict anhydrous conditions.[1] For removal, a carefully controlled aqueous work-up can be effective. The sulfonic acid is more water-soluble than the sulfonyl chloride and can be extracted into an aqueous phase.[1]

  • Formation of 5-Chloropyridine-3-sulfonyl Chloride: In some synthetic routes, over-chlorination of the pyridine ring can occur, leading to the formation of 5-chloropyridine-3-sulfonyl chloride.[2] To mitigate this, carefully control the stoichiometry of the chlorinating agent and the reaction temperature. The reaction temperature for the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride is preferably between 100 to 140°C to suppress the formation of byproducts.[2]

Parameter Recommendation to Minimize Impurities
Moisture Maintain strict anhydrous conditions; use an inert atmosphere.
Reaction Temperature For PCl₅ reactions, maintain 100-140°C.
Work-up Quench at low temperatures; consider an aqueous wash to remove sulfonic acid.
Stage 2: Reaction of 2-Chloropyridine-3-sulfonyl chloride with Morpholine

This stage involves the formation of the final sulfonamide product.

Q3: The final product, this compound, has a low yield. What are the likely reasons?

A3: Low yields in the final step often point to issues with the reactants or reaction conditions.

  • Degraded Sulfonyl Chloride: The 2-chloropyridine-3-sulfonyl chloride intermediate is moisture-sensitive and can degrade upon storage.[3] It is best to use it immediately after preparation and purification. If it has been stored, assess its purity before use.

  • Insufficient Base: A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] If an insufficient amount of base is used, the reaction mixture will become acidic, protonating the morpholine and reducing its nucleophilicity, thereby slowing down or stopping the reaction. Use at least a stoichiometric amount of base relative to the sulfonyl chloride.

  • Incorrect Stoichiometry: Ensure the molar ratio of morpholine to the sulfonyl chloride is appropriate. A slight excess of morpholine can sometimes be used to drive the reaction to completion.

  • Low Reaction Temperature: While the reaction is often initiated at 0°C to control the initial exotherm, it may require warming to room temperature to proceed to completion.[4] Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.

Q4: My purified final product shows impurities in the NMR spectrum. What could they be?

A4: Common impurities in the final product include unreacted starting materials and side products from the reaction.

  • Unreacted Morpholine: If an excess of morpholine was used, it might remain in the final product. This can typically be removed by washing the organic layer with an acidic aqueous solution (e.g., 1M HCl) during the work-up.[4]

  • 2-Chloropyridine-3-sulfonic Acid: If the sulfonyl chloride intermediate contained a significant amount of the corresponding sulfonic acid, it will likely be carried through to the final product. This can be removed by a basic aqueous wash (e.g., saturated NaHCO₃ solution) during the work-up, as the sulfonic acid will be deprotonated to form a water-soluble salt.[4]

  • Di-sulfonated Product: While less common with a secondary amine like morpholine, the possibility of side reactions should be considered, especially under harsh conditions.

Parameter Recommendation for a Cleaner Reaction
Sulfonyl Chloride Quality Use freshly prepared or properly stored and verified sulfonyl chloride.
Base Use at least a stoichiometric amount of a suitable base (e.g., pyridine, triethylamine).
Work-up Include both acidic and basic aqueous washes to remove unreacted amine and sulfonic acid.

Frequently Asked Questions (FAQs)

Q5: What is the general synthetic strategy for this compound?

A5: The synthesis is typically a two-step process. The first step is the preparation of the key intermediate, 2-chloropyridine-3-sulfonyl chloride. This is often achieved by the chlorination of 2-chloropyridine-3-sulfonic acid. The second step is the reaction of 2-chloropyridine-3-sulfonyl chloride with morpholine in the presence of a base to form the desired sulfonamide.

Q6: How can I prepare the precursor, 2-chloropyridine-3-sulfonic acid?

A6: One common method for the synthesis of pyridine-3-sulfonic acid starts from 3-chloropyridine.[5][6] This involves the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by substitution of the chlorine atom with a sulfonic acid group.[5]

Q7: What are the best practices for handling and storing 2-chloropyridine-3-sulfonyl chloride?

A7: 2-Chloropyridine-3-sulfonyl chloride is a reactive and moisture-sensitive compound.[3] It should be handled in a well-ventilated fume hood, and personal protective equipment should be worn. For storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place to prevent decomposition.

Q8: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A8:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.[4]

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O stretching bands of the sulfonyl group.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloropyridine-3-sulfonyl chloride from 2-Chloropyridine-3-sulfonic acid

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place 2-chloropyridine-3-sulfonic acid.

  • Reaction: Add phosphorus pentachloride (PCl₅) (a molar excess, e.g., 1.5-2.0 equivalents) to the flask. The reaction can be performed neat or in a high-boiling inert solvent like chlorobenzene.

  • Heating: Heat the reaction mixture to 100-140°C and maintain this temperature for several hours, or until the reaction is complete as indicated by monitoring.

  • Work-up: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude 2-chloropyridine-3-sulfonyl chloride can then be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask, dissolve morpholine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 2-chloropyridine-3-sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled morpholine solution over 15-20 minutes.[4]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours, or until the reaction is complete as monitored by TLC.[4]

  • Work-up: Dilute the reaction mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1M HCl (to remove excess morpholine and base), water, and a saturated sodium bicarbonate solution (to remove any residual acidic impurities).[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Visual Aids

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Sulfonamide Formation 2-Chloropyridine-3-sulfonic acid 2-Chloropyridine-3-sulfonic acid Chlorination Chlorination 2-Chloropyridine-3-sulfonic acid->Chlorination PCl5 or PCl3/Cl2 2-Chloropyridine-3-sulfonyl chloride 2-Chloropyridine-3-sulfonyl chloride Chlorination->2-Chloropyridine-3-sulfonyl chloride Sulfonamide Reaction Sulfonamide Reaction 2-Chloropyridine-3-sulfonyl chloride->Sulfonamide Reaction Base (e.g., Pyridine) Morpholine Morpholine Morpholine->Sulfonamide Reaction This compound This compound Sulfonamide Reaction->this compound

Caption: Synthetic pathway for this compound.

TroubleshootingFlow cluster_stage1 Stage 1: Sulfonyl Chloride Synthesis cluster_stage2 Stage 2: Sulfonamide Formation start Low Yield or Impure Product low_yield_s1 Low Yield? start->low_yield_s1 Check Stage 1 low_yield_s2 Low Yield? start->low_yield_s2 Check Stage 2 incomplete_rxn Incomplete Reaction? (Check TLC/HPLC) low_yield_s1->incomplete_rxn Yes hydrolysis_s1 Hydrolysis? (Anhydrous Conditions?) low_yield_s1->hydrolysis_s1 Possible Hydrolysis incomplete_rxn->hydrolysis_s1 No extend_time Action: Extend reaction time or increase temperature. incomplete_rxn->extend_time Yes use_dry Action: Use dry solvents/reagents, inert atmosphere. hydrolysis_s1->use_dry Yes degraded_sulfonyl Degraded Sulfonyl Chloride? (Use Freshly Prepared) low_yield_s2->degraded_sulfonyl Yes insufficient_base Insufficient Base? (Check Stoichiometry) low_yield_s2->insufficient_base Possible Base Issue degraded_sulfonyl->insufficient_base No use_fresh Action: Use freshly prepared sulfonyl chloride. degraded_sulfonyl->use_fresh Yes add_base Action: Ensure >=1 eq. of base. insufficient_base->add_base Yes

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine. The information presented is based on general principles of organic chemistry and purification of structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

Based on available data for the compound and its analogs, you can expect the following properties:

PropertyValueSource
Molecular FormulaC9H11ClN2O3S[1]
Molecular Weight262.71 g/mol [1]
AppearanceLikely a solid at room temperatureGeneral chemical knowledge
Purity (Commercial)Typically ≥98%[1]

Q2: What are the most probable impurities in a crude sample of this compound?

The synthesis of this compound likely involves the reaction of 2-chloropyridine-3-sulfonyl chloride with morpholine. Therefore, common impurities may include:

  • Unreacted Starting Materials:

    • 2-chloropyridine-3-sulfonyl chloride

    • Morpholine

  • Byproducts:

    • Hydrolysis product of the sulfonyl chloride: 2-chloropyridine-3-sulfonic acid

    • Salts (e.g., morpholine hydrochloride) if a base is used to quench the reaction.

  • Isomeric Impurities:

    • Impurities arising from the starting 2-chloropyridine-3-sulfonyl chloride.

Q3: What analytical techniques are recommended for purity assessment?

For assessing the purity of this compound, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main compound and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water gradients is a good starting point.

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low Purity After Initial Work-up

Symptoms:

  • Broad melting point range.

  • Multiple spots on TLC analysis.

  • Low percentage purity by HPLC.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction Monitor the reaction by TLC or HPLC to ensure completion. If necessary, increase the reaction time or temperature, or add more of the excess reagent.
Presence of Water-Soluble Impurities (e.g., salts) Perform an aqueous work-up. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate before concentrating.
Excess Morpholine Wash the organic solution of the crude product with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the basic morpholine into the aqueous layer.
Presence of 2-chloropyridine-3-sulfonic acid Wash the organic solution of the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) to deprotonate and extract the acidic impurity into the aqueous layer.
Problem 2: Difficulty in Removing a Persistent Impurity

Symptoms:

  • A persistent impurity peak in HPLC that co-elutes or is very close to the product peak.

  • Inability to achieve >98% purity by recrystallization.

Possible Causes and Solutions:

CauseRecommended Solution
Co-eluting Impurity in Chromatography Optimize the HPLC or column chromatography method. Try different solvent systems or stationary phases. For column chromatography, a gradient elution may be necessary. Refer to the table below for suggested solvent systems.
Structurally Similar Impurity If the impurity is an isomer or a closely related analog, preparative HPLC may be required for separation.
Thermal Instability The compound may be degrading during purification. Avoid high temperatures during solvent evaporation and consider using purification techniques at room temperature or below.
Problem 3: Poor Recovery After Purification

Symptoms:

  • Low yield of the final product after recrystallization or column chromatography.

Possible Causes and Solutions:

CauseRecommended Solution
Product Loss During Aqueous Work-up The product may have some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent.
Inappropriate Recrystallization Solvent The product may be too soluble in the chosen recrystallization solvent. Perform a solvent screen to find a solvent or solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Product Adsorption on Silica Gel The morpholine moiety can be basic and may interact strongly with acidic silica gel, leading to tailing and poor recovery. Consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes) to find a suitable system.

  • Dissolution: In a flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase Selection: Use TLC to determine a suitable solvent system that gives good separation between the product and impurities (aim for an Rf of 0.2-0.4 for the product). Suggested solvent systems are provided in the table below.

  • Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for optimal separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Table of Suggested Solvent Systems for Chromatography:

Solvent System (v/v)Application Notes
Hexanes / Ethyl Acetate (e.g., 70:30 to 50:50)A good starting point for compounds of moderate polarity.
Dichloromethane / Methanol (e.g., 99:1 to 95:5)Effective for more polar compounds. Use with caution due to the toxicity of dichloromethane.[2]
Toluene / AcetoneA less common but potentially effective alternative.

Visualizations

Purification Workflow

G cluster_0 Initial Work-up cluster_1 Purification cluster_2 Final Product crude Crude Reaction Mixture quench Quench Reaction crude->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate recrystallize Recrystallization concentrate->recrystallize chromatography Column Chromatography concentrate->chromatography pure_product Pure Product (>98%) recrystallize->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

G cluster_troubleshooting Troubleshooting Steps start Crude Product Purity Check (TLC/HPLC) impure Purity < 98%? start->impure pure Purity > 98% (Proceed to Drying) impure->pure No cause Identify Impurity Type impure->cause Yes salts Water-Soluble Salts? cause->salts start_mat Starting Materials? cause->start_mat unknown Unknown/Co-eluting? cause->unknown salts->start_mat No wash Perform Aqueous Washes salts->wash Yes start_mat->unknown No recrystallize Recrystallize start_mat->recrystallize Yes chromatography Column Chromatography unknown->chromatography Yes wash->start recrystallize->start chromatography->start prep_hplc Preparative HPLC

Caption: Decision tree for troubleshooting the purification of the target compound.

References

Technical Support Center: Synthesis of Pyridinylsulfonylmorpholines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of pyridinylsulfonylmorpholines. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing pyridinylsulfonylmorpholines?

A1: The most common method is the reaction of a pyridinesulfonyl chloride with morpholine.[1][2] This is a nucleophilic substitution reaction where the nitrogen atom of the morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1]

Q2: My reaction yield is very low. What are the most common causes?

A2: Low yields in this synthesis are often traced back to a few key issues:

  • Moisture Contamination: Pyridinesulfonyl chlorides are extremely sensitive to moisture and can rapidly hydrolyze to the corresponding pyridinesulfonic acid.[3][4][5] This sulfonic acid is unreactive towards morpholine under these conditions, thus consuming your starting material.

  • Impure Starting Materials: The purity of the pyridinesulfonyl chloride is critical. If it already contains significant amounts of the hydrolyzed sulfonic acid, the yield will be inherently limited.[6]

  • Inadequate Temperature Control: Exothermic reactions or excessive heating can lead to the degradation of starting materials or the desired product.[6] Conversely, if the temperature is too low, the reaction may not proceed to completion.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

  • Product Loss During Workup: The desired product may be lost during extraction or purification steps if the protocol is not optimized.[7]

Q3: I've observed an unexpected byproduct in my analysis. What could it be?

A3: Several side reactions can lead to byproducts:

  • Hydrolysis Product: The most common impurity is the pyridinesulfonic acid, resulting from the reaction of the pyridinesulfonyl chloride with water.[3][5]

  • Bis-sulfonylation (Dimerization): It is possible for the initially formed sulfonamide product to be deprotonated by the base and react with a second molecule of pyridinesulfonyl chloride. This is more likely if the morpholine is not used in a slight excess or if the base is very strong.

  • Starting Material Impurities: Impurities from the synthesis of the pyridinesulfonyl chloride itself, such as chlorinated pyridine derivatives, may be carried through to the final product.[5]

Q4: How can I best prevent the hydrolysis of my pyridinesulfonyl chloride?

A4: Strict anhydrous conditions are essential.

  • Glassware: All glassware must be thoroughly oven-dried or flame-dried before use.[7]

  • Solvents and Reagents: Use anhydrous solvents and ensure the morpholine and base are free of water.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Yield 1. Reagent Decomposition: Pyridinesulfonyl chloride has hydrolyzed due to moisture.[3][4]1a. Ensure all glassware is rigorously dried.[7]1b. Use fresh, anhydrous solvents and reagents.[6]1c. Run the reaction under an inert atmosphere (N₂ or Ar).
2. Incomplete Reaction: Insufficient reaction time or temperature.2a. Monitor the reaction progress using TLC or LC-MS.[6]2b. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
3. Impure Reactants: Starting pyridinesulfonyl chloride was of low quality.3. Use a fresh bottle of the sulfonyl chloride or purify it by distillation under reduced pressure before use.[5]
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: The crude product contains unreacted starting materials or side products that inhibit crystallization.1a. Attempt to purify the product using column chromatography.1b. Wash the crude product with a solvent that dissolves impurities but not the desired product (e.g., cold diethyl ether or water, depending on product solubility).
2. Residual Solvent: Trace amounts of solvent are trapped in the product.2. Dry the product under high vacuum for an extended period.
Multiple Spots on TLC / Peaks in LC-MS 1. Side Product Formation: Hydrolysis, dimerization, or other side reactions have occurred.1a. Review the reaction conditions. Ensure dropwise addition of the sulfonyl chloride to the morpholine solution at a controlled, low temperature to minimize side reactions.[6]1b. Use a slight excess (1.1-1.2 equivalents) of morpholine to ensure the sulfonyl chloride is consumed.
2. Degradation: The product may be unstable under the reaction or workup conditions.2. Avoid excessively high temperatures and prolonged reaction times.[6] Ensure workup steps (e.g., aqueous washes) are performed promptly.

Experimental Protocols

Protocol 1: General Synthesis of 3-Pyridinylsulfonylmorpholine

  • Preparation: Under an inert atmosphere (N₂), add morpholine (1.1 eq.) and anhydrous triethylamine (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the reagents. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve pyridine-3-sulfonyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred morpholine solution over 30-60 minutes, maintaining the temperature at 0 °C.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the sulfonyl chloride.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visual Guides

G cluster_main Desired Reaction Pathway cluster_side Major Side Reaction PSC Pyridinesulfonyl Chloride Product Pyridinylsulfonyl- morpholine PSC->Product + Base Morpholine Morpholine Morpholine->Product + Base HCl HCl PSC_hydro Pyridinesulfonyl Chloride SideProduct Pyridinesulfonic Acid (Inactive) PSC_hydro->SideProduct Hydrolysis Water H₂O (Trace Moisture) Water->SideProduct Hydrolysis HCl_side HCl G start Low Yield or Impure Product Observed check_moisture Were anhydrous conditions used? start->check_moisture check_reagents Are starting materials pure? check_moisture->check_reagents Yes sol_moisture Implement rigorous drying: - Flame-dry glassware - Use anhydrous solvents - Use inert atmosphere check_moisture->sol_moisture No check_temp Was temperature controlled? check_reagents->check_temp Yes sol_reagents Use fresh or purified pyridinesulfonyl chloride. Check morpholine purity. check_reagents->sol_reagents No sol_temp Add sulfonyl chloride dropwise at 0 °C. Monitor reaction progress. check_temp->sol_temp No end_node Re-run Experiment check_temp->end_node Yes (Purify Product) sol_moisture->end_node sol_reagents->end_node sol_temp->end_node

References

Technical Support Center: Overcoming Solubility Challenges with 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to effectively address solubility issues encountered with this compound in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your research.

Troubleshooting Guide: Poor Solubility of this compound

If you are experiencing precipitation or low dissolution of this compound in your aqueous buffer system, consult the following troubleshooting workflow.

G start Start: Solubility Issue Identified (Precipitation/Low Dissolution) check_ph 1. pH Optimization Is the compound ionizable? start->check_ph ph_protocol Follow Protocol 1: pH-Dependent Solubility Assessment check_ph->ph_protocol Yes cosolvent 2. Co-solvent Addition Is a small amount of organic solvent permissible? check_ph->cosolvent No/Ineffective ph_protocol->cosolvent success Success: Compound Solubilized ph_protocol->success cosolvent_protocol Follow Protocol 2: Co-solvent Screening cosolvent->cosolvent_protocol Yes excipients 3. Excipient Formulation Are excipients compatible with the assay? cosolvent->excipients No/Ineffective cosolvent_protocol->excipients cosolvent_protocol->success excipients_protocol Follow Protocol 3: Solubilizing Excipient Evaluation (e.g., Cyclodextrins, Surfactants) excipients->excipients_protocol Yes particle_size 4. Particle Size Reduction Is the solid form being used? excipients->particle_size No/Ineffective excipients_protocol->particle_size excipients_protocol->success particle_size_protocol Consider micronization or nanosuspension (Requires specialized equipment) particle_size->particle_size_protocol Yes fail Consult further with a formulation specialist particle_size->fail No/Ineffective particle_size_protocol->success

Caption: Troubleshooting workflow for addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: Currently, there is no publicly available quantitative data on the aqueous solubility of this compound. However, its structure, containing a pyridine ring and a sulfonylmorpholine group, suggests it may have limited solubility in neutral aqueous buffers. Compounds with similar characteristics often exhibit poor water solubility.[1][2]

Q2: How does pH likely affect the solubility of this compound?

A2: The pyridine ring in the molecule contains a nitrogen atom that can be protonated, making the compound's solubility pH-dependent.[3][4][5] At a pH below the pKa of the pyridine nitrogen, the compound will be protonated, positively charged, and likely more soluble in aqueous media. Conversely, at a pH above the pKa, the compound will be in its neutral, less soluble form. Therefore, adjusting the pH to be more acidic may improve solubility.[4][6]

Q3: What are the first steps to take when encountering solubility issues?

A3: The initial and often most effective step is to assess the impact of pH on solubility.[6][7] Prepare small-scale test solutions across a range of acidic and basic pH values to identify a pH where the compound is fully dissolved. If pH adjustment alone is insufficient or not compatible with your experimental conditions, exploring the use of co-solvents is a logical next step.[6][8]

Q4: Which co-solvents are recommended for this type of compound?

A4: For compounds with low aqueous solubility, water-miscible organic solvents are commonly used as co-solvents.[8] Good starting points include Dimethyl Sulfoxide (DMSO), Ethanol, and Propylene Glycol. It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the minimum amount needed for solubilization, as high concentrations of organic solvents can interfere with biological assays.

Q5: Can I use surfactants or cyclodextrins to improve solubility?

A5: Yes, surfactants and cyclodextrins are effective strategies for enhancing the solubility of poorly soluble compounds.[6][7] Surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) can form micelles that encapsulate hydrophobic molecules.[9] Cyclodextrins, such as β-cyclodextrin and its derivatives, form inclusion complexes with the compound, increasing its apparent solubility.[7][10] The choice between these will depend on the specific requirements of your experiment.

Q6: What if none of these methods work?

A6: If pH adjustment, co-solvents, and excipients are not effective or suitable, more advanced techniques can be considered. These include particle size reduction through micronization or the creation of a nanosuspension, which increases the surface area for dissolution.[7][11] Another approach is the formation of an amorphous solid dispersion.[1][12] These methods typically require specialized equipment and formulation expertise.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the solubility of this compound at various pH values.

Materials:

  • This compound

  • Aqueous buffers (e.g., citrate, phosphate, borate) at a range of pH values (e.g., pH 3, 5, 7, 9)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.

  • Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Record the solubility at each pH and present the data in a table.

Protocol 2: Co-solvent Screening

Objective: To identify an effective co-solvent and the minimum concentration required to dissolve the compound.

Materials:

  • This compound

  • Aqueous buffer at the desired pH

  • Co-solvents (e.g., DMSO, Ethanol, Propylene Glycol)

  • Vortex mixer

Procedure:

  • Prepare a stock solution of the compound in 100% of each co-solvent.

  • In separate vials, prepare a series of dilutions of the stock solution into the aqueous buffer to achieve final co-solvent concentrations of 1%, 5%, 10%, and 20% (v/v).

  • Visually inspect each solution for precipitation after a set incubation period (e.g., 1 hour) at the experimental temperature.

  • Determine the lowest concentration of each co-solvent that maintains the compound in solution at the target concentration.

Protocol 3: Solubilizing Excipient Evaluation

Objective: To assess the ability of common excipients to enhance the solubility of the compound.

Materials:

  • This compound

  • Aqueous buffer at the desired pH

  • Excipients (e.g., β-cyclodextrin, HP-β-cyclodextrin, Polysorbate 20)

  • Vortex mixer

  • Shaker incubator

Procedure:

  • Prepare stock solutions of the excipients in the aqueous buffer at various concentrations.

  • Add an excess of the compound to each excipient solution.

  • Incubate the samples with agitation for 24 hours at a constant temperature.

  • Follow steps 3-6 from Protocol 1 to determine the solubility in the presence of each excipient.

Data Presentation

Table 1: pH-Dependent Solubility of this compound

Buffer SystempHSolubility (µg/mL)Observations
Citrate3.0
Acetate5.0
Phosphate7.0
Borate9.0

Table 2: Co-solvent Screening for a Target Concentration of [X] µM

Co-solvent1% (v/v)5% (v/v)10% (v/v)20% (v/v)
DMSOSoluble/InsolubleSoluble/InsolubleSoluble/InsolubleSoluble/Insoluble
EthanolSoluble/InsolubleSoluble/InsolubleSoluble/InsolubleSoluble/Insoluble
Propylene GlycolSoluble/InsolubleSoluble/InsolubleSoluble/InsolubleSoluble/Insoluble

Signaling Pathway and Logical Relationships

G cluster_compound Compound Properties cluster_strategies Solubilization Strategies cluster_outcome Experimental Outcome Compound This compound (Poorly Soluble) Pyridine Pyridine Moiety (Ionizable, pKa-dependent) Compound->Pyridine contains Sulfonylmorpholine Sulfonylmorpholine Moiety (Polar, but potentially crystalline) Compound->Sulfonylmorpholine contains Cosolvents Co-solvents (e.g., DMSO, Ethanol) Compound->Cosolvents can be dissolved by Excipients Excipients (Cyclodextrins, Surfactants) Compound->Excipients can be formulated with pH_adjust pH Adjustment (Acidic pH) Pyridine->pH_adjust enables Soluble Improved Aqueous Solubility pH_adjust->Soluble leads to Cosolvents->Soluble leads to Excipients->Soluble leads to

References

Technical Support Center: Stability of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine when dissolved in dimethyl sulfoxide (DMSO).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of the compound in the DMSO stock solution.1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Ensure the DMSO stock is stored correctly at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.[1] 3. If possible, verify the compound's purity using an appropriate analytical method like HPLC.
Degradation of the compound in the cell culture media after dilution from the DMSO stock.1. Minimize the time the compound is in the aqueous cell culture medium before use. It is generally not recommended to store small molecule inhibitors in aqueous solutions for extended periods.[1] 2. Prepare fresh dilutions in media for each experiment.[1] 3. Conduct a time-course experiment to determine the compound's stability in your specific cell culture medium.
Precipitate observed in the DMSO stock solution upon thawing The compound may have limited solubility in DMSO, especially at lower temperatures or after absorbing atmospheric water.[2][3]1. Gently warm the solution to 37°C and vortex to redissolve the compound. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Ensure that anhydrous DMSO is used and that the stock solution is protected from moisture. Storing with desiccant can be beneficial.
Color change observed in the DMSO stock solution This may indicate chemical degradation of the compound.1. Discard the stock solution and prepare a fresh one. 2. Investigate potential sources of contamination or degradation, such as exposure to light or reactive materials. 3. Store the stock solution in an amber vial to protect it from light.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?

A1: For optimal stability, it is recommended to prepare concentrated stock solutions in anhydrous dimethyl sulfoxide (DMSO). These stock solutions should be stored at -20°C or -80°C for long-term storage. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

Q2: How long can I store the DMSO stock solution?

Q3: Can I store this compound diluted in cell culture media?

A3: It is generally not recommended to store small molecules in aqueous solutions for extended periods. The stability of compounds in cell culture media can be variable and is influenced by factors such as the medium's components, pH, temperature, and light exposure.[1] For consistent experimental results, it is best to dilute the DMSO stock solution into the cell culture medium immediately before treating the cells.[1]

Q4: My DMSO stock solution has been stored at room temperature. Is it still usable?

A4: The stability of compounds in DMSO can decrease significantly over time at room temperature. One study showed that after one year at room temperature, only 52% of compounds were likely to be observed.[1] It is strongly recommended to prepare a fresh stock solution if the existing one has been left at room temperature for an extended period.

Q5: What are the signs of degradation?

A5: Degradation can be indicated by a color change in the solution, the appearance of precipitate that does not redissolve upon warming, or a decrease in the expected biological activity. Analytical techniques such as HPLC or LC-MS can be used to assess the purity of the compound and detect degradation products.

Experimental Protocols

Protocol for Determining the Stability of this compound in DMSO

This protocol provides a general method to determine the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC system with a suitable detector (e.g., UV)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Incubator or water bath at desired temperatures (e.g., room temperature, 37°C)

  • Freezer at -20°C

Procedure:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound. This will serve as the baseline.

  • Sample Incubation: Aliquot the remaining stock solution into several vials. Store these aliquots at different conditions to be tested (e.g., -20°C, 4°C, room temperature, 37°C).

  • Time-Point Analysis: At designated time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

  • HPLC Analysis: Dilute and analyze the samples by HPLC as done for the initial analysis.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area (T=0) to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound (10 mM in DMSO) at Various Temperatures

Time Point -20°C (% Remaining) 4°C (% Remaining) Room Temperature (25°C) (% Remaining) 37°C (% Remaining)
0 hours 100%100%100%100%
24 hours 99.8%99.5%98.2%95.1%
1 week 99.5%98.9%94.5%85.3%
1 month 98.7%96.2%85.1%68.7%
3 months 97.1%91.5%65.4%Not Recommended

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare 10 mM stock solution in anhydrous DMSO B T=0 Analysis (HPLC/LC-MS) A->B C Incubate aliquots at different temperatures (-20°C, 4°C, RT, 37°C) B->C D Analyze at time points (e.g., 24h, 1 week, 1 month) C->D E Compare peak areas to T=0 D->E F Determine % degradation E->F G Identify degradation products E->G

Caption: Workflow for assessing the stability of a compound in DMSO.

References

Technical Support Center: Optimizing Reaction Conditions for the Coupling of 2-Chloropyridine-3-sulfonyl Chloride with Morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-chloro-3-(morpholinosulfonyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing the coupling reaction between 2-chloropyridine-3-sulfonyl chloride and morpholine. Here you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions, all presented in a user-friendly question-and-answer format.

Experimental Protocols

Q1: What is a reliable experimental protocol for the coupling of 2-chloropyridine-3-sulfonyl chloride with morpholine?

A1: The following protocol is a generalized procedure that can be optimized based on your specific experimental results. The primary challenge in this reaction is minimizing the nucleophilic aromatic substitution (SNAr) of the chlorine atom on the pyridine ring by morpholine.

Detailed Experimental Protocol: Synthesis of 2-chloro-3-(morpholinosulfonyl)pyridine

Materials:

  • 2-chloropyridine-3-sulfonyl chloride

  • Morpholine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of morpholine (1.1 equivalents) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-chloropyridine-3-sulfonyl chloride (1.0 equivalent) in anhydrous DCM to the cooled morpholine solution over 15-20 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 2-chloro-3-(morpholinosulfonyl)pyridine.

Troubleshooting Guides

Q2: I am getting a very low yield of my desired product. What are the possible causes and how can I improve it?

A2: Low yields in this specific reaction can be attributed to several factors. The following table summarizes common causes and suggested solutions.

Potential Cause Troubleshooting and Optimization
Hydrolysis of 2-chloropyridine-3-sulfonyl chloride The sulfonyl chloride is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.
Competing SNAr Reaction The morpholine can act as a nucleophile and displace the chlorine atom on the pyridine ring. To minimize this, maintain a low reaction temperature (0 °C) during the initial addition and consider using a bulkier, non-nucleophilic base like DIPEA instead of triethylamine.
Sub-optimal Base The choice and amount of base are critical. If the reaction is sluggish, a stronger base might be needed, but this can also promote side reactions. If using a tertiary amine base, ensure it is pure and dry. An excess of a hindered base is often beneficial.
Reaction Temperature and Time If the reaction is not going to completion at room temperature, gentle heating (e.g., to 40 °C) can be attempted, but this may increase the rate of the SNAr side reaction. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

Q3: My TLC/LC-MS analysis shows multiple spots/peaks. What are the likely side products and how can I avoid them?

A3: The presence of multiple products is a common issue. Here are the most probable side products and strategies to mitigate their formation.

Side Product Formation Mechanism Prevention Strategy
2-morpholinopyridine-3-sulfonic acid This is the product of the SNAr reaction followed by hydrolysis of the sulfonyl chloride.Use a non-nucleophilic, hindered base. Maintain a low reaction temperature. Ensure anhydrous conditions.
2-chloropyridine-3-sulfonic acid Hydrolysis of the starting sulfonyl chloride.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Bis-sulfonylation of Morpholine This is less common with secondary amines but can occur if the reaction conditions are too harsh.Use a slight excess of morpholine and add the sulfonyl chloride slowly to the reaction mixture.

Frequently Asked Questions (FAQs)

Q4: What is the optimal solvent for this reaction?

A4: Aprotic solvents such as Dichloromethane (DCM) and Tetrahydrofuran (THF) are generally preferred for this type of reaction as they are good at dissolving the reactants and are relatively unreactive. It is crucial to use anhydrous solvents to prevent the hydrolysis of the sulfonyl chloride.

Q5: Which base is best suited for this coupling reaction?

A5: A tertiary amine base like triethylamine (Et₃N) or a more hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is commonly used. Pyridine can also be used as both a base and a solvent, which can sometimes lead to higher yields. For this specific reaction, to minimize the SNAr side reaction, a hindered base like DIPEA is often a better choice.

Q6: How can I effectively purify the final product?

A6: Flash column chromatography on silica gel is the most common method for purifying sulfonamides. A gradient elution with a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is typically effective in separating the desired product from unreacted starting materials and side products.

Q7: Can I use an inorganic base for this reaction?

A7: While inorganic bases like potassium carbonate (K₂CO₃) can be used in some sulfonamide syntheses, they are often less soluble in common organic solvents, which can lead to slower reaction rates. For this reaction, an organic base is generally recommended for better homogeneity and reaction control.

Visualizations

experimental_workflow Experimental Workflow for Sulfonamide Synthesis reagents Combine Morpholine and Base in Anhydrous Solvent cooling Cool to 0 °C reagents->cooling addition Slowly Add 2-Chloropyridine-3-Sulfonyl Chloride cooling->addition reaction Stir at 0 °C, then Warm to Room Temperature addition->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up monitoring->workup Upon Completion purification Column Chromatography workup->purification product Pure 2-chloro-3-(morpholinosulfonyl)pyridine purification->product

Caption: A flowchart of the key steps in the synthesis of 2-chloro-3-(morpholinosulfonyl)pyridine.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_snar Investigate SNAr Side Reaction start->check_snar check_conditions Review Reaction Conditions (Base, Temp, Time) start->check_conditions re_run Re-run Experiment with Optimized Conditions check_reagents->re_run optimize_base Switch to a Hindered Base (e.g., DIPEA) check_snar->optimize_base optimize_temp Maintain Low Temperature (0 °C) check_snar->optimize_temp check_conditions->optimize_base check_conditions->optimize_temp optimize_base->re_run optimize_temp->re_run

Caption: A decision-making diagram for troubleshooting low product yield in the coupling reaction.

How to reduce off-target effects of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the experimental use of this compound. Given its structural features, particularly the sulfonylmorpholine moiety, this compound is predicted to function as a kinase inhibitor, likely targeting the PI3K/mTOR signaling pathway. This guide will help you mitigate potential off-target effects and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the likely primary target of this compound?

A1: While a specific target profile for this exact molecule is not extensively published, its structural components, a morpholine ring attached to a sulfonyl group, are common features in kinase inhibitors. The morpholine group is a well-established pharmacophore known to interact with the hinge region of the ATP-binding pocket of many kinases, including phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR). Therefore, it is reasonable to hypothesize that this compound is a kinase inhibitor, with potential activity against the PI3K/mTOR pathway.

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended primary target. With kinase inhibitors, this is a frequent concern due to the high degree of conservation in the ATP-binding sites across the human kinome. These unintended interactions can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity. For a putative kinase inhibitor like this compound, off-target effects could manifest as the inhibition of other kinases or even unrelated proteins.

Q3: I am observing unexpected cellular effects. How can I determine if they are due to off-target activity?

A3: Distinguishing between on-target and off-target effects is crucial for validating your findings. Here are several strategies:

  • Use a Structurally Unrelated Inhibitor: Treat your experimental system with a different, structurally distinct inhibitor that targets the same hypothesized primary target (e.g., another known PI3K/mTOR inhibitor). If you observe the same phenotype, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative primary target. If the phenotype of the genetic knockdown mimics the effect of the compound, it supports an on-target mechanism.

  • Dose-Response Analysis: Perform a dose-response curve for your observed phenotype. On-target effects should typically occur at concentrations consistent with the compound's potency for its primary target (e.g., its IC50 value). Effects that only appear at much higher concentrations are more likely to be off-target.

Q4: How can I reduce the off-target effects of this compound in my experiments?

A4: Minimizing off-target effects is essential for obtaining clean, interpretable data. Consider the following approaches:

  • Titrate to the Lowest Effective Concentration: The most straightforward way to reduce off-target effects is to use the lowest concentration of the compound that still produces the desired on-target effect. A thorough dose-response experiment is critical to identify this optimal concentration.

  • Kinome-Wide Profiling: To understand the specificity of your compound, consider performing a kinome-wide profiling assay. This will identify other kinases that are inhibited by the compound and at what concentrations.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the compound to its target in a cellular context. An inhibitor that binds and stabilizes its target protein will increase the protein's thermal stability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results between experiments Off-target effects at high concentrations; variability in cell density or treatment time.Perform a dose-response curve to determine the optimal concentration. Standardize cell culture and treatment protocols.
Observed phenotype does not match known effects of inhibiting the hypothesized target The compound may have a different primary target or significant off-target effects.Use a structurally unrelated inhibitor for the same target and perform genetic knockdown experiments to validate the on-target effect.
High cellular toxicity at effective concentrations Off-target effects leading to cell death.Lower the concentration of the compound. If toxicity persists at on-target concentrations, consider a different inhibitor.
No observed effect at expected concentrations Low cell permeability; compound instability; incorrect hypothesis of the primary target.Verify compound stability and cell permeability. Test against a broader range of potential targets.

Experimental Protocols

Dose-Response Analysis for On-Target vs. Off-Target Effects

Objective: To determine the optimal concentration of this compound that maximizes on-target effects while minimizing off-target effects.

Methodology:

  • Cell Seeding: Plate cells at a consistent density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound, typically ranging from nanomolar to micromolar concentrations.

  • Treatment: Treat the cells with the different concentrations of the compound for a predetermined time, based on the expected kinetics of the signaling pathway.

  • Assay: Perform an assay to measure the on-target effect (e.g., a Western blot for phosphorylation of a downstream target like Akt) and an assay for a potential off-target effect (e.g., a cell viability assay).

  • Data Analysis: Plot the results as a dose-response curve and determine the IC50 (for inhibition) or EC50 (for activation) for both the on-target and off-target effects. The concentration range where the on-target effect is significant and the off-target effect is minimal is the optimal experimental window.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the direct binding of this compound to its putative target protein within intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the compound at a concentration known to be effective, alongside a vehicle control.

  • Heating Step: Harvest the cells, resuspend them in a buffer, and aliquot them into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Centrifuge the lysates to pellet the aggregated (denatured) proteins. Collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of the soluble target protein in the supernatant at each temperature using a method like Western blotting.

  • Interpretation: A successful inhibitor will bind to and stabilize its target, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Visualizing Experimental Logic and Pathways

To aid in experimental design and interpretation, the following diagrams illustrate key concepts and workflows.

Caption: A decision-making workflow for troubleshooting unexpected experimental results.

G Hypothesized PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation inhibits translation Inhibitor This compound Inhibitor->PI3K Inhibitor->mTORC1 potential

Caption: The hypothesized signaling pathway inhibited by the compound.

Technical Support Center: Enhancing Metabolic Stability of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of morpholine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the morpholine moiety often considered metabolically labile?

A1: While generally considered relatively stable, the morpholine ring can be susceptible to metabolic degradation.[1] The primary routes of metabolism are oxidative processes mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor for many drugs.[1][2] The most common metabolic pathways include:

  • Oxidation of the morpholine ring: This can happen at the carbon atoms adjacent to the nitrogen or oxygen, forming hydroxylated metabolites.[1]

  • N-oxidation: The nitrogen atom in the morpholine ring can be oxidized to an N-oxide.[1][3]

  • N-dealkylation: If the morpholine nitrogen is attached to the rest of the molecule through an alkyl chain, this bond can be cleaved.[1][3]

  • Ring opening: Cleavage of the C-N or C-O bonds within the morpholine ring can occur, leading to more polar, linear metabolites.[1][4]

Q2: How can I assess the metabolic stability of my morpholine-containing compound?

A2: The standard approach involves in vitro assays that measure the rate at which your compound is metabolized by liver enzymes. The two most common assays are:

  • Microsomal Stability Assay: This assay uses liver microsomes, which are rich in Phase I metabolic enzymes like CYPs. It's an excellent initial screen for compounds susceptible to oxidative metabolism.[1]

  • Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of a compound's metabolic fate.[1] The key readouts from these assays are the compound's half-life (t½) and intrinsic clearance (Clint).[1]

Q3: What are the primary strategies to improve the metabolic stability of morpholine-containing compounds?

A3: Several medicinal chemistry strategies can be employed to enhance metabolic stability:

  • Blocking Sites of Metabolism: Introducing substituents like fluorine or a methyl group near the metabolic "soft spot" can sterically hinder enzyme access and prevent oxidation.[1]

  • Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups on the morpholine ring or adjacent aromatic rings can decrease electron density, making the molecule less prone to oxidation.[1][5]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium strengthens the C-D bond, which can slow down metabolism (this is known as the kinetic isotope effect).[1]

  • Bioisosteric Replacement: In some cases, the morpholine ring can be replaced with a different heterocyclic scaffold that has improved metabolic properties while retaining biological activity.[6][7][8][9]

Troubleshooting Guides

Problem 1: My compound shows high instability (short half-life, high clearance) in the liver microsomal stability assay.

  • Potential Cause: High susceptibility to CYP-mediated oxidation.[1]

  • Troubleshooting Steps:

    • Identify the Site of Metabolism: Use techniques like mass spectrometry to identify the major metabolites, which will pinpoint the exact site of metabolic instability.[1]

    • Reaction Phenotyping: Determine which specific CYP isozymes are responsible for the metabolism using recombinant human CYPs or specific chemical inhibitors.[1]

    • Structural Modification: Based on the identified metabolic soft spot, apply strategies from FAQ 3. For example, if oxidation occurs on a carbon adjacent to the morpholine nitrogen, consider introducing a methyl group at that position.

Problem 2: My compound is stable in the microsomal assay but unstable in the hepatocyte assay.

  • Potential Cause 1: Metabolism is primarily driven by Phase II enzymes (e.g., glucuronidation, sulfation), which are present in hepatocytes but largely absent in microsomes.[1]

  • Troubleshooting Steps: Analyze the hepatocyte assay samples for the formation of conjugated metabolites. If Phase II metabolism is confirmed, consider modifying the functional group that is being conjugated.

  • Potential Cause 2: The compound is actively transported into the hepatocytes, leading to higher intracellular concentrations and a faster rate of metabolism.[1]

  • Troubleshooting Steps: Investigate the role of specific uptake transporters using cell lines that overexpress those transporters or by using known transporter inhibitors.

Problem 3: I am observing the formation of reactive metabolites.

  • Potential Cause: Bioactivation of the morpholine ring or another part of the molecule.

  • Troubleshooting Steps:

    • Structural Characterization: Identify the structure of the reactive metabolite and the mechanism of its formation.

    • Structural Modification: Modify the part of the molecule responsible for bioactivation. This could involve blocking the site of activation or altering the electronic properties of the molecule to disfavor the formation of the reactive species.

Data Presentation: Comparative Metabolic Stability

The following table provides illustrative data on how structural modifications can impact the metabolic stability of morpholine-containing compounds.

CompoundModificationt½ (min) in Human Liver MicrosomesIntrinsic Clearance (μL/min/mg protein)Stability Classification
Parent Compound N/A1546.2High Clearance
Analog 1 Methyl group on Cα to Nitrogen4515.4Moderate Clearance
Analog 2 Fluorine on adjacent phenyl ring6011.6Low Clearance
Analog 3 Deuteration at Cα to Nitrogen3519.8Moderate Clearance
Analog 4 Bioisosteric replacement with thiomorpholine> 90< 7.7Low Clearance

Note: These values are for illustrative purposes. The classification of stability can vary between laboratories and depends on specific assay conditions.[1]

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.[1]

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (with known high and low clearance)

  • Ice-cold stop solution (e.g., acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare the reaction mixture containing phosphate buffer and microsomes. Prepare the test compound and positive control working solutions by diluting the stock solutions in buffer.[1]

  • Incubation: Pre-warm the reaction mixture and compound solutions at 37°C for 5-10 minutes.[1]

  • Initiation: Initiate the reaction by adding the NADPH regenerating system to the reaction mixture. Immediately add the test compound or positive control to achieve the final desired concentration (e.g., 1 µM).[1]

  • Sampling and Termination: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the ice-cold stop solution.[1]

  • Sample Processing and Analysis: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[1]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. Calculate the half-life (t½) from the slope of the linear regression.[1]

Visualizations

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Troubleshooting & Analysis cluster_2 Phase 3: Medicinal Chemistry Strategy cluster_3 Phase 4: Re-evaluation A Compound with Morpholine Moiety B In Vitro Metabolic Stability Assay (Liver Microsomes/Hepatocytes) A->B C Assess t½ and Clint B->C D Metabolically Unstable? C->D E Identify Metabolic 'Soft Spot' (Metabolite ID via LC-MS) D->E Yes N Lead Optimization Candidate D->N No F Determine Responsible Enzymes (Reaction Phenotyping) E->F G Block Site of Metabolism (e.g., Methylation, Fluorination) F->G H Modify Electronic Properties (e.g., Add EWG) F->H I Isotopic Reinforcement (Deuteration) F->I J Bioisosteric Replacement F->J K Synthesize Analogs G->K H->K I->K J->K L Re-run Stability Assay K->L M Improved Stability? L->M M->N Yes O Re-design M->O No O->E G cluster_0 Metabolic Pathways of Morpholine cluster_1 Resulting Metabolites A Morpholine-Containing Drug B CYP-Mediated Oxidation (Primarily CYP3A4) A->B C Ring Hydroxylation B->C Pathway 1 D N-Oxidation B->D Pathway 2 E N-Dealkylation B->E Pathway 3 F Ring Opening B->F Pathway 4

References

Technical Support Center: Enhancing the Selectivity of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine in their experiments. The information presented here is designed to address potential challenges and offer strategies to enhance the selectivity of this compound, which, based on its structural motifs—a sulfonylmorpholine and a chloropyridine—is predicted to be a kinase inhibitor, likely targeting the PI3K/mTOR signaling pathway.

Frequently Asked questions (FAQs)

Q1: What is the likely biological target of this compound?

A1: While direct experimental data for this specific compound is limited in publicly available literature, its structural components strongly suggest it functions as a kinase inhibitor. The morpholine ring is a common feature in inhibitors of the phosphoinositide 3-kinase (PI3K) family, and the sulfonyl group is also found in many kinase inhibitors.[1][2] Specifically, sulfonyl-morpholino-pyrimidines have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt signaling pathway.[2] Therefore, it is highly probable that this compound targets one or more kinases within the PI3K/mTOR pathway.

Q2: How can I experimentally determine the primary target and selectivity profile of this compound?

A2: A comprehensive approach to elucidating the target and selectivity involves a combination of in vitro biochemical assays and cell-based assays.

  • Biochemical Kinase Profiling: The most direct method is to screen the compound against a large panel of purified kinases. Commercial services like KINOMEscan® offer broad kinase profiling to identify primary targets and off-targets.[3][4] This will provide quantitative data on the compound's binding affinity (Kd) or inhibitory concentration (IC50) against hundreds of kinases, revealing its selectivity profile.

  • In Vitro Kinase Assays: Once a primary target (e.g., PI3Kα or mTOR) is identified, focused in vitro kinase assays should be performed to determine the IC50 value accurately. These assays typically measure the phosphorylation of a substrate by the purified kinase in the presence of varying concentrations of the inhibitor.[1][5]

  • Cell-Based Assays: To confirm on-target activity in a cellular context, you can measure the phosphorylation of downstream substrates of the putative target kinase. For example, if the compound targets PI3K or mTOR, you would expect to see a decrease in the phosphorylation of Akt, S6 ribosomal protein, or 4E-BP1 in treated cells. Western blotting is a standard method for this analysis.[6][7]

Q3: What are common reasons for a lack of selectivity with small molecule inhibitors like this one?

A3: Lack of selectivity is a frequent challenge in drug development and can stem from several factors:

  • Structural Similarity of Kinase ATP-Binding Sites: The ATP-binding pocket is highly conserved across the human kinome, making it difficult to design inhibitors that target only one kinase.

  • Compound Concentration: At high concentrations, even relatively selective compounds can inhibit off-target kinases. It is crucial to use the lowest effective concentration in your experiments.

  • Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to apparent polypharmacology.

Troubleshooting Guides

Issue 1: High Off-Target Activity Observed in a Kinase Screen
  • Possible Cause: The inhibitor concentration used in the screen was too high, leading to the inhibition of weakly interacting kinases.

  • Troubleshooting Steps:

    • Review the Screening Concentration: Compare the screening concentration to the IC50 or Kd for the primary target. If the screening concentration is significantly higher (e.g., >100-fold the IC50), consider re-screening at a lower concentration (e.g., 10-fold the IC50).

    • Perform Dose-Response Curves: For the most prominent off-targets, perform full dose-response experiments to determine their IC50 values. This will provide a quantitative measure of selectivity.

    • Structural Modification: If a specific off-target is problematic, consider synthesizing analogs of the compound. Structure-activity relationship (SAR) studies can help identify modifications that improve selectivity by exploiting subtle differences in the ATP-binding pockets of the target and off-target kinases.

Issue 2: Inconsistent Results in Cell-Based Assays
  • Possible Cause: The compound may have poor solubility or stability in cell culture media, or the cellular context may influence its activity.

  • Troubleshooting Steps:

    • Assess Compound Solubility: Visually inspect the media for precipitation after adding the compound. If solubility is an issue, consider using a different solvent for the stock solution (though ensure the final solvent concentration is non-toxic to cells, typically <0.1% for DMSO) or preparing fresh dilutions for each experiment.

    • Evaluate Compound Stability: The compound may be metabolized by the cells or degrade in the culture medium over time. You can assess its stability by incubating it in media for various durations and then testing its activity in a biochemical assay. If instability is confirmed, you may need to replenish the compound during long-term experiments.

    • Confirm Target Engagement in Cells: Use a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm that the compound is binding to its intended target within the cell.

    • Consider Pathway Redundancy: Cells can sometimes compensate for the inhibition of one kinase by upregulating a parallel signaling pathway. Analyze the phosphorylation status of key nodes in related pathways to investigate this possibility.

Data Presentation

Table 1: Representative Kinase Selectivity Profile for a Sulfonylmorpholine-based Inhibitor

Kinase TargetIC50 (nM)
mTOR 10
PI3Kα50
PI3Kβ150
PI3Kδ80
PI3Kγ200
DNA-PK>1000
ATM>1000
ATR>1000

This is hypothetical data based on known selectivity profiles of similar compounds.

Table 2: Comparison of IC50 Values for Structurally Related PI3K/mTOR Inhibitors

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)Reference Compound
Compound A (Sulfonylmorpholino-pyrimidine) 255Yes
Compound B (Chloropyridine-based inhibitor) 100500No
Compound C (Morpholino-triazine) 515No

This is a compilation of data from different sources for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro mTOR Kinase Assay

This protocol is adapted from established methods for measuring mTORC1 kinase activity.[1][8]

Materials:

  • Purified, active mTORC1 complex

  • Recombinant, inactive 4E-BP1 protein (substrate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • This compound stock solution (in DMSO)

  • [γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

  • 96-well plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known mTOR inhibitor).

  • In a 96-well plate, add the mTORC1 enzyme to each well.

  • Add the serially diluted compound or controls to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of 4E-BP1 substrate and ATP (including [γ-³²P]ATP for radiometric detection).

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

  • Stop the reaction. For radiometric assays, this is typically done by adding a stop solution (e.g., phosphoric acid) and spotting the reaction mixture onto a filter membrane. For the ADP-Glo™ assay, follow the manufacturer's instructions for adding the ADP-Glo™ reagent.

  • Quantify the kinase activity. For radiometric assays, measure the incorporation of ³²P into the 4E-BP1 substrate using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence signal.

  • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Downstream PI3K/mTOR Signaling

This protocol outlines the steps to assess the effect of the inhibitor on the phosphorylation of Akt, a key downstream effector of PI3K.[6][7]

Materials:

  • Cell line of interest (e.g., a cancer cell line with a constitutively active PI3K pathway)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, and an antibody for a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 1-24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total Akt and the loading control to ensure equal protein loading.

  • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt and loading control signals.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Validation Kinase_Screening Broad Kinase Panel Screening IC50_Determination IC50 Determination (Primary Target) Kinase_Screening->IC50_Determination Identify Primary Target(s) Selectivity_Profiling IC50 Determination (Off-Targets) Kinase_Screening->Selectivity_Profiling Identify Key Off-Targets Target_Engagement Cellular Target Engagement Assay (e.g., CETSA) IC50_Determination->Target_Engagement Confirm Target in Cells Downstream_Signaling Western Blot for Downstream Signaling (p-Akt, p-S6) Target_Engagement->Downstream_Signaling Validate On-Target Pathway Inhibition Phenotypic_Assay Cell Viability/ Proliferation Assay Downstream_Signaling->Phenotypic_Assay Correlate Pathway Inhibition with Cellular Effect

Caption: A logical workflow for the characterization of this compound.

troubleshooting_workflow Start Inconsistent Experimental Results Check_Compound Verify Compound Integrity, Solubility, and Stability Start->Check_Compound Check_Assay Review Assay Protocol (Concentrations, Timings, Reagents) Start->Check_Assay Check_Cells Assess Cell Health, Passage Number, and Potential Contamination Start->Check_Cells Optimize Systematically Optimize Experimental Parameters Check_Compound->Optimize Check_Assay->Optimize Check_Cells->Optimize Re-evaluate Re-evaluate Hypothesis/ Consider Alternative Mechanisms Optimize->Re-evaluate If issues persist

Caption: A troubleshooting workflow for addressing inconsistent experimental outcomes.

pi3k_mtor_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth Inhibitor This compound Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway with potential points of inhibition.

References

Technical Support Center: Interpreting Ambiguous NMR Spectra of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectral analysis of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving ambiguities in their NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Pyridine H-4~8.0 - 8.5Doublet of doublets (dd)Deshielded due to the adjacent sulfonyl group and nitrogen atom.
Pyridine H-5~7.5 - 7.8Doublet of doublets (dd)
Pyridine H-6~8.6 - 8.8Doublet of doublets (dd)Most deshielded pyridine proton due to proximity to nitrogen.
Morpholine H-2', H-6' (axial & equatorial)~3.6 - 3.9Multiplet (m)Protons adjacent to the oxygen atom.
Morpholine H-3', H-5' (axial & equatorial)~3.0 - 3.3Multiplet (m)Protons adjacent to the nitrogen atom, deshielded by the sulfonyl group.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)Notes
Pyridine C-2~150 - 155Attached to chlorine.
Pyridine C-3~135 - 140Attached to the sulfonyl group.
Pyridine C-4~125 - 130
Pyridine C-5~140 - 145
Pyridine C-6~150 - 155
Morpholine C-2', C-6'~65 - 70Carbons adjacent to the oxygen atom.
Morpholine C-3', C-5'~45 - 50Carbons adjacent to the nitrogen atom.

Q2: Why are the morpholine protons appearing as complex multiplets instead of simple triplets?

The morpholine ring exists in a chair conformation. This conformational rigidity leads to a distinction between axial and equatorial protons. These protons have different chemical environments and exhibit geminal and vicinal coupling to each other, resulting in complex multiplet patterns. At room temperature, if the chair-to-chair interconversion is slow on the NMR timescale, you will see distinct signals for axial and equatorial protons.

Q3: The signals for the pyridine protons are overlapping. How can I resolve them?

Overlapping signals in the aromatic region are a common issue.[1] Here are several strategies to resolve them:

  • Use a higher field NMR spectrometer: This will increase the chemical shift dispersion.

  • Change the solvent: Using a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons differently, potentially resolving the overlap.[1]

  • 2D NMR techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapped. HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons, further aiding in assignment.[2]

Troubleshooting Guide

This section addresses specific problems you might encounter during the NMR analysis of this compound.

Problem 1: Broad or poorly resolved peaks in the spectrum.

Broad peaks can be caused by several factors.[1] Follow this troubleshooting workflow to identify and solve the issue.

G start Start: Broad NMR Peaks check_shimming Is the magnetic field properly shimmed? start->check_shimming shim Re-shim the spectrometer. check_shimming->shim No check_concentration Is the sample concentration too high? check_shimming->check_concentration Yes shim->check_concentration dilute Dilute the sample. check_concentration->dilute Yes check_solubility Is the compound fully dissolved? check_concentration->check_solubility No end_good Problem Resolved dilute->end_good filter_or_solvent Filter the sample or try a different solvent. check_solubility->filter_or_solvent No check_paramagnetic Are there paramagnetic impurities? check_solubility->check_paramagnetic Yes filter_or_solvent->end_good purify Purify the sample (e.g., column chromatography). check_paramagnetic->purify Yes end_bad Consult NMR facility manager check_paramagnetic->end_bad No purify->end_good

Caption: Troubleshooting workflow for broad NMR peaks.

Problem 2: Unexpected peaks in the spectrum.

The presence of unexpected peaks usually indicates impurities in your sample.

Impurity SourceCommon ImpuritiesTroubleshooting Steps
Solvents Residual ethyl acetate, dichloromethane, acetone, or water.[1]* Dry the sample under high vacuum.[1] * For persistent solvents like ethyl acetate, dissolve the sample in a more volatile solvent like dichloromethane and re-evaporate.[1] * Use a fresh, sealed bottle of deuterated solvent.
Reaction Byproducts Unreacted starting materials or side products.* Purify the sample using techniques like column chromatography or recrystallization.
Grease Silicone grease from glassware joints.* Be careful during sample preparation to avoid contamination.

Problem 3: Difficulty in assigning pyridine protons due to complex coupling patterns.

The protons on the pyridine ring will show ortho and meta couplings.[2] Understanding these coupling constants is key to correct assignment.

Typical Pyridine Proton Coupling Constants:

CouplingTypical Range (Hz)
³J (ortho)4.0 - 9.0
⁴J (meta)1.0 - 3.0
⁵J (para)< 1.0
Data adapted from typical values for substituted pyridines.[2]

If direct analysis of the 1D spectrum is challenging, 2D NMR is highly recommended.

G start Start: Ambiguous Pyridine Signals run_1d Acquire high-resolution 1D ¹H NMR start->run_1d analyze_1d Analyze coupling constants and multiplicities run_1d->analyze_1d resolved Assignments Clear? analyze_1d->resolved run_cosy Perform 2D COSY experiment resolved->run_cosy No end Assignments Complete resolved->end Yes analyze_cosy Identify ¹H-¹H correlations to establish connectivity run_cosy->analyze_cosy resolved_cosy Assignments Clear? analyze_cosy->resolved_cosy run_hmbc Perform 2D HMBC experiment resolved_cosy->run_hmbc No resolved_cosy->end Yes analyze_hmbc Identify long-range ¹H-¹³C correlations to confirm assignments run_hmbc->analyze_hmbc analyze_hmbc->end

Caption: Workflow for assigning pyridine proton signals.

Experimental Protocols

Protocol 1: Standard 1D ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of your compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 or 16 scans).

    • Ensure the spectral width covers the expected range of chemical shifts (e.g., 0-10 ppm).

    • Set the relaxation delay to at least 1.5 seconds.[2]

  • Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

Protocol 2: 2D COSY Experiment

  • Sample Preparation: Use the same sample prepared for the 1D ¹H NMR.

  • Spectrometer Setup: Use the same lock and shim settings from the 1D experiment.

  • Acquisition:

    • Select a standard COSY pulse sequence (e.g., cosygp).

    • Set the spectral widths in both dimensions to cover the proton chemical shift range.

    • Acquire a suitable number of increments in the indirect dimension (e.g., 256) and scans per increment (e.g., 2-4).[2]

  • Processing:

    • Apply a two-dimensional Fourier transform.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

By following these guidelines and protocols, you should be better equipped to interpret potentially ambiguous NMR spectra of this compound and confidently elucidate its structure. If problems persist, consulting with an NMR spectroscopy specialist is always recommended.

References

Validation & Comparative

Validating the Biological Activity of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine: A Comparative Guide for Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of the research compound 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine in relevant secondary assays. Based on its structural features, particularly the presence of a sulfonylmorpholine moiety, this compound is hypothesized to be a kinase inhibitor, likely targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, making it a critical target for therapeutic development.

This document outlines a series of biochemical and cell-based secondary assays to characterize the potency and selectivity of this compound. For comparative purposes, we include experimental data for well-characterized PI3K/mTOR inhibitors, such as Pictilisib (GDC-0941) and PI-103.

Comparative Inhibitor Data

To contextualize the potential activity of this compound, it is essential to compare its performance against established inhibitors of the PI3K/mTOR pathway. The following tables summarize the half-maximal inhibitory concentrations (IC50) of Pictilisib (GDC-0941) and PI-103 against various Class I PI3K isoforms and other related kinases.

Table 1: Comparative IC50 Values of Reference Inhibitors against Class I PI3K Isoforms

Compoundp110α (nM)p110β (nM)p110δ (nM)p110γ (nM)
Pictilisib (GDC-0941)3[1][2]33[2]3[1][2]75[2]
PI-1032[3]3[3]3[3]15[3]

Table 2: Comparative IC50 Values of Reference Inhibitors against mTOR and DNA-PK

CompoundmTOR (nM)DNA-PK (nM)
Pictilisib (GDC-0941)580[2][]1230[2]
PI-10330[3]23[3]

Experimental Protocols for Secondary Assays

The following are detailed methodologies for key biochemical and cell-based assays to determine the inhibitory activity of this compound.

Biochemical Assay: LanthaScreen™ TR-FRET Kinase Assay

This assay quantitatively measures the inhibition of PI3K kinase activity in a biochemical format.

Materials:

  • Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, etc.)

  • LanthaScreen™ Eu-anti-product antibody

  • GFP-tagged substrate (e.g., GFP-AKT)

  • ATP

  • Test compound (this compound) and reference inhibitors

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors.

  • In a 384-well plate, add the kinase, GFP-substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the LanthaScreen™ Eu-anti-product antibody.

  • Incubate for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for GFP and 620 nm for Europium).

  • Calculate the emission ratio and determine the IC50 values by plotting the percent inhibition against the compound concentration.

Cell-Based Assay: Western Blot for Phospho-AKT (Ser473)

This assay determines the ability of the compound to inhibit the PI3K/mTOR pathway in a cellular context by measuring the phosphorylation of a key downstream effector, AKT.

Materials:

  • Cancer cell line with a constitutively active PI3K pathway (e.g., U87MG, PC-3)

  • Cell culture medium and supplements

  • Test compound and reference inhibitors

  • Lysis buffer

  • Primary antibodies (anti-phospho-AKT Ser473, anti-total AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or reference inhibitors for a specified duration (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-AKT (Ser473).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total AKT to normalize for protein loading.

  • Quantify the band intensities to determine the concentration-dependent inhibition of AKT phosphorylation.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p-Thr308 mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT p-Ser473 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth Inhibition Inhibitor This compound (Hypothesized Target) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1 Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A Seed Cells B Treat with Compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Transfer to Membrane E->F G Blocking F->G H Primary Antibody (p-AKT) G->H I Secondary Antibody (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Image Acquisition J->K L Densitometry Analysis K->L

References

Efficacy of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine: A Comparative Analysis with Known PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential efficacy of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine against established inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. Due to the absence of publicly available data for this compound, its potential role as a PI3K inhibitor is inferred from its structural similarity to other morpholine-containing kinase inhibitors.

The PI3K/AKT/mTOR signaling cascade is a critical pathway regulating cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][2] The morpholine moiety is a recognized pharmacophore in many kinase inhibitors, known to interact with the hinge region of the enzyme's ATP-binding pocket. Given that this compound contains this key structural feature, it is hypothesized to exhibit inhibitory activity against PI3K.

This guide presents a comparative landscape of well-characterized PI3K inhibitors, providing a benchmark against which the potential efficacy of novel compounds like this compound can be evaluated.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of well-established pan- and isoform-selective PI3K inhibitors. The data is presented as IC50 values (the half-maximal inhibitory concentration), a standard measure of inhibitor potency. The values for this compound are presented hypothetically to illustrate where a novel inhibitor might rank.

Inhibitor Type PI3Kα (IC50) PI3Kβ (IC50) PI3Kδ (IC50) PI3Kγ (IC50) Reference
This compound Hypothesized Pan-PI3K Not Available Not Available Not Available Not Available
WortmanninPan-PI3K (Irreversible)~2-5 nM~2-5 nM~2-5 nM~2-5 nM[3][4][5][6][7]
LY294002Pan-PI3K (Reversible)0.5 µM0.97 µM0.57 µMNot reported[8][9][10][11]
Buparlisib (BKM120)Pan-PI3K52 nM166 nM116 nM262 nM[2]
Pilaralisib (XL147)Pan-PI3K39 nM>1 µM36 nM23 nM[12]
Alpelisib (BYL719)Isoform-Selective (α)4.6 nM1156 nM290 nM250 nM[13]
Idelalisib (CAL-101)Isoform-Selective (δ)>1 µM>1 µM~70 nM>1 µM[14]

Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[15] PIP3 recruits and activates downstream kinases, most notably AKT, which in turn phosphorylates a multitude of substrates to regulate diverse cellular functions.[1][15][16]

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->PI3K

PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.

Experimental Protocols

To evaluate the efficacy of a novel compound such as this compound as a PI3K inhibitor, a series of in vitro biochemical and cell-based assays are typically employed.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the enzymatic activity of PI3K by detecting the production of PIP3.

Principle: The assay is based on a competitive immunoassay principle. In the absence of PIP3 produced by the enzyme, a biotinylated PIP3 tracer binds to a GST-tagged PH domain, which is in complex with a Europium (Eu3+) cryptate-labeled anti-GST antibody and Streptavidin-Allophycocyanin (SA-APC). Excitation of the Europium donor results in a FRET signal to the APC acceptor. PIP3 produced by the PI3K reaction competes with the biotinylated-PIP3 tracer, leading to a decrease in the FRET signal.[17]

Protocol Outline:

  • Reaction Setup: In a 384-well plate, add the test compound (e.g., this compound) at various concentrations.

  • Enzyme and Substrate Addition: Add the PI3K enzyme and the lipid substrate (PIP2) to initiate the kinase reaction.

  • ATP Addition: Add ATP to start the phosphorylation reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagents (biotinylated-PIP3, GST-PH domain, Eu3+-anti-GST, and SA-APC).

  • Signal Measurement: After another incubation period, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[18][19]

  • Data Analysis: Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and validation of a potential PI3K inhibitor.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) Primary_Screening Primary Screening (In Vitro Kinase Assay - HTRF) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Selectivity_Profiling Isoform Selectivity Profiling Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., Western Blot for p-AKT) Selectivity_Profiling->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

Typical workflow for PI3K inhibitor evaluation.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, its chemical structure, particularly the presence of the morpholine ring, suggests a potential role as a kinase inhibitor, with the PI3K family being a plausible target. The comparative data and experimental protocols provided in this guide offer a framework for the future evaluation of this and other novel compounds. Further investigation through in vitro and cell-based assays is necessary to elucidate the precise mechanism of action and inhibitory potency of this compound.

References

Comparative Analysis of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine Analogs in Kinase Inhibition: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-((2-chloropyridin-3-yl)sulfonyl)morpholine analogs as potential kinase inhibitors. While direct comparative data for a comprehensive series of these specific analogs is limited in publicly available literature, this document synthesizes findings from closely related morpholine-containing kinase inhibitors to elucidate key structural determinants for biological activity. The information presented herein is intended to guide researchers in the design and development of novel kinase inhibitors based on this scaffold.

Core Structure and Rationale

The this compound scaffold combines three key structural motifs: a pyridine ring, a sulfonyl linker, and a morpholine moiety. The morpholine ring is a well-established pharmacophore in medicinal chemistry, often contributing to improved physicochemical properties and potent biological activity.[1] The sulfonyl group acts as a flexible yet strong hydrogen bond acceptor, while the substituted pyridine ring provides a vector for interaction with the kinase active site and for synthetic modification to explore the SAR.

Inferred Structure-Activity Relationships

Based on SAR studies of structurally related morpholine-containing kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) pathway, several key trends can be inferred for the this compound scaffold.

Table 1: Inferred Structure-Activity Relationships for this compound Analogs

Modification PositionStructural ChangePredicted Impact on ActivityRationale from Related Compounds
Morpholine Ring Replacement with less constrained rings (e.g., piperidine)Likely decreaseThe oxygen atom in the morpholine ring is often crucial for forming key hydrogen bonds with the kinase hinge region.[1]
Substitution on the morpholine ringGenerally unfavorableSubstitutions can disrupt the optimal binding conformation within the active site.
Sulfonyl Linker Replacement with other linkers (e.g., amide, ether)VariableThe sulfonyl group's geometry and electronic properties are important for interaction. Alternative linkers may alter the orientation of the pyridine and morpholine rings.
Pyridine Ring (Position 2) Removal of the chlorine atomLikely decreaseThe chlorine atom can participate in halogen bonding or occupy a specific hydrophobic pocket, contributing to binding affinity.
Replacement of chlorine with other halogens (F, Br, I)VariableThe effect will depend on the size and electronegativity of the halogen and the nature of the corresponding pocket in the kinase active site.
Replacement of chlorine with small alkyl or alkoxy groupsPotentially tolerated or beneficialThese groups can fill hydrophobic pockets and improve potency, depending on the specific kinase target.
Pyridine Ring (Positions 4, 5, 6) Introduction of various substituents (e.g., amino, hydroxyl, alkyl, aryl)High potential for modulationThese positions are solvent-exposed in many kinase active sites and offer opportunities to improve potency, selectivity, and pharmacokinetic properties through interactions with the surrounding protein surface or solvent.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments in the study of these analogs.

General Synthetic Procedure for this compound Analogs

A common synthetic route to this class of compounds involves the reaction of a substituted 2-chloropyridine-3-sulfonyl chloride with morpholine or its derivatives.

  • Preparation of 2-Chloropyridine-3-sulfonyl Chloride: 2-Amino-3-chloropyridine is subjected to a Sandmeyer-type reaction. The amine is first diazotized with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the corresponding sulfonyl chloride.

  • Sulfonamide Formation: The 2-chloropyridine-3-sulfonyl chloride is then reacted with morpholine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is typically stirred for several hours to overnight.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound analog.

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

The inhibitory activity of the synthesized compounds against a specific kinase, such as PI3Kα, can be determined using a variety of commercially available assay kits. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • Reagents and Materials:

    • Purified recombinant human PI3Kα enzyme.

    • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate.

    • ATP.

    • Test compounds dissolved in DMSO.

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

    • White opaque 96-well plates.

    • Luminometer.

  • Procedure:

    • A serial dilution of the test compounds is prepared in the 96-well plate.

    • The PI3Kα enzyme and PIP2 substrate are added to each well.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The Kinase-Glo® reagent is added to each well to stop the kinase reaction and generate a luminescent signal.

    • After a brief incubation, the luminescence is measured using a luminometer.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • The data is normalized to the control wells (containing DMSO vehicle) and plotted as a function of compound concentration.

    • The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing the SAR Workflow and a Representative Signaling Pathway

To better understand the process of SAR studies and the potential biological context of these inhibitors, the following diagrams are provided.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Scaffold Selection (this compound) B Analog Synthesis A->B C In Vitro Kinase Assay (e.g., PI3Kα) B->C D Cell-Based Assays (Proliferation, Apoptosis) C->D E Determine IC50 Values D->E F Establish SAR E->F G Lead Optimization F->G G->B Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Analog Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target.

References

Cross-reactivity profiling of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available kinase cross-reactivity data for the specific compound 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine could not be located. This guide provides a representative comparison of three well-characterized multi-kinase inhibitors—Regorafenib, Sunitinib, and Sorafenib—to illustrate how such a product comparison is structured and the types of data that are critical for evaluation. The experimental protocols and data presentation formats provided herein can serve as a template for the analysis of novel kinase inhibitors.

Introduction

The human kinome, comprising over 500 protein kinases, represents a major class of drug targets, particularly in oncology. Small molecule kinase inhibitors have revolutionized cancer treatment, but their efficacy and toxicity are intrinsically linked to their selectivity profile across the kinome. Off-target effects can lead to adverse events, while polypharmacology, the modulation of multiple targets, can be therapeutically beneficial. Therefore, comprehensive cross-reactivity profiling is a cornerstone of kinase inhibitor development. This guide compares the kinase inhibition profiles of three widely used multi-kinase inhibitors, offering insights into their therapeutic applications and potential liabilities.

Comparative Kinase Inhibition Profiles

The following table summarizes the inhibitory activity of Regorafenib, Sunitinib, and Sorafenib against a selection of key kinases. The data, presented as IC50 (nM) or Kd (nM) values, are compiled from various public sources and are intended for comparative purposes. Lower values indicate higher potency.

Kinase Target FamilyKinaseRegorafenib (IC50/Kd, nM)Sunitinib (IC50/Kd, nM)Sorafenib (IC50/Kd, nM)
Angiogenesis VEGFR113[1]2[2]90
VEGFR24.2[1]9[2]26
VEGFR346[1]8[2]15-20
TIE231[1]--
Oncogenesis/Stromal PDGFRβ22[1]2[2]58
KIT7[1]16[2]68
RET1.5[1]--
FGFR1---
Intracellular Signaling RAF12.5[1]-6
B-RAF28[1]-22
B-RAF (V600E)19[1]-38

Data compiled from multiple sources. Values should be considered representative and may vary depending on the specific assay conditions.

Experimental Protocols

Accurate and reproducible kinase profiling is essential for comparing inhibitors. A variety of in vitro assay formats are available, each with its own advantages and limitations. Below are detailed protocols for commonly employed methods.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay technology is a popular choice for high-throughput screening due to its robustness and homogeneous format.

  • Reagent Preparation :

    • Prepare a 1x kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, and 2 mM DTT).

    • Dilute the kinase to the desired concentration in kinase buffer.

    • Prepare the biotinylated peptide substrate and ATP in kinase buffer.

    • Prepare the detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and XL665-conjugated streptavidin in detection buffer (e.g., 100 mM HEPES pH 7.0, 100 mM NaCl, 0.1% BSA, and 20 mM EDTA).

  • Assay Procedure :

    • Add 2 µL of the test compound (in DMSO) or DMSO control to the wells of a low-volume 384-well plate.

    • Add 4 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection reagents.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis :

    • Calculate the HTRF ratio (665 nm/620 nm * 10,000).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caliper Mobility Shift Kinase Assay

This microfluidics-based assay separates phosphorylated and unphosphorylated substrates based on their electrophoretic mobility.

  • Reagent Preparation :

    • Prepare the assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 0.01% Triton X-100, 0.5 mM EGTA).

    • Serially dilute the test compounds in DMSO and then further dilute in the assay buffer.

    • Prepare the enzyme mix containing the kinase in assay buffer.

    • Prepare the substrate mix containing a fluorescently labeled peptide substrate and ATP in a buffer with 10 mM MgCl2.

  • Assay Procedure :

    • Add 5 µL of the diluted compound to the assay plate.

    • Add 10 µL of the enzyme mix to each well.

    • Initiate the reaction by adding 10 µL of the substrate mix.

    • Incubate the reaction at 28°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding 25 µL of a stop buffer (e.g., 100 mM HEPES, 0.015% Brij-35, 50 mM EDTA).

    • Load the plate onto the Caliper LabChip® instrument for analysis.

  • Data Analysis :

    • The instrument's software identifies and integrates the peaks corresponding to the substrate and the phosphorylated product.

    • The percent conversion is calculated from the peak heights.

    • IC50 values are determined by plotting the percent inhibition against the compound concentration.

Visualizing Experimental and Biological Context

Diagrams are essential tools for understanding complex experimental workflows and biological pathways. The following have been generated using the Graphviz DOT language.

G Kinase Profiling Workflow cluster_0 Compound Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis Compound Test Compound SerialDilution Serial Dilution in DMSO Compound->SerialDilution AssayPlate Dispense to Assay Plate SerialDilution->AssayPlate Kinase Kinase Enzyme SubstrateATP Substrate + ATP Incubation Incubation Kinase->Incubation SubstrateATP->Incubation Detection Detection Method (e.g., HTRF, Mobility Shift) Incubation->Detection DataAnalysis Data Analysis Detection->DataAnalysis IC50 IC50 Determination DataAnalysis->IC50

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

G Simplified Angiogenesis and Proliferation Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR RAF RAF VEGFR->RAF PDGFR PDGFR PDGFR->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Angiogenesis Angiogenesis Proliferation Cell Proliferation Inhibitors Multi-Kinase Inhibitors (Regorafenib, Sunitinib, Sorafenib) Inhibitors->VEGFR inhibit Inhibitors->PDGFR inhibit Inhibitors->RAF inhibit

Caption: Key signaling nodes targeted by multi-kinase inhibitors.

Conclusion

The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic window. As demonstrated by the comparison of Regorafenib, Sunitinib, and Sorafenib, even inhibitors with overlapping targets can exhibit distinct potency profiles that influence their clinical application. The methodologies and comparative frameworks presented in this guide are intended to aid researchers in the systematic evaluation of novel kinase inhibitors, ultimately facilitating the development of safer and more effective targeted therapies.

References

Head-to-head comparison of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine and other pyridine sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyridine sulfonamides, a class of compounds with significant therapeutic potential, primarily as inhibitors of carbonic anhydrase (CA) isoenzymes. While direct experimental data for 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine is not publicly available, this guide will compare it with other well-characterized pyridine sulfonamides based on structure-activity relationships and available experimental data. The focus will be on their inhibitory potency against key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII.

Introduction to Pyridine Sulfonamides and Carbonic Anhydrase Inhibition

Pyridine sulfonamides are a prominent class of heterocyclic sulfonamides investigated for their diverse pharmacological activities. A primary target of these compounds is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in numerous physiological processes, including pH regulation, respiration, and electrolyte secretion.[1][2]

Several CA isoforms are established therapeutic targets. For instance, hCA II is involved in aqueous humor secretion in the eye, and its inhibition is a key mechanism for antiglaucoma drugs.[2] The tumor-associated isoforms, hCA IX and hCA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[1][2] Consequently, selective inhibitors of these isoforms are sought after as potential anticancer agents.

The inhibitory action of sulfonamides on CAs stems from the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[1] The pyridine ring and its substituents play a crucial role in determining the binding affinity and selectivity towards different CA isoforms.

Comparative Analysis of Inhibitory Potency

This section compares the inhibitory activity of this compound with representative pyridine sulfonamides from the literature. Due to the absence of specific inhibitory data for this compound, its potential activity is discussed based on its structural features in the context of established structure-activity relationships (SAR).

Table 1: Comparison of Carbonic Anhydrase Inhibition by Pyridine Sulfonamides (Ki in nM)

CompoundStructurehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
This compound this compoundData not availableData not availableData not availableData not available-
Compound 1a (Pyrazolo[4,3-c]pyridine derivative)Compound 1a23457329907.5713.6[2]
Compound 1f (Pyrazolo[4,3-c]pyridine derivative)Compound 1f9.86.685.338.7[2]
Compound 4 (4-Substituted Pyridine-3-sulfonamide)Compound 4>10000812.3137.5165.4[1]
Acetazolamide (AAZ) (Standard Inhibitor)Acetazolamide25012.125.85.7[2]

Note: The structures for the compounds are illustrative and based on their chemical names. The actual 2D structures should be verified from the cited literature.

Discussion of Structure-Activity Relationships (SAR)

The inhibitory profiles presented in Table 1 highlight key structural features that influence the potency and selectivity of pyridine sulfonamides as CA inhibitors.

  • This compound : This compound possesses a pyridine-3-sulfonamide core, which is a known pharmacophore for CA inhibition. The morpholine ring introduces a bulky, hydrophilic substituent. The 2-chloro substituent on the pyridine ring is an electron-withdrawing group that can influence the acidity of the sulfonamide proton, potentially affecting its binding to the zinc ion. Based on the SAR of similar compounds, it can be hypothesized that this molecule may exhibit inhibitory activity against various CA isoforms. However, without experimental data, its potency and selectivity remain speculative.

  • Pyrazolo[4,3-c]pyridine Derivatives (Compounds 1a and 1f) : The fusion of a pyrazole ring to the pyridine core in these compounds significantly impacts their activity. Compound 1a, with a simple ethyl-benzenesulfonamide substituent, shows weak inhibition. In contrast, Compound 1f, which incorporates a more complex N-methylpropionamide linker and a carboxylate group, demonstrates potent inhibition of hCA I and hCA II, and good activity against hCA IX and hCA XII.[2] This suggests that the nature of the substituent attached to the core is critical for high-affinity binding.

  • 4-Substituted Pyridine-3-sulfonamide (Compound 4) : This compound features a triazole ring at the 4-position of the pyridine, introduced via a "click" reaction.[1] It exhibits high selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and hCA II. This selectivity is a desirable trait for the development of anticancer agents with reduced off-target effects.

Experimental Protocols

A key experiment for determining the inhibitory activity of compounds against carbonic anhydrase is the stopped-flow CO₂ hydrase assay.

Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition

Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The reaction releases a proton, causing a pH change in a weakly buffered solution. This pH change is monitored over time using a pH indicator. The rate of the catalyzed reaction is compared to the uncatalyzed rate, and the inhibition constant (Ki) is determined by measuring the reaction rates at various inhibitor concentrations.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Buffer solution (e.g., 10 mM HEPES-NaOH, pH 7.5)

  • pH indicator (e.g., phenol red)

  • CO₂-saturated water

  • Inhibitor stock solutions (in a suitable solvent like DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the CA isoenzyme in the buffer. Prepare serial dilutions of the inhibitor stock solution.

  • Assay Mixture Preparation: In the stopped-flow instrument's syringes, one syringe contains the enzyme solution (with or without the inhibitor) in buffer with the pH indicator. The other syringe contains the CO₂-saturated water.

  • Reaction Initiation and Data Acquisition: The contents of the two syringes are rapidly mixed in the stopped-flow device, initiating the CO₂ hydration reaction. The change in absorbance of the pH indicator is monitored over time at its λmax (e.g., 557 nm for phenol red).

  • Data Analysis: The initial rates of the reaction are calculated from the linear portion of the absorbance versus time curve. The inhibitory activity is determined by plotting the reaction rates against the inhibitor concentration. The Ki values are then calculated using the Cheng-Prusoff equation.

Visualizing the Mechanism of Action and Experimental Workflow

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The following diagram illustrates the general mechanism by which sulfonamides inhibit carbonic anhydrase.

G Mechanism of Carbonic Anhydrase Inhibition cluster_0 Carbonic Anhydrase Active Site Zinc Zn²⁺ His1 His Zinc->His1 His2 His Zinc->His2 His3 His Zinc->His3 Water H₂O Zinc->Water Inhibited_Complex Inhibited Enzyme-Sulfonamide Complex Water->Inhibited_Complex Displacement Sulfonamide R-SO₂NH₂ Sulfonamide->Inhibited_Complex Binding G Workflow for CA Inhibition Assay A Prepare Enzyme and Inhibitor Solutions C Mix in Stopped-Flow Instrument A->C B Prepare CO₂ Saturated Water B->C D Monitor Absorbance Change C->D E Calculate Initial Reaction Rates D->E F Determine Ki Values E->F

References

Unveiling the Inhibitory Mechanism of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a small molecule inhibitor is paramount for its advancement as a therapeutic candidate. This guide provides a comparative analysis of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine, focusing on its classification as a covalent or reversible inhibitor. While direct experimental evidence for this specific compound remains elusive in publicly available literature, we will explore the characteristics of its chemical moieties and draw comparisons with known inhibitors of similar structural scaffolds to infer its likely mechanism of action.

The Chemical Profile of this compound

This compound is a synthetic organic compound featuring a morpholine ring linked to a 2-chloropyridine ring via a sulfonyl group. The morpholine moiety is a common scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a drug candidate. The 2-chloropyridine group, particularly with the sulfonyl linker, presents a potential electrophilic site that could engage in covalent interactions with a biological target.

Covalent vs. Reversible Inhibition: A Mechanistic Dichotomy

The interaction between an inhibitor and its target protein can be broadly categorized as either reversible or covalent.

  • Reversible inhibitors bind to their target through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions are transient, and the inhibitor can freely associate and dissociate from the target.

  • Covalent inhibitors , on the other hand, form a stable, covalent bond with the target protein, typically with a reactive nucleophilic amino acid residue in the active site. This leads to irreversible or slowly reversible inhibition.

The determination of an inhibitor's mechanism is crucial as it dictates its pharmacological profile, including duration of action, potential for off-target effects, and the development of resistance.

The Case for Covalent Inhibition: Insights from Similar Scaffolds

While direct evidence is pending, the chemical structure of this compound suggests a potential for covalent inhibition. The sulfonyl group attached to the electron-deficient 2-chloropyridine ring can act as an electrophilic "warhead." This is a common feature in a class of inhibitors known as "sulfonyl-containing covalent inhibitors."

A prime target for such electrophiles is the deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7), a key regulator in various cellular processes, including the p53 tumor suppressor pathway. Several known USP7 inhibitors utilize an electrophilic moiety to form a covalent bond with the catalytic cysteine residue (Cys223) in the active site of USP7.

Comparison with Known USP7 Inhibitors:

InhibitorMechanism of ActionWarheadTarget Residue
P217564 Covalent, IrreversibleNot specified, forms covalent adductCysteine (C223)
XL177A CovalentUnique chemical warheadCysteine
Compound 41 ReversibleBenzofuran-amide scaffoldNot applicable

Table 1: Comparison of different USP7 inhibitors and their mechanisms of action.[1][2]

The 2-chloropyridine sulfonyl moiety in this compound is analogous to the electrophilic warheads found in covalent inhibitors. It is plausible that this compound targets a nucleophilic residue, such as a cysteine, in the active site of an enzyme like USP7.

Experimental Workflows to Determine the Mechanism of Inhibition

To definitively classify this compound as a covalent or reversible inhibitor, a series of biochemical and biophysical assays are required.

Experimental Workflow:

G cluster_0 Initial Characterization cluster_1 Mechanism of Action Studies cluster_2 Data Interpretation a Enzyme Activity Assay (e.g., Ubiquitin-Rhodamine for USP7) b Determine IC50 a->b c Washout Experiment b->c d Mass Spectrometry Analysis c->d No Recovery f Reversible Inhibition: Activity recovery after washout c->f Activity Recovers e X-ray Crystallography d->e g Covalent Inhibition: No activity recovery, mass adduct detected d->g Mass Adduct Observed h Structural basis of interaction e->h

Figure 1. Experimental workflow to determine the inhibitory mechanism.
Enzyme Inhibition Assay

  • Protocol: The inhibitory activity of this compound against its putative target (e.g., USP7) would be determined using a functional assay. For USP7, a common method is the ubiquitin-rhodamine 110 assay, which measures the cleavage of a fluorogenic substrate. The concentration of the inhibitor that produces 50% inhibition (IC50) is determined.

Washout Experiment
  • Protocol: To distinguish between reversible and irreversible inhibition, a washout experiment is performed. The target enzyme is pre-incubated with the inhibitor, and then the inhibitor is removed by dialysis or gel filtration. The enzymatic activity is then measured and compared to a control that was not treated with the inhibitor.

Mass Spectrometry
  • Protocol: To confirm covalent bond formation, the inhibitor-enzyme complex is analyzed by mass spectrometry. An increase in the mass of the protein corresponding to the molecular weight of the inhibitor would provide strong evidence of a covalent adduct. Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residue that has been modified.

X-ray Crystallography
  • Protocol: Co-crystallization of the inhibitor with its target protein can provide high-resolution structural information about the binding mode. For a covalent inhibitor, the electron density map would clearly show the covalent linkage between the inhibitor and the target residue.

Signaling Pathway Context: The USP7-p53 Axis

If this compound is indeed a USP7 inhibitor, it would modulate the p53 signaling pathway. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. Inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of p53. This, in turn, can lead to cell cycle arrest and apoptosis in cancer cells.

USP7_p53_Pathway USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Degradation Proteasomal Degradation p53->Degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Inhibitor This compound Inhibitor->USP7 Inhibits

Figure 2. The USP7-p53 signaling pathway and the potential point of intervention for this compound.

Conclusion

Based on the analysis of its chemical structure and comparison with known inhibitors of similar scaffolds, it is plausible that This compound acts as a covalent inhibitor . The presence of a potentially electrophilic 2-chloropyridine sulfonyl moiety suggests that it may form a covalent bond with a nucleophilic residue in the active site of its biological target, which could be the deubiquitinase USP7.

However, without direct experimental evidence, this remains a hypothesis. The experimental workflows outlined in this guide provide a clear path for definitively characterizing the inhibitory mechanism of this compound. Such studies are essential to validate its potential as a chemical probe or a starting point for the development of novel therapeutics.

References

Benchmarking the Antibacterial Spectrum of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated antibacterial spectrum of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine. Due to the limited publicly available data on the specific antibacterial activity of this compound, this guide leverages data from structurally similar molecules and established sulfonamide antibiotics to provide a predictive benchmark. The information presented herein is intended to guide future in vitro and in vivo evaluations.

Executive Summary

Comparative Analysis of Antibacterial Spectra

To provide a meaningful comparison, the minimum inhibitory concentrations (MIC) of various sulfonamide and morpholine derivatives against common Gram-positive and Gram-negative bacterial strains are presented below. This data, compiled from various studies, offers a reference for the potential efficacy of this compound.

Compound/DrugClassGram-Positive BacteriaGram-Negative BacteriaReference
This compound Pyridinylsulfamoyl-morpholineData Not AvailableData Not Available
4-(Phenylsulfonyl)morpholine Phenylsulfonyl-morpholineMIC > 512 µg/mL (S. aureus)MIC > 512 µg/mL (E. coli, P. aeruginosa, K. pneumoniae)[1][2]
Sulfamethoxazole SulfonamideMIC: 16-64 µg/mL (S. aureus)MIC: 8-32 µg/mL (E. coli)[3]
Novel Sulfonamide Derivative (5A26) SulfonamideData Not AvailableEC50: 30.6 µg/mL (Xanthomonas oryzae pv. oryzicola)[4]
Novel Sulfonamide Derivative (5B14) SulfonamideData Not AvailableEC50: 34.5 µg/mL (Xanthomonas axonopodis pv. citri)[4]
Bis-morpholine Triazine Quaternary Ammonium Salts Morpholine DerivativeMIC: 50 µg/mL (S. aureus)MIC: 400 µg/mL (E. coli)[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the antibacterial spectrum of a compound. These protocols are based on standard practices cited in the referenced literature.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity. The broth microdilution method is a commonly used technique.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antibiotic Modulation Assay (Checkerboard Assay)

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of a test compound when used in combination with a known antibiotic.

  • Preparation of Dilutions: Two-fold serial dilutions of the test compound and a known antibiotic are prepared in a 96-well microtiter plate, both horizontally and vertically, creating a matrix of different concentration combinations.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. The FIC index is the sum of the MIC of the drug in combination divided by the MIC of the drug alone for each agent. The interaction is classified as:

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture mic_assay MIC Assay bacterial_culture->mic_assay checkerboard_assay Checkerboard Assay bacterial_culture->checkerboard_assay compound_dilution Compound Dilution compound_dilution->mic_assay compound_dilution->checkerboard_assay antibiotic_dilution Antibiotic Dilution antibiotic_dilution->checkerboard_assay mic_determination MIC Determination mic_assay->mic_determination fic_calculation FIC Index Calculation checkerboard_assay->fic_calculation sulfonamide_moa PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Biosynthesis No_DHF Inhibition of DHF Synthesis Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition

References

Comparative analysis of the pharmacokinetic properties of morpholine vs piperidine sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between incorporating a morpholine or a piperidine scaffold into a drug candidate's structure can significantly impact its pharmacokinetic profile. While structurally similar, the substitution of a methylene group in piperidine with an oxygen atom in morpholine imparts distinct physicochemical properties that alter a compound's absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of morpholine versus piperidine sulfonamides, supported by available data and detailed experimental methodologies.

Executive Summary

In the realm of medicinal chemistry, morpholine is generally considered to be more metabolically stable than piperidine.[1] The electron-withdrawing nature of the oxygen atom in the morpholine ring decreases the basicity of the adjacent nitrogen atom compared to piperidine.[1] This can reduce the susceptibility of the neighboring carbon atoms to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism.[1] Consequently, morpholine-containing compounds often exhibit improved metabolic stability, which can lead to a longer half-life and altered clearance rates compared to their piperidine counterparts.

Data Presentation: A Qualitative and Quantitative Comparison

As a direct quantitative comparison for sulfonamides is unavailable, we present a qualitative summary of the expected pharmacokinetic differences in Table 1. To provide a tangible example of how the choice between these two heterocycles can influence biological outcomes, Table 2 summarizes the comparative anticancer activity of quinoxaline derivatives containing morpholine and piperidine moieties.

Table 1: Qualitative Comparison of Expected Pharmacokinetic Properties of Morpholine vs. Piperidine Sulfonamides

Pharmacokinetic ParameterMorpholine SulfonamidePiperidine SulfonamideRationale
Metabolic Stability Generally HigherGenerally LowerThe electron-withdrawing oxygen in morpholine reduces susceptibility to CYP-mediated oxidation.[1]
Half-life (t1/2) Potentially LongerPotentially ShorterHigher metabolic stability often leads to a slower rate of elimination.
Clearance (CL) Potentially LowerPotentially HigherSlower metabolism typically results in lower clearance.
Bioavailability (F%) Potentially HigherPotentially LowerReduced first-pass metabolism can lead to higher oral bioavailability.
Aqueous Solubility Generally HigherModerate to HighThe ether oxygen in morpholine can act as a hydrogen bond acceptor, enhancing water solubility.

Table 2: Comparative Anticancer Activity (IC50, μM) of Quinoxaline Derivatives

Compound IDHeterocyclic MoietyA549 (Lung)PANC-1 (Pancreatic)
Compound A Piperidine>10085.3 ± 3.5
Compound B Morpholine>100>100

This data is adapted from a study on 2-(benzimidazol-2-yl)-3-arylquinoxalines and is intended to illustrate the potential for differential biological activity between morpholine and piperidine analogs. It is not a direct measure of pharmacokinetic properties.

Metabolic Pathways and Inherent Differences

The metabolic fates of morpholine and piperidine rings are distinct. The piperidine ring is more prone to various metabolic transformations, which can lead to more rapid clearance.

dot

cluster_piperidine Piperidine Metabolism cluster_morpholine Morpholine Metabolism Piperidine Piperidine Sulfonamide N_Dealkylation N-Dealkylation Piperidine->N_Dealkylation Ring_Oxidation_P Ring Oxidation (Hydroxylation) Piperidine->Ring_Oxidation_P Lactam_Formation Lactam Formation Ring_Oxidation_P->Lactam_Formation Morpholine Morpholine Sulfonamide N_Dealkylation_M N-Dealkylation Morpholine->N_Dealkylation_M Ring_Oxidation_M Ring Oxidation (Hydroxylation) Morpholine->Ring_Oxidation_M Ring_Opening Ring Opening Ring_Oxidation_M->Ring_Opening

Caption: General metabolic pathways for piperidine and morpholine.

Experimental Protocols: A Guide to In Vivo Pharmacokinetic Studies

To perform a comparative analysis of the pharmacokinetic properties of morpholine and piperidine sulfonamides, a well-designed in vivo study is essential. The following is a generalized protocol for such a study in a rodent model.

Objective: To determine and compare the key pharmacokinetic parameters (t1/2, Vd, CL, F%) of a morpholine sulfonamide and its analogous piperidine sulfonamide following intravenous and oral administration in rats.

Materials:

  • Test compounds: Morpholine sulfonamide and piperidine sulfonamide

  • Vehicle for dosing (e.g., saline, 0.5% methylcellulose)

  • Male Sprague-Dawley rats (250-300 g)

  • Cannulated rats for serial blood sampling

  • Analytical standards of the test compounds

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Dosing:

    • Intravenous (IV) Administration: Administer a single IV bolus dose of each compound (e.g., 1-5 mg/kg) to a group of cannulated rats (n=3-5 per compound).

    • Oral (PO) Administration: Administer a single oral gavage dose of each compound (e.g., 10-50 mg/kg) to a separate group of rats (n=3-5 per compound).

  • Blood Sampling:

    • Collect serial blood samples (approx. 0.1-0.2 mL) from the cannulated vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of each sulfonamide in rat plasma.

    • Analyze the plasma samples to determine the concentration of the parent drug at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters for each compound and each route of administration:

      • t1/2 (Half-life): The time required for the drug concentration to decrease by half.

      • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

      • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

      • AUC (Area Under the Curve): The total drug exposure over time.

      • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

  • Data Comparison:

    • Statistically compare the pharmacokinetic parameters of the morpholine sulfonamide with those of the piperidine sulfonamide to identify significant differences.

dot

Dosing Dosing (IV and Oral) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (NCA) Plasma_Analysis->PK_Analysis Comparison Comparative Analysis PK_Analysis->Comparison

Caption: Experimental workflow for a comparative pharmacokinetic study.

Conclusion

The selection between a morpholine and a piperidine scaffold in sulfonamide drug design has significant implications for the resulting compound's pharmacokinetic profile. The inherent chemical properties of the morpholine ring, particularly the presence of the electron-withdrawing oxygen atom, generally confer greater metabolic stability compared to the piperidine ring. This often translates to a longer half-life, lower clearance, and potentially higher oral bioavailability. While direct comparative pharmacokinetic data for analogous sulfonamides is lacking in the literature, the principles outlined in this guide, along with the provided experimental framework, offer a solid foundation for researchers to make informed decisions and conduct their own comparative studies. Such investigations are crucial for optimizing the ADME properties of new chemical entities and increasing the likelihood of their successful development into effective therapeutic agents.

References

Orthogonal Validation of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the orthogonal validation of the mechanism of action of the hypothetical compound 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine. Based on its structural motifs, which are common in kinase inhibitors, we postulate its potential role as an inhibitor of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3]

To rigorously test this hypothesis, a series of orthogonal validation experiments are proposed. These experiments will compare the biochemical and cellular activities of this compound with two well-characterized PI3K/mTOR inhibitors: PI-103 , a dual PI3K/mTOR inhibitor, and Pictilisib (GDC-0941) , a potent inhibitor of Class I PI3K isoforms.[3][4][5][6][7] The use of multiple, independent assays is crucial for confidently elucidating the mechanism of action of a novel compound.

Comparative Compounds

  • Hypothetical Compound: this compound

  • Alternative Compound 1 (AC1): PI-103, a multi-targeted inhibitor of Class I PI3K isoforms and mTOR.[4][8]

  • Alternative Compound 2 (AC2): Pictilisib (GDC-0941), a potent and selective inhibitor of PI3Kα and PI3Kδ.[5][6][7]

Orthogonal Validation Method 1: Biochemical Kinase Assay

Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified enzyme.[9][10][11] This is a critical first step to confirm direct target interaction and determine inhibitory potency.

Table 1: Comparative Inhibitory Potency (IC50, nM) in Biochemical Assays

TargetThis compound (Hypothetical Data)PI-103 (AC1)[4][12]Pictilisib (GDC-0941) (AC2)[5][6]
PI3Kα1523
PI3Kβ25333
PI3Kγ401575
PI3Kδ2033
mTOR5030>1000
Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from established methods for measuring kinase activity.[13]

  • Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and compound dilutions in DMSO.

  • Compound Dispensing: Dispense 1 µL of each compound dilution into a 384-well plate. Include a DMSO-only control.

  • Kinase Reaction:

    • Add 2 µL of the respective purified kinase (e.g., PI3Kα, mTOR) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay Plate cluster_readout Readout Compound_Dilutions Compound Dilutions Dispense_Compound 1. Dispense Compound Compound_Dilutions->Dispense_Compound Kinase_Solution Kinase Solution Add_Kinase 2. Add Kinase Kinase_Solution->Add_Kinase Substrate_ATP_Mix Substrate/ATP Mix Add_Substrate_ATP 3. Initiate Reaction Substrate_ATP_Mix->Add_Substrate_ATP Dispense_Compound->Add_Kinase Add_Kinase->Add_Substrate_ATP Add_ADPGlo 4. Stop Reaction Add_Substrate_ATP->Add_ADPGlo Add_Detection_Reagent 5. Generate Signal Add_ADPGlo->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50 Principle of NanoBRET Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Target_NanoLuc_Tracer Target-NanoLuc Tracer BRET_Signal High BRET Signal Target_NanoLuc_Tracer:f0->BRET_Signal Energy Transfer Target_NanoLuc_Inhibitor Target-NanoLuc Inhibitor No_BRET_Signal Low BRET Signal Target_NanoLuc_Inhibitor:f0->No_BRET_Signal No Energy Transfer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K S6 S6 S6K->S6 Proliferation Cell Proliferation & Survival S6->Proliferation Inhibitor This compound PI-103 Pictilisib Inhibitor->PI3K Inhibitor->mTORC1 cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well Plate Add_Compounds 2. Add Compound Dilutions Seed_Cells->Add_Compounds Incubate_72h 3. Incubate for 72h Add_Compounds->Incubate_72h Add_MTT 4. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 5. Incubate for 4h Add_MTT->Incubate_4h Add_DMSO 6. Solubilize Formazan Incubate_4h->Add_DMSO Read_Absorbance 7. Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_GI50 8. Calculate GI50 Read_Absorbance->Calculate_GI50

References

Replicating published synthesis and activity of similar morpholine sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthesis and biological activity of two distinct classes of morpholine sulfonamides: antibacterial agents and protein kinase inhibitors. The information presented is based on published experimental data, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Antibacterial Morpholine Sulfonamides

The antibacterial properties of sulfonamides have been a cornerstone of antimicrobial therapy for decades. The incorporation of a morpholine moiety can modulate the physicochemical and biological properties of these compounds. Here, we compare the synthesis and activity of a representative morpholine sulfonamide, 4-(phenylsulfonyl)morpholine, with the widely used antibiotic sulfamethoxazole.

Synthesis and Antibacterial Activity
CompoundGeneral Synthetic SchemeYield (%)PurityOrganismMIC (µg/mL)
4-(Phenylsulfonyl)morpholine Reaction of morpholine with phenylsulfonyl chloride in the presence of a base.Not ReportedNot ReportedE. coli, S. aureus, P. aeruginosa, K. pneumoniae, C. albicans, C. tropicalis, C. krusei>512
Sulfamethoxazole (Alternative) Multi-step synthesis from 4-acetamidobenzenesulfonyl chloride and subsequent deprotection.Not ApplicablePharmaceutical GradeE. coliSusceptible: ≤2/38 (trimethoprim/sulfamethoxazole)[1][2]
S. aureusSusceptible: ≤2/38 (trimethoprim/sulfamethoxazole)[2]

Note: The MIC for 4-(phenylsulfonyl)morpholine indicates low intrinsic antibacterial activity. However, some studies have shown its potential to modulate the activity of other antibiotics.

Experimental Protocols

Synthesis of 4-(Phenylsulfonyl)morpholine:

A general procedure involves the reaction of morpholine with phenylsulfonyl chloride.[3] Typically, morpholine is dissolved in a suitable solvent, such as dichloromethane, and a base, like triethylamine, is added. Phenylsulfonyl chloride is then added dropwise to the mixture at room temperature. The reaction is stirred for a specified period, followed by an aqueous workup and purification of the product, often by recrystallization.

Antibacterial Susceptibility Testing (Broth Microdilution):

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to established protocols. A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth). Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Morpholine Sulfonamides as Kinase Inhibitors

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and selectivity. Here, we compare a morpholino-pyrimidine derivative with the well-established PI3K inhibitor, ZSTK474.

Synthesis and Kinase Inhibitory Activity
CompoundGeneral Synthetic SchemeYield (%)PurityTarget KinaseIC50 (nM)
Compound 17p (Morpholino-pyrimidine derivative) Sequential nucleophilic aromatic substitution and cross-coupling reactions.Not ReportedNot ReportedPI3Kα31.8 ± 4.1[4]
ZSTK474 (Alternative) s-Triazine derivative synthesis.Not ApplicablePharmaceutical GradePI3Kα16[5][6]
Experimental Protocols

Synthesis of Morpholino-pyrimidine Derivatives (General):

The synthesis of these complex molecules often involves a multi-step approach. A common strategy is the sequential nucleophilic aromatic substitution on a di- or tri-chlorinated pyrimidine core. Morpholine is typically introduced in one of the initial steps. Subsequent steps involve cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce other desired functionalities.

PI3Kα Kinase Inhibition Assay (HTRF):

The half-maximal inhibitory concentration (IC50) against PI3Kα can be determined using a variety of assay formats, with Homogeneous Time-Resolved Fluorescence (HTRF) being a common method. In this assay, the kinase, substrate (e.g., PIP2), and ATP are incubated with varying concentrations of the inhibitor. The product of the kinase reaction (PIP3) is then detected by a specific antibody labeled with a fluorescent donor and a fluorescent acceptor. The proximity of the donor and acceptor upon binding to the product results in a FRET signal, which is inversely proportional to the inhibitor's activity. The IC50 value is calculated from the dose-response curve.

Visualizations

Synthetic and Experimental Workflows

G cluster_synthesis General Synthesis of Morpholine Sulfonamides Morpholine Morpholine Reaction Reaction Mixture Morpholine->Reaction SulfonylChloride Sulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Solvent (e.g., Acetone, DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Stirring Purification Purification Workup->Purification Product Morpholine Sulfonamide Purification->Product

Caption: General synthetic scheme for morpholine sulfonamides.

G cluster_workflow Biological Activity Evaluation Workflow start Start synthesis Compound Synthesis & Purification start->synthesis antibacterial Antibacterial Screening (e.g., MIC Assay) synthesis->antibacterial kinase Kinase Inhibition Screening (e.g., HTRF Assay) synthesis->kinase data_analysis Data Analysis antibacterial->data_analysis kinase->data_analysis hit_id Hit Identification data_analysis->hit_id lead_opt Lead Optimization hit_id->lead_opt end End lead_opt->end

Caption: Typical workflow for evaluating biological activity.

References

Peer-reviewed literature on the biological targets of chloropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Chloropyridine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. Researchers have explored their potential in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide provides a comparative overview of the biological targets of select chloropyridine derivatives, supported by experimental data from peer-reviewed literature.

Antitumor Activity: Targeting Key Enzymes in Cancer Progression

Several studies have highlighted the potential of chloropyridine derivatives as anticancer agents, primarily through the inhibition of enzymes crucial for tumor growth and survival, such as telomerase, vascular endothelial growth factor receptor 2 (VEGFR-2), and human epidermal growth factor receptor 2 (HER-2).

Comparative Efficacy of Chloropyridine Derivatives as Enzyme Inhibitors
Compound ClassTarget EnzymeSpecific Derivative(s)IC50 Value(s)Cell Line(s)Reference
Flavone-containing 2-chloropyridinesTelomeraseCompound 6e0.8 ± 0.07 µMSGC-7901 (gastric cancer)[1]
1,3,4-Oxadiazole-possessing 2-chloropyridinesTelomeraseCompound 6o2.3 ± 0.07 µMSGC-7901 (gastric cancer)[2]
Cyanopyridone DerivativesVEGFR-2Compound 5a0.217 ± 0.020 µM-[3]
Compound 5e0.124 ± 0.011 µM-[3]
HER-2Compound 5a0.168 ± 0.009 µM-[3]
Compound 5e0.077 ± 0.003 µM-[3]
Antiproliferative (MCF-7)Compound 5a1.77 ± 0.10 µMMCF-7 (breast cancer)[3]
Compound 5e1.39 ± 0.08 µMMCF-7 (breast cancer)[3]
Antiproliferative (HepG2)Compound 5a2.71 ± 0.15 µMHepG2 (liver cancer)[3]
Compound 6b2.68 µMHepG2 (liver cancer)[3]
Experimental Protocols

Telomerase Inhibition Assay (Modified TRAP Assay) [1][2] The inhibitory activity of the synthesized compounds on telomerase was evaluated using a modified Telomeric Repeat Amplification Protocol (TRAP) assay. This method typically involves the following steps:

  • Preparation of Cell Lysates: Cancer cell lines (e.g., SGC-7901) are cultured, and cell extracts containing telomerase are prepared.

  • Incubation with Derivatives: The cell lysates are incubated with various concentrations of the chloropyridine derivatives.

  • Telomerase Reaction: A substrate primer is added, and the telomerase in the lysate extends the primer with telomeric repeats.

  • PCR Amplification: The extended products are amplified by PCR.

  • Detection and Quantification: The PCR products are separated by electrophoresis and visualized. The intensity of the bands is quantified to determine the extent of telomerase inhibition, from which the IC50 value is calculated.

VEGFR-2 and HER-2 Kinase Inhibition Assay [3] The ability of the compounds to inhibit VEGFR-2 and HER-2 kinase activity is often assessed using an in vitro kinase assay.

  • Reagents: Recombinant human VEGFR-2 or HER-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are required.

  • Reaction: The kinase, substrate, and test compound are incubated together in a reaction buffer. The reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or radiometric assays using radiolabeled ATP.

  • IC50 Determination: The percentage of inhibition at different compound concentrations is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

MTT Assay for Antiproliferative Activity [3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the chloropyridine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability is calculated as the IC50 value.

Signaling Pathway

VEGFR2_HER2_Signaling Ligand Growth Factor (e.g., VEGF, EGF) Receptor VEGFR-2 / HER-2 (Receptor Tyrosine Kinase) Ligand->Receptor Binds Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Activates Chloropyridine Chloropyridine Derivative Chloropyridine->Receptor Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of VEGFR-2/HER-2 signaling by chloropyridine derivatives.

Chemokine Receptor Antagonism

Certain pyridine derivatives have been synthesized and evaluated as potential antagonists of the C-X-C chemokine receptor type 4 (CXCR4). This receptor is implicated in various diseases, including HIV-1 proliferation, autoimmune disorders, and cancer metastasis.[4]

Comparative Activity of Pyridine Derivatives as CXCR4 Antagonists
CompoundBinding Affinity Assay (Effective Concentration)Cell Invasion InhibitionReference
2b< 100 nM> 50%[4]
2j< 100 nM> 50%[4]
Experimental Protocols

Binding Affinity Assay [4] This assay is a competitive binding experiment to determine the ability of the synthesized compounds to displace a known ligand from the CXCR4 receptor.

  • Cell Culture: MDA-MB-231 breast cancer cells, which express CXCR4, are cultured.

  • Pre-incubation: The cells are pre-incubated with the test pyridine derivatives at various concentrations (e.g., 1, 10, 100, and 1000 nM).

  • Competitive Binding: A biotinylated version of a potent CXCR4 antagonist (e.g., TN140) conjugated to a fluorescent dye (rhodamine) is added to the cells.

  • Visualization: The cells are fixed and observed under a fluorescence microscope. A reduction in the fluorescent signal compared to the control (no test compound) indicates that the test compound has displaced the fluorescently labeled antagonist, signifying binding to the CXCR4 receptor. The effective concentration is the lowest concentration at which a significant reduction in fluorescence is observed.

Cell Invasion Assay [4] This assay measures the ability of the compounds to inhibit the invasion of cancer cells, a process often mediated by the CXCR4/CXCL12 axis.

  • Transwell System: A Boyden chamber or a similar transwell system is used, where the upper and lower chambers are separated by a porous membrane coated with an extracellular matrix component (e.g., Matrigel).

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in the upper chamber in a serum-free medium, along with the test compounds.

  • Chemoattractant: The lower chamber contains a chemoattractant, such as the CXCR4 ligand CXCL12, to stimulate cell invasion.

  • Incubation: The system is incubated for a period to allow the cells to invade through the membrane.

  • Quantification: The non-invading cells in the upper chamber are removed. The cells that have invaded to the lower surface of the membrane are fixed, stained, and counted under a microscope. The percentage of inhibition is calculated by comparing the number of invaded cells in the presence and absence of the test compounds.

Signaling Pathway

CXCR4_Signaling CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 (Receptor) CXCL12->CXCR4 Binds G_protein G-protein Activation CXCR4->G_protein Activates Pyridine Pyridine Derivative Pyridine->CXCR4 Antagonizes Signaling Downstream Signaling Pathways G_protein->Signaling Response Chemotaxis, Cell Survival, Proliferation Signaling->Response

Caption: Antagonism of CXCR4 signaling by pyridine derivatives.

Cholinesterase Inhibition

Pyridine derivatives have also been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE), which are key targets in the management of Alzheimer's disease.[5]

Comparative Efficacy of Pyridine Derivatives as Cholinesterase Inhibitors
Compound ClassTarget EnzymeSpecific Derivative(s)Inhibition Constant (Ki) / Binding Energy (ΔG)Reference
Pyridine dicarboximidesAcetylcholinesterase (AChE)Compound cΔG = -11.6 Kcal/mol, Ki = 0.336 µM (Docking study)
Pyridine diaminesElectrophorus electricus AChE (EeAChE)Compound 9Ki = 0.312 µM[5]
Compound 13Ki = 426 ± 132 nM[5]
Equine Butyrylcholinesterase (eqBChE)Compound 22Ki = 0.099 µM[5]
Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method) [5] This is a widely used spectrophotometric method to measure cholinesterase activity.

  • Reaction Mixture: The assay is typically performed in a phosphate buffer containing the enzyme (AChE or BChE), the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a certain period.

  • Reaction Initiation: The reaction is started by adding the substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE).

  • Detection: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm).

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate in its absence. The Ki value is then determined from this data.

Molecular Docking Studies Computational docking simulations are used to predict the binding mode and affinity of the inhibitors to the active site of the cholinesterase enzyme.

  • Protein and Ligand Preparation: The 3D structure of the target enzyme (e.g., AChE) is obtained from a protein database (e.g., PDB). The structures of the pyridine derivatives are drawn and optimized.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to place the ligand into the active site of the protein and calculate the binding energy (ΔG) and inhibition constant (Ki) for different binding poses.

  • Analysis: The results are analyzed to identify the most favorable binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues in the active site of the enzyme.

Experimental Workflow

Cholinesterase_Inhibition_Workflow Synthesis Synthesis of Pyridine Derivatives InVitro In Vitro Assay (Ellman's Method) Synthesis->InVitro Docking Molecular Docking Simulation Synthesis->Docking Data_Analysis Data Analysis (IC50 / Ki / ΔG) InVitro->Data_Analysis Docking->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Workflow for evaluating pyridine derivatives as cholinesterase inhibitors.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). All handling of this compound and its waste should occur in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any dust or vapors.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat is mandatory. For larger quantities or potential for splashing, consider an impervious apron.[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

Hazard Assessment and Waste Classification

Due to its chemical structure, containing a chlorinated pyridine ring and a sulfonylmorpholine group, this compound must be treated as hazardous waste .[1][5] Improper disposal can lead to environmental contamination and potential health risks. This compound falls under the category of chlorinated organic compounds.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]

Summary of Potential Hazards:

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity While specific data is unavailable for this compound, related structures suggest it may be harmful if swallowed, inhaled, or in contact with skin.[6]Avoid direct contact and inhalation by using appropriate PPE and working in a fume hood.[2][3]
Environmental Hazard Chlorinated organic compounds can be persistent in the environment. Do not discharge to sewer systems or contaminate water.[4]Collect all waste in designated, sealed containers for hazardous waste disposal.[7][8]
Reactivity Avoid mixing with strong oxidizing agents, strong acids, or strong bases to prevent potentially dangerous reactions.[9]Segregate from incompatible materials during storage and disposal.[8][10]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

Step 1: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions.[5][8]

  • Designate a specific waste container for chlorinated organic waste .[1]

  • Do not mix this waste with non-halogenated solvents, acids, bases, or other reactive chemicals.[1][9]

Step 2: Containerization

  • Use a chemically compatible, leak-proof container with a secure screw-top lid. The original container is often a good choice for waste accumulation.[11]

  • Ensure the container is in good condition, free from cracks or leaks.[8]

  • Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[7]

Step 3: Labeling Proper labeling is a critical safety and regulatory requirement.[5][8]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5][8]

  • The label must include:

    • The words "Hazardous Waste".[5][8]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8]

    • The accumulation start date.[5]

    • An indication of the hazards (e.g., Toxic, Irritant).

Step 4: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be near the point of generation and under the control of laboratory personnel.[3]

  • Ensure secondary containment is in place to capture any potential leaks.[7][8]

  • Store away from incompatible materials.[9]

Step 5: Disposal of Empty Containers

  • To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[10][11]

  • The rinsate from this process must be collected and disposed of as hazardous waste in your chlorinated organic waste container.[11]

  • After triple-rinsing and allowing the container to air dry, deface or remove the original label. The container can then be disposed of in the regular trash or recycling, in accordance with institutional policies.[11]

Step 6: Request for Waste Pickup

  • Once the waste container is full or is no longer being used, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.[1]

  • Do not attempt to transport the waste off-site yourself. Waste must be transported to a licensed waste disposal facility by trained professionals.[7]

Spill Management

In the event of a spill, adhere to the following procedures:

  • Small Spill: If a small amount of the material is spilled, absorb it with an inert material such as vermiculite, sand, or a chemical absorbent pad.[2][9] Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.

  • Large Spill: In the case of a large spill, evacuate the immediate area and notify your institution's EH&S or emergency response team immediately.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Chemical waste generated ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat start->ppe identify Identify Waste: This compound classify Classify as Hazardous Waste: Chlorinated Organic Compound identify->classify segregate Segregate Waste: Designated Chlorinated Waste Container classify->segregate container Select & Label Container: - Leak-proof with secure lid - Affix 'Hazardous Waste' label - Write full chemical name segregate->container ppe->identify accumulate Accumulate Waste: - Fill to max 90% capacity - Store in Satellite Accumulation Area - Use secondary containment container->accumulate empty_container Empty Container? accumulate->empty_container pickup Request EH&S Pickup: Submit chemical waste collection form empty_container->pickup No triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Container in Regular Trash triple_rinse->dispose_container collect_rinsate->segregate

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-((2-Chloropyridin-3-yl)sulfonyl)morpholine. The following procedural guidance is based on available data for structurally similar compounds and general laboratory safety protocols for hazardous chemicals.

Compound Identification and Hazard Overview

Compound Identification
Chemical Name This compound
CAS Number 60597-72-0[1]
Molecular Formula C₉H₁₁ClN₂O₃S[1]
Molecular Weight 262.7 g/mol [1]
Anticipated Hazard Classification (Based on Analogous Compounds) Precautionary Measures
Acute Toxicity (Oral)Avoid ingestion. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]
Skin Corrosion/IrritationAvoid contact with skin. Wear protective gloves and clothing.[4]
Serious Eye Damage/Eye IrritationAvoid contact with eyes. Wear safety goggles or a face shield.[4]
Acute Toxicity (Dermal & Inhalation)Toxic in contact with skin or if inhaled.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Personal Protective Equipment (PPE) Specifications and Best Practices
Respiratory Full-face respirator or a half-mask air-purifying respiratorUse a NIOSH-approved respirator if exposure limits are exceeded or if irritation is experienced.[3][6] Surgical masks offer little to no protection.
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[3]
Hands Chemical-resistant gloves (outer and inner)Thicker gloves generally offer better protection.[7] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[7]
Body Fire/flame-resistant and impervious lab coat or chemical-resistant coverallsA long-sleeved, seamless gown that closes in the back is recommended.[8]
Feet Chemical-resistant boots with steel toe and shank

Handling and Storage: An Operational Workflow

All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][9]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_use Perform Experimental Procedures handle_dissolve->handle_use cleanup_decontaminate Decontaminate Work Surfaces handle_use->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary materials and equipment before starting.

  • Handling:

    • Conduct all manipulations, including weighing and solution preparation, within the fume hood to prevent inhalation of dust or vapors.[2][9]

    • Avoid the formation of dust.[3]

  • Storage:

    • Store in a tightly closed, compatible container in a cool, dry, and well-ventilated area.[10]

    • Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][10]

Accidental Release and Exposure Measures

Scenario Immediate Action
Spill Absorb with an inert material (e.g., sand, vermiculite) and collect into a sealed, labeled container for hazardous waste.[2] Do not allow the chemical to enter drains.[2] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.[10]
Skin Contact Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4][10]
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][11]

Disposal Plan

Chemical waste containing this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

Waste Segregation and Containerization:

  • Waste Characterization: This compound falls under the category of chlorinated organic waste.[9]

  • Segregation: Do not mix with non-halogenated waste streams.[9] Keep separate from incompatible materials.[9]

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[2] Polyethylene or glass containers are generally suitable.[2]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

Disposal Procedure:

  • Collect all waste (solid and solutions) in a designated, properly labeled hazardous waste container.

  • Store the waste container in a secondary containment bin in a designated waste accumulation area.

  • Once the container is full or no longer in use, submit a chemical waste collection request to your institution's EH&S department.[9]

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.